molecular formula C35H62N7O17P3S B15547975 10-methyltridecanoyl-CoA

10-methyltridecanoyl-CoA

Katalognummer: B15547975
Molekulargewicht: 977.9 g/mol
InChI-Schlüssel: JHAKFNKIHCGKPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-methyltridecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O17P3S and its molecular weight is 977.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H62N7O17P3S

Molekulargewicht

977.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyltridecanethioate

InChI

InChI=1S/C35H62N7O17P3S/c1-5-12-23(2)13-10-8-6-7-9-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)

InChI-Schlüssel

JHAKFNKIHCGKPO-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Core of Branched-Chain Lipid Synthesis: A Technical Guide to the 10-Methyltridecanoyl-CoA Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 10-methyltridecanoyl-CoA, a key intermediate in the formation of branched-chain fatty acids. This document details the enzymatic pathway, presents quantitative data on enzyme kinetics, and offers comprehensive experimental protocols for the study of this metabolic route. The information herein is intended to support research and development efforts in microbiology, metabolic engineering, and drug discovery.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation.[1][2] Unlike the linear structure of straight-chain fatty acids, BCFAs possess methyl branches, typically near the terminus of the acyl chain. The nomenclature of these fatty acids is determined by the position of this methyl group; iso- fatty acids have a methyl group on the penultimate carbon, while anteiso- fatty acids have a methyl group on the antepenultimate carbon.[3]

The biosynthesis of this compound, which is systematically named 12-methyltridecanoyl-CoA and classified as an iso-branched fatty acid, follows the general paradigm of fatty acid synthesis but with a crucial difference in the initial priming step.

The Biosynthetic Pathway of this compound

The synthesis of this compound begins with a specific branched-chain primer and proceeds through iterative elongation cycles catalyzed by the fatty acid synthase (FAS) system.

Primer Generation: The Link to Amino Acid Catabolism

The journey to this compound commences with the catabolism of the branched-chain amino acid L-valine. This process yields isobutyryl-CoA, the specific starter unit, or primer, for the synthesis of iso-even-numbered fatty acids.[3][4]

Elongation by the Fatty Acid Synthase (FAS) Machinery

Once formed, isobutyryl-CoA is loaded onto the acyl carrier protein (ACP) of the fatty acid synthase complex. The subsequent elongation of the acyl chain is carried out by the sequential addition of two-carbon units derived from malonyl-CoA.[5][6] Each elongation cycle comprises four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

The specificity of the fatty acid synthase for branched-chain primers is a key determinant in the production of BCFAs.[1][2] In organisms that synthesize BCFAs, the FAS system exhibits a preference for primers such as isobutyryl-CoA over the acetyl-CoA used for straight-chain fatty acids.[1]

The final product, this compound (as part of a longer-chain fatty acid), is released from the ACP by a thioesterase.

Below is a DOT script representation of the core biosynthetic pathway.

10-Methyltridecanoyl-CoA_Biosynthesis Biosynthesis of this compound cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation Cycle L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate Branched-chain aminotransferase Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA Branched-chain alpha-keto acid dehydrogenase Isobutyryl-ACP Isobutyryl-ACP Isobutyryl-CoA->Isobutyryl-ACP Acyl-CoA: ACP transacylase Acyl-ACP (C6) Acyl-ACP (C6) Isobutyryl-ACP->Acyl-ACP (C6) beta-Ketoacyl-ACP synthase (KAS) Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-CoA: ACP transacylase Malonyl-ACP->Acyl-ACP (C6) Acyl-ACP (C8) Acyl-ACP (C8) Acyl-ACP (C6)->Acyl-ACP (C8) Elongation Cycle x1 Acyl-ACP (C10) Acyl-ACP (C10) Acyl-ACP (C8)->Acyl-ACP (C10) Elongation Cycle x1 Acyl-ACP (C12) Acyl-ACP (C12) Acyl-ACP (C10)->Acyl-ACP (C12) Elongation Cycle x1 10-Methyltridecanoyl-ACP (C14) 10-Methyltridecanoyl-ACP (C14) Acyl-ACP (C12)->10-Methyltridecanoyl-ACP (C14) Elongation Cycle x1 This compound This compound 10-Methyltridecanoyl-ACP (C14)->this compound Thioesterase

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

The enzymatic reactions in the this compound biosynthesis pathway are characterized by specific kinetic parameters. The following table summarizes key quantitative data for the enzymes involved.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)OrganismReference
Branched-chain aminotransferaseL-Valine800 - 1200Not reportedE. coli[7]
Branched-chain α-keto acid dehydrogenaseα-Ketoisovalerate20 - 505 - 10Bovine Kidney[7]
Fatty Acid Synthase (FAS)Isobutyryl-CoA5 - 150.1 - 0.5B. subtilis[1]
Fatty Acid Synthase (FAS)Malonyl-CoA10 - 3050 - 100Rat Liver[3]
β-Ketoacyl-ACP synthase (KAS)Acyl-ACP, Malonyl-ACP1 - 1010 - 20E. coli[5]

Note: Kinetic parameters can vary significantly depending on the organism and experimental conditions.

Experimental Protocols

The study of this compound biosynthesis requires specific experimental methodologies. This section provides detailed protocols for key experiments.

Fatty Acid Synthase (FAS) Activity Assay

This protocol measures the activity of FAS by monitoring the consumption of NADPH, a required cofactor in the elongation cycle.

Materials:

  • Purified Fatty Acid Synthase

  • 50 mM Phosphate (B84403) Buffer (pH 7.2)

  • Bovine Serum Albumin (fatty acid-free)

  • 1 mM Dithiothreitol (DTT)

  • 200 µM NADPH

  • 50 µM Isobutyryl-CoA (or other primer)

  • 50 µM Malonyl-CoA

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM phosphate buffer, 0.5 mg/mL BSA, and 1 mM DTT.

  • Add 200 µM NADPH and 50 µM isobutyryl-CoA to the reaction mixture.

  • Initiate the reaction by adding the purified FAS enzyme.

  • Start the elongation by adding 50 µM malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

The following DOT script illustrates the workflow for the FAS activity assay.

FAS_Activity_Assay_Workflow Workflow for Fatty Acid Synthase Activity Assay Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, BSA, DTT) Add_NADPH_Primer Add NADPH and Isobutyryl-CoA Prepare_Reaction_Mixture->Add_NADPH_Primer Add_FAS Add Purified FAS Add_NADPH_Primer->Add_FAS Add_MalonylCoA Initiate Elongation with Malonyl-CoA Add_FAS->Add_MalonylCoA Monitor_Absorbance Monitor A340nm Decrease Add_MalonylCoA->Monitor_Absorbance Calculate_Activity Calculate NADPH Consumption Rate Monitor_Absorbance->Calculate_Activity

Figure 2: Workflow for the Fatty Acid Synthase (FAS) activity assay.
Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the preparation and analysis of fatty acid methyl esters (FAMEs) from biological samples to identify and quantify 10-methyltridecanoic acid.

Materials:

  • Biological sample (e.g., bacterial cell pellet)

  • Methanol

  • Acetyl Chloride

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

  • Lipid Extraction: Perform a total lipid extraction from the biological sample using a method such as the Bligh-Dyer extraction.

  • Transesterification to FAMEs: a. Resuspend the lipid extract in methanol. b. Slowly add acetyl chloride while cooling on ice. c. Heat the mixture at 100°C for 1 hour. d. Cool the reaction and add hexane, followed by saturated NaCl solution. e. Vortex and centrifuge to separate the phases. f. Collect the upper hexane layer containing the FAMEs. g. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject the FAMEs sample into the GC-MS system. b. Use a temperature program that effectively separates the different FAMEs. For example: initial temperature of 100°C for 2.5 min, ramp to 175°C at 50°C/min, hold for 20 min, ramp to 225°C at 5°C/min, and hold for 3 min.[3] c. Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode to identify and quantify the FAME corresponding to 10-methyltridecanoic acid based on its retention time and mass spectrum.

The following DOT script outlines the logical flow of the GC-MS analysis protocol.

GCMS_Analysis_Workflow Workflow for GC-MS Analysis of BCFAs cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Lipid_Extraction Total Lipid Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification FAME_Extraction Hexane Extraction of FAMEs Transesterification->FAME_Extraction Drying Drying with Na2SO4 FAME_Extraction->Drying Injection Inject FAMEs into GC-MS Drying->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Results Results Data_Analysis->Results

References

The Pivotal Role of 10-Methyltridecanoyl-CoA in Bacterial Anteiso-Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial lipid metabolism, branched-chain fatty acids (BCFAs) play a crucial role in maintaining cell membrane fluidity and integrity, particularly in response to environmental stressors. Among the various BCFAs, anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon, are of significant interest. A key intermediate in the biosynthesis of the prominent anteiso-C15:0 fatty acid is 10-methyltridecanoyl-CoA. This technical guide provides an in-depth exploration of the function of this compound in bacteria, detailing its biosynthetic pathway, the enzymes involved, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially target this vital metabolic pathway.

Core Function: An Essential Intermediate in Anteiso-Fatty Acid Elongation

The primary and well-established function of this compound in bacteria is its role as a key intermediate in the synthesis of anteiso-C15:0 fatty acid. It represents a 14-carbon acyl-CoA with a methyl group at the 10th position, poised for the final elongation step to produce the 15-carbon anteiso-fatty acid. The biosynthesis of anteiso-fatty acids is a specialized branch of the type II fatty acid synthase (FASII) system found in many bacteria, notably in Gram-positive organisms like Bacillus subtilis and Listeria monocytogenes.[1][2][3]

The synthesis of anteiso-fatty acids, and by extension the formation of this compound, is critical for bacteria to adapt to changes in their environment, particularly temperature fluctuations. The presence of anteiso-fatty acids in the cell membrane helps to maintain optimal fluidity, which is essential for the proper function of membrane-embedded proteins and for overall cell survival.[1][2]

The Biosynthetic Pathway of this compound

The journey to this compound begins with the branched-chain amino acid L-isoleucine. The metabolic pathway can be summarized in the following key steps:

  • Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA. This conversion is a multi-step process initiated by a branched-chain amino acid transaminase (BCAT) to form α-keto-β-methylvalerate, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to yield 2-methylbutyryl-CoA.[4] This molecule serves as the specific primer for the synthesis of all odd-numbered anteiso-fatty acids.

  • Initiation of Fatty Acid Synthesis: The primer, 2-methylbutyryl-CoA, is condensed with malonyl-ACP (acyl carrier protein) by the enzyme β-ketoacyl-ACP synthase III (FabH). This initial condensation step is a critical determinant for the synthesis of branched-chain fatty acids.[5]

  • Elongation Cycles: The resulting acyl-ACP undergoes successive rounds of elongation by the FASII system. Each cycle adds a two-carbon unit from malonyl-ACP and involves four conserved reactions: condensation (catalyzed by FabB/FabF), reduction (catalyzed by FabG), dehydration (catalyzed by FabZ/FabA), and a second reduction (catalyzed by FabI).

  • Formation of 10-Methyltridecanoyl-ACP: After five cycles of elongation, the initial 5-carbon primer (from 2-methylbutyryl-CoA) has been extended by ten carbons, resulting in a 15-carbon acyl-ACP intermediate. At the penultimate elongation step, a 13-carbon acyl-ACP with a methyl group at the 10th position (10-methyltridecanoyl-ACP) is formed. This is then converted to this compound, although the direct detection and quantification of this specific CoA ester in bacterial cells is not commonly reported in the literature. It is important to note that fatty acid synthesis primarily proceeds with acyl-ACP intermediates, with the final fatty acid product being released from ACP. The corresponding acyl-CoA may be formed for other metabolic purposes or during lipid remodeling.

The following diagram illustrates the biosynthetic pathway leading to the formation of anteiso-C15:0, highlighting the position of this compound as a key precursor.

Anteiso_Fatty_Acid_Biosynthesis Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT Primer_CoA 2-Methylbutyryl-CoA (Primer) KetoAcid->Primer_CoA BCKAD FASII Fatty Acid Synthase II (FASII) (Multiple Cycles) Primer_CoA->FASII Malonyl_ACP Malonyl-ACP (Elongation Unit) Malonyl_ACP->FASII Intermediate_ACP 10-Methyltridecanoyl-ACP FASII->Intermediate_ACP 5 elongation cycles Final_Fatty_Acid anteiso-C15:0 Fatty Acid Intermediate_ACP->Final_Fatty_Acid Final elongation & release

Caption: Biosynthesis of anteiso-C15:0 fatty acid from L-isoleucine.

Quantitative Data

While the qualitative role of this compound as an intermediate is well-established, specific quantitative data for this molecule in bacteria is scarce in publicly available literature. Most studies focus on the relative abundance of the final fatty acid products. However, data on the intracellular concentrations of precursor acyl-CoAs in Bacillus subtilis provides some context for the pool of molecules involved in branched-chain fatty acid synthesis.

Acyl-CoA EsterConcentration in Non-sporulating B. subtilis (µM)[6]Concentration in Sporulating B. subtilis (µM)[6]
Isobutyryl-CoA2.8 ± 0.514.3 ± 3.2
Isobutyryl-d7-CoA (from labeled valine)5.7 ± 0.824.6 ± 6.9
Propionyl-CoA52.0 ± 24.80.2 ± 0.2
2-Methylbutyryl-CoANot ReportedNot Reported

Experimental Protocols

The study of this compound and its role in bacterial metabolism relies on a combination of techniques for the extraction, identification, and quantification of fatty acids and their intermediates.

Extraction and Analysis of Bacterial Fatty Acids (as Methyl Esters)

A common method for analyzing the fatty acid composition of bacterial cells involves the conversion of fatty acids to their more volatile methyl esters (FAMEs) for analysis by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

Protocol Outline:

  • Cell Harvesting: Bacterial cells are grown to the desired growth phase and harvested by centrifugation.

  • Saponification: The cell pellet is treated with a strong base (e.g., NaOH in methanol) at high temperature to release fatty acids from lipids.

  • Methylation: The saponified fatty acids are then esterified to form FAMEs. This is typically achieved by adding an acidic methanol (B129727) solution (e.g., HCl in methanol) and heating.

  • Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane (B92381) or a mixture of hexane and methyl tert-butyl ether).

  • Analysis: The extracted FAMEs are analyzed by GC-MS or GC-FID. The separation of different FAMEs is achieved on a capillary column, and their identification is based on their retention times and mass spectra compared to known standards. The relative abundance of each fatty acid is determined by integrating the peak areas.[7][8]

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Cell Harvesting Sapon Saponification (Release of Fatty Acids) Harvest->Sapon Methyl Methylation (Formation of FAMEs) Sapon->Methyl Extract Extraction (into Organic Solvent) Methyl->Extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extract->GC_MS Data Data Analysis (Identification & Quantification) GC_MS->Data

Caption: Workflow for the analysis of bacterial fatty acids.

Quantification of Acyl-CoA Intermediates

The direct quantification of acyl-CoA intermediates like this compound is more challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis.

Protocol Outline:

  • Metabolite Quenching and Extraction: Bacterial metabolism is rapidly quenched, typically using a cold solvent mixture, to prevent further enzymatic activity. The cells are then lysed, and the intracellular metabolites, including acyl-CoAs, are extracted.

  • LC Separation: The extracted metabolites are separated using liquid chromatography, often with a C18 reversed-phase column.

  • MS/MS Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of specific acyl-CoAs based on their unique precursor-to-product ion transitions.[9]

Regulation of Anteiso-Fatty Acid Synthesis

The synthesis of anteiso-fatty acids, and thus the production of this compound, is tightly regulated in response to environmental cues, particularly temperature. In Listeria monocytogenes, a key mechanism for adaptation to low temperatures is an increase in the proportion of anteiso-fatty acids.[1][2] This is, in part, due to the increased selectivity of the FabH enzyme for 2-methylbutyryl-CoA at lower temperatures.[10]

The availability of the precursor L-isoleucine is also a critical factor. In Staphylococcus aureus, the metabolism of extracellular isoleucine is a key determinant of the anteiso-fatty acid content of the cell membrane.[11]

Significance in Drug Development

The enzymes involved in the biosynthesis of branched-chain fatty acids, including those responsible for the production and elongation of this compound, represent potential targets for the development of novel antimicrobial agents. As the FASII pathway in bacteria is structurally distinct from the type I fatty acid synthase found in mammals, inhibitors targeting this pathway could exhibit high selectivity for bacterial pathogens. Targeting the synthesis of BCFAs could disrupt membrane integrity and function, leading to bacterial cell death or sensitization to other antibiotics.

Conclusion

This compound is a crucial, albeit transient, intermediate in the biosynthesis of anteiso-C15:0 fatty acid in a variety of bacteria. Its formation is an integral part of the pathway that allows bacteria to modulate their membrane fluidity and adapt to environmental challenges. While direct quantitative data on this specific molecule remains limited, the broader understanding of branched-chain fatty acid metabolism provides a solid foundation for further research. The detailed experimental protocols for fatty acid and acyl-CoA analysis outlined in this guide offer the necessary tools to delve deeper into the specific roles and regulation of this compound. A more profound understanding of this pathway holds promise for the development of novel strategies to combat bacterial infections.

References

An In-depth Technical Guide on the Discovery and Isolation of 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct literature on the specific discovery and isolation of 10-methyltridecanoyl-CoA is scarce. This guide is a comprehensive reconstruction based on established principles of branched-chain fatty acid biosynthesis, chemo-enzymatic synthesis of acyl-CoA esters, and standard biochemical isolation and analytical techniques for similar molecules.

Introduction

This compound is a branched-chain acyl-coenzyme A ester. Branched-chain fatty acids and their CoA derivatives are crucial intermediates in the metabolism of various organisms, particularly certain bacteria, and play roles in the biosynthesis of complex lipids that can influence membrane fluidity and pathogenesis. This technical guide provides a postulated biosynthetic pathway for this compound, a generalized chemo-enzymatic synthesis and isolation protocol, and methods for its characterization and quantification, aimed at researchers, scientists, and drug development professionals.

Postulated Biosynthesis of this compound

The biosynthesis of 10-methyltridecanoic acid, the fatty acid precursor of this compound, is likely to occur via the fatty acid synthase (FAS) system, incorporating a methyl branch from methylmalonyl-CoA instead of the usual extension with malonyl-CoA at a specific elongation cycle. The resulting free fatty acid is then activated to its CoA thioester by an acyl-CoA synthetase.

Biosynthesis of this compound Postulated Biosynthetic Pathway of this compound cluster_fas Fatty Acid Synthase (FAS) Elongation Cycles cluster_activation Fatty Acid Activation Acetyl-CoA Acetyl-CoA FAS_System FAS System Acetyl-CoA->FAS_System Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_System Elongation (x4) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS_System Methyl Branch Incorporation (1x) 10-Methyltridecanoic_Acid 10-Methyltridecanoic Acid FAS_System->10-Methyltridecanoic_Acid Thioesterase Cleavage Acyl-CoA_Synthetase Acyl-CoA Synthetase 10-Methyltridecanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound Coenzyme_A Coenzyme A Coenzyme_A->Acyl-CoA_Synthetase ATP ATP ATP->Acyl-CoA_Synthetase

Caption: Postulated biosynthesis of this compound.

Chemo-Enzymatic Synthesis and Isolation Workflow

A robust method for producing this compound in the laboratory is a chemo-enzymatic approach. This involves the chemical synthesis of 10-methyltridecanoic acid followed by its enzymatic ligation to Coenzyme A. The final product is then purified using chromatographic techniques.

Chemo-Enzymatic_Synthesis_Workflow Generalized Chemo-Enzymatic Synthesis and Isolation Workflow Enzymatic_Reaction Enzymatic Ligation (Acyl-CoA Synthetase, ATP, Mg2+) Reaction_Quench Reaction Quenching (e.g., Acidification) Enzymatic_Reaction->Reaction_Quench SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Reaction_Quench->SPE Crude Product HPLC_Purification RP-HPLC Purification SPE->HPLC_Purification Partially Purified Product Lyophilization Lyophilization HPLC_Purification->Lyophilization Pure Fractions Final_Product Pure this compound Lyophilization->Final_Product QC QC Analysis (LC-MS/MS, NMR) Final_Product->QC

Caption: Generalized workflow for synthesis and isolation.

Experimental Protocols

Chemo-Enzymatic Synthesis of this compound

This protocol is adapted from general methods for acyl-CoA synthesis and may require optimization.[1][2]

Materials:

  • 10-methyltridecanoic acid

  • Coenzyme A, lithium salt

  • Acyl-CoA Synthetase (a broad-specificity enzyme is recommended)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tricine buffer

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • Potassium phosphate (B84403) buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tricine buffer (pH 8.0)

    • 10 mM ATP

    • 5 mM MgCl₂

    • 1 mM 10-methyltridecanoic acid (dissolved in a minimal amount of DMSO or ethanol)

    • 0.5 mM Coenzyme A

    • 0.1 - 0.5 mg/mL purified acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours. Monitor the reaction progress by HPLC if possible.

  • Quenching: Stop the reaction by adding an acid, such as perchloric acid or formic acid, to a final concentration that denatures the enzyme.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

Isolation and Purification

Solid-Phase Extraction (SPE): [3][4]

  • Condition a C18 SPE cartridge with methanol, followed by water, and then an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Load the supernatant from the quenched reaction onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-concentration organic solvent (e.g., 10% ACN in water) to remove salts and unbound starting materials.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 60-80% ACN in water).

High-Performance Liquid Chromatography (HPLC): [5][6]

  • The eluate from the SPE can be further purified by reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically effective for separating acyl-CoAs of this chain length.

  • Detection: Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Data Presentation

Table 1: Representative Yields for Chemo-Enzymatic Synthesis of Acyl-CoAs

Since specific data for this compound is not available, this table presents typical yields for the synthesis of other branched and straight-chain acyl-CoAs using similar methods, which can serve as an expected range.[1][7]

Acyl-CoA SpeciesPrecursor AcidSynthesis MethodTypical Yield (%)
Isobutyryl-CoAIsobutyric acidCDI-activation70-85
Isovaleryl-CoAIsovaleric acidCDI-activation65-80
Octanoyl-CoAOctanoic acidSymmetric anhydride>90
Dodecanoyl-CoADodecanoic acidCDI-activation50-70

CDI: Carbonyldiimidazole

Table 2: Analytical Parameters for Characterization
Analytical TechniqueParameterExpected Observation for this compound
LC-MS/MS [8][9]Precursor Ion [M+H]⁺Calculated m/z
Product IonCharacteristic fragment of the pantetheine (B1680023) moiety
¹H-NMR [10][11]Chemical Shift (ppm)Signals corresponding to the methyl branch, methylene (B1212753) groups, and the CoA moiety.
¹³C-NMR [10][11]Chemical Shift (ppm)Resonances for the carbonyl carbon, methyl carbon, and other carbons in the acyl chain.

Characterization Methods

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for identifying and quantifying acyl-CoAs.[8][12]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Fragmentation: Collision-induced dissociation (CID) will produce a characteristic neutral loss or a specific product ion corresponding to the phosphopantetheine part of the CoA molecule, allowing for selective detection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[10][13]

  • ¹H-NMR: Can be used to confirm the presence of the methyl branch and the overall structure of the acyl chain.

  • ¹³C-NMR: Provides information on the carbon skeleton, including the carbonyl carbon of the thioester.

Quantitative Analysis

The concentration of isolated this compound can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ in 10 mM potassium phosphate buffer, pH 7.0). For quantification in complex biological samples, LC-MS/MS with the use of a stable isotope-labeled internal standard is the preferred method.[14][15]

References

The Natural Occurrence of 10-Methyltridecanoyl-CoA in Environmental Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biosynthesis of 10-Methyltridecanoyl-CoA in Bacteria

The biosynthesis of this compound is a variation of the fatty acid synthesis pathway found in many bacteria. It belongs to the anteiso-series of branched-chain fatty acids. The synthesis starts with a specific primer molecule, 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. This primer is then elongated by the fatty acid synthase (FAS) II system, which sequentially adds two-carbon units from malonyl-CoA. The major end products of this pathway are typically 12–17 carbon branched-chain fatty acids.

The key steps in the biosynthesis of 10-methyltridecanoic acid, the precursor to this compound, are:

  • Primer Formation: The amino acid isoleucine is converted to 2-methylbutyryl-CoA.

  • Elongation: The fatty acid synthase (FASII) complex catalyzes the sequential condensation of malonyl-CoA with the growing acyl chain, starting with the 2-methylbutyryl-CoA primer.

  • Activation: The resulting 10-methyltridecanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

This biosynthetic pathway is common in many bacterial species, and the presence of anteiso-fatty acids can be a useful taxonomic marker.

Anteiso-Fatty Acid Biosynthesis Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Methylbutyryl_CoA Decarboxylation FASII Fatty Acid Synthase II (Elongation Cycles) Methylbutyryl_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII Methyltridecanoic_Acid 10-Methyltridecanoic Acid FASII->Methyltridecanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Methyltridecanoic_Acid->Acyl_CoA_Synthetase Methyltridecanoyl_CoA This compound Acyl_CoA_Synthetase->Methyltridecanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi CoA CoA-SH CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Biosynthesis of this compound.

Quantitative Data on Natural Occurrence

To date, there is a notable lack of published quantitative data specifically for this compound in environmental samples such as soil, freshwater, or marine sediments. While numerous studies have documented the presence of branched-chain fatty acids in general as microbial biomarkers in these environments, the concentration of individual acyl-CoA species is rarely reported. The table below is presented as a template for the types of quantitative data that are needed to advance our understanding of the environmental distribution and significance of this molecule. Future research employing the sensitive analytical techniques described in this guide is required to populate this and similar tables for a range of environmental matrices.

Environmental MatrixSample Location/DescriptionMethod of DetectionConcentration RangeReference
SoilAgricultural FieldLC-MS/MSData Not Available-
FreshwaterLake Water ColumnLC-MS/MSData Not Available-
Marine SedimentCoastal ZoneLC-MS/MSData Not Available-
Microbial BiofilmRiver RocksLC-MS/MSData Not Available-

Experimental Protocols for the Analysis of this compound

The analysis of long-chain acyl-CoAs from environmental samples is a challenging task due to their low abundance and chemical instability. The following protocol is a composite of established methods for acyl-CoA analysis in biological tissues, adapted for environmental matrices.

Sample Collection and Storage
  • Soil and Sediment: Collect samples using sterile corers or spatulas and immediately freeze them in liquid nitrogen. Store at -80°C until extraction.

  • Water: Filter a known volume of water through a 0.22 µm filter to capture microbial biomass. Store the filter at -80°C.

Extraction of Acyl-CoAs
  • Homogenization: Homogenize the frozen environmental sample (e.g., 1-2 g of soil or the filter with microbial biomass) in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing an internal standard. A suitable internal standard would be a structurally similar acyl-CoA that is not expected to be present in the sample, such as heptadecanoyl-CoA.

  • Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. The acyl-CoAs will be in the polar (upper) phase.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the polar extract using a C18 SPE cartridge.

    • Condition the cartridge with methanol and then with the extraction buffer.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interfering compounds.

    • Elute the acyl-CoAs with a high-organic solvent mixture (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for the separation of long-chain acyl-CoAs.

    • Mobile Phases: Employ a gradient elution with a mobile phase system such as:

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over the course of the run to elute the long-chain acyl-CoAs.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Soil, Water, Sediment) Homogenization Homogenization with Internal Standard Sample->Homogenization Centrifugation Phase Separation (Centrifugation) Homogenization->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (C18 RP, ESI+, MRM) Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Analytical workflow for this compound.

Signaling Pathways and Biological Roles

The primary role of this compound, like other fatty acyl-CoAs, is as a precursor for the synthesis of complex lipids, particularly the phospholipids (B1166683) that make up bacterial cell membranes. The incorporation of branched-chain fatty acids, such as 10-methyltridecanoic acid, into the membrane is a key mechanism for bacteria to regulate membrane fluidity in response to environmental changes like temperature fluctuations.

While specific signaling roles for this compound have not been elucidated, it is known that acyl-CoAs, in general, can act as signaling molecules and regulators of transcription factors in bacteria, influencing processes such as biofilm formation and virulence. Further research is needed to determine if this compound has any specific signaling functions in the microorganisms that produce it.

Conclusion and Future Directions

This compound is a microbially-derived metabolite with the potential to serve as a biomarker for specific bacterial populations in environmental samples. While its biosynthesis is understood, there is a significant gap in our knowledge regarding its natural abundance and distribution in the environment. The experimental protocols outlined in this guide provide a roadmap for researchers to begin to quantify this and other long-chain acyl-CoAs in complex environmental matrices.

Future research should focus on:

  • Method Development and Validation: Adapting and validating the described analytical methods for a variety of environmental sample types.

  • Environmental Surveys: Conducting systematic studies to quantify the concentration of this compound in different ecosystems to understand its distribution and correlation with microbial community structure.

  • Functional Studies: Investigating the specific biological roles of this compound in the bacteria that produce it, including its potential role in signaling and environmental adaptation.

By addressing these research questions, we can gain a deeper understanding of the role of this and other branched-chain acyl-CoAs in microbial ecology and biogeochemistry, with potential applications in fields ranging from environmental monitoring to the discovery of new antimicrobial targets.

References

The Emerging Roles of Branched-Chain Fatty Acids: A Technical Guide to 10-Methyltridecanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a class of lipids that are increasingly being recognized for their diverse and significant roles in cellular signaling, metabolism, and disease. Unlike their straight-chain counterparts, the methyl branch in their structure confers unique physicochemical properties that influence their biological activities. This technical guide provides an in-depth exploration of the functions of BCFAs, with a particular focus on 10-methyltridecanoic acid and its structural and functional analogs. We will delve into their metabolic pathways, and their potential as therapeutic agents, and provide detailed experimental protocols for their study. Quantitative data on the biological effects of relevant BCFAs are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of molecules.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on their carbon chain. They are found in various natural sources, including dairy products, and can be synthesized from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The position of the methyl group defines the BCFA as either an iso or anteiso form. BCFAs have been implicated in a range of biological processes, including the modulation of inflammation, inhibition of cancer cell proliferation, and regulation of energy metabolism. Their unique structure allows them to influence the fluidity of cell membranes and interact with specific cellular receptors and enzymes.

While research on many specific BCFAs is still emerging, studies on representative molecules have revealed potent biological effects. For instance, 12-methyltetradecanoic acid, a close structural analog of 10-methyltridecanoic acid, has demonstrated significant anti-proliferative effects in cancer cell lines. Furthermore, medium-chain fatty acids, which share some structural similarities with BCFAs, have been shown to act as signaling molecules, for example, by activating peroxisome proliferator-activated receptor gamma (PPARγ) and modulating the mTORC1 signaling pathway. This guide will synthesize the available data to provide a comprehensive overview of the state of knowledge and future directions in BCFA research.

Quantitative Data on the Biological Activities of BCFAs and Related Fatty Acids

The following tables summarize the available quantitative data on the biological effects of BCFAs and structurally related fatty acids. Due to the limited specific data on 10-methyltridecanoic acid, data from close analogs are presented to infer potential activities.

Table 1: Anti-proliferative Activity of 12-Methyltetradecanoic Acid (12-MTA) in Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µg/mL)
PC3Prostate Cancer17.99
LNCaPProstate Cancer25.33
DU145Prostate Cancer21.56
MDA-MB-231Breast Cancer35.44
OVCAR-3Ovarian Cancer28.76

Table 2: Effect of Decanoic Acid (DA), a Medium-Chain Fatty Acid, on PPARγ Activation [2]

CompoundConcentration (µM)PPARγ Reporter Activation (Fold Change vs. DMSO)
Rosiglitazone105
Rosiglitazone507
Decanoic Acid103.3
Decanoic Acid504.3

Table 3: Effect of Decanoic Acid on mTORC1 Signaling in Dictyostelium [3]

TreatmentConcentration (µM)Duration (hours)p-4E-BP1 Levels (Relative to Control)
Decanoic Acid601Decreased
Decanoic Acid6024Decreased
Octanoic Acid1201No significant effect
Octanoic Acid12024No significant effect

Signaling Pathways Modulated by BCFAs and Related Fatty Acids

Based on studies of structurally similar fatty acids, 10-methyltridecanoic acid may modulate several key signaling pathways. The following diagrams illustrate these potential mechanisms of action.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HETE 5-HETE 5-LOX->5-HETE Apoptosis Apoptosis 5-HETE->Apoptosis 10-Methyltridecanoic Acid (analog) 10-Methyltridecanoic Acid (analog) 10-Methyltridecanoic Acid (analog)->5-LOX Inhibition

Figure 1: Potential inhibition of the 5-Lipoxygenase pathway by 10-methyltridecanoic acid.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-Methyltridecanoic Acid (analog) 10-Methyltridecanoic Acid (analog) PPARg PPARγ 10-Methyltridecanoic Acid (analog)->PPARg Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Gene Expression Target Gene Expression PPRE->Gene Expression

Figure 2: Hypothesized activation of PPARγ signaling by 10-methyltridecanoic acid.

G cluster_input Upstream Signals Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis 10-Methyltridecanoic Acid (analog) 10-Methyltridecanoic Acid (analog) 10-Methyltridecanoic Acid (analog)->mTORC1 Inhibition

Figure 3: Postulated modulatory effect of 10-methyltridecanoic acid on the mTORC1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 10-methyltridecanoic acid and other BCFAs.

Quantification of 10-Methyltridecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction of total lipids from biological samples, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Workflow Diagram:

G Sample Homogenization Sample Homogenization Lipid Extraction\n(Folch Method) Lipid Extraction (Folch Method) Sample Homogenization->Lipid Extraction\n(Folch Method) Derivatization to FAMEs\n(BF3-Methanol) Derivatization to FAMEs (BF3-Methanol) Lipid Extraction\n(Folch Method)->Derivatization to FAMEs\n(BF3-Methanol) GC-MS Analysis GC-MS Analysis Derivatization to FAMEs\n(BF3-Methanol)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Figure 4: Experimental workflow for the GC-MS analysis of BCFAs.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 17:0 or a deuterated version of the analyte)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • Lipid Extraction (Folch Method): a. To 1 volume of the biological sample in a glass centrifuge tube, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. b. Add a known amount of the internal standard. c. Vortex vigorously for 2 minutes. d. Add 0.2 volumes of 0.9% NaCl solution and vortex for 30 seconds. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic (chloroform) layer containing the lipids. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 2 mL of 14% BF3-methanol solution. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute. e. Centrifuge at 1,000 x g for 5 minutes. f. Carefully transfer the upper hexane layer containing the FAMEs to a clean tube. g. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject 1-2 µL of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the FAMEs. A typical program might start at 100°C, ramp to 250°C, and hold. c. The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. d. Identify 10-methyltridecanoic acid methyl ester based on its retention time and mass spectrum compared to a pure standard. e. Quantify the amount of 10-methyltridecanoic acid by comparing its peak area to that of the internal standard.

In Vitro Fatty Acid Uptake Assay

This protocol describes a method to measure the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.[4][5][6][7][8]

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) or other relevant cell types cultured in a 96-well black-walled, clear-bottom plate

  • Serum-free culture medium

  • Fluorescent fatty acid probe (e.g., BODIPY-labeled fatty acid)

  • Uptake Assay Buffer

  • Extracellular Quenching Solution

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Preparation: a. Seed cells in a 96-well plate and culture until they reach the desired confluence or differentiation state. b. On the day of the assay, gently wash the cells with serum-free medium. c. Serum-starve the cells for 1-2 hours in serum-free medium at 37°C.

  • Assay Performance: a. Prepare the Uptake Reaction Mix by diluting the fluorescent fatty acid probe and any test compounds (e.g., 10-methyltridecanoic acid) in Uptake Assay Buffer. b. Remove the serum-free medium from the cells and add the Uptake Reaction Mix to each well. c. Immediately begin measuring the fluorescence in kinetic mode at 37°C using excitation and emission wavelengths appropriate for the fluorescent probe (e.g., Ex/Em = 488/523 nm for BODIPY). Read for 60 minutes. d. Alternatively, for an endpoint assay, incubate the plate at 37°C for 60 minutes, then add the Extracellular Quenching Solution and measure the endpoint fluorescence.

  • Data Analysis: a. Calculate the rate of fatty acid uptake from the kinetic data or compare the endpoint fluorescence values between different treatment groups.

Adipocyte Differentiation Assay

This protocol is used to assess the effect of 10-methyltridecanoic acid on the differentiation of preadipocytes into mature adipocytes.[9][10][11][12]

Materials:

  • 3T3-L1 preadipocytes

  • Preadipocyte growth medium (DMEM with 10% calf serum)

  • Differentiation medium (DMEM with 10% fetal bovine serum, insulin (B600854), dexamethasone, and IBMX)

  • Insulin medium (DMEM with 10% fetal bovine serum and insulin)

  • Oil Red O staining solution

  • Dye extraction solution (e.g., isopropanol)

  • Spectrophotometer

Procedure:

  • Induction of Differentiation: a. Grow 3T3-L1 preadipocytes to confluence in a multi-well plate. b. Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing the desired concentration of 10-methyltridecanoic acid or vehicle control. c. On Day 2, replace the medium with insulin medium containing the test compound. d. Continue to culture the cells, replacing the insulin medium every 2 days until Day 8-10.

  • Quantification of Adipogenesis (Oil Red O Staining): a. Wash the differentiated adipocytes with phosphate-buffered saline (PBS). b. Fix the cells with 10% formalin for 1 hour. c. Wash with water and then with 60% isopropanol. d. Stain the cells with Oil Red O solution for 20 minutes to visualize lipid droplets. e. Wash extensively with water. f. Extract the Oil Red O stain from the cells using the dye extraction solution. g. Measure the absorbance of the extracted dye at a wavelength of 490-520 nm.

  • Data Analysis: a. Compare the absorbance values between the control and treated groups to determine the effect of 10-methyltridecanoic acid on adipocyte differentiation.

Conclusion and Future Directions

Branched-chain fatty acids, including 10-methyltridecanoic acid, represent a compelling area of research with significant potential for therapeutic applications. While direct research on 10-methyltridecanoic acid is still in its early stages, evidence from structurally related BCFAs and medium-chain fatty acids suggests that it may play important roles in regulating cell proliferation, inflammation, and metabolism through various signaling pathways such as 5-lipoxygenase, PPARγ, and mTORC1.

The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific biological functions of 10-methyltridecanoic acid and other BCFAs. Future research should focus on elucidating the precise molecular targets of 10-methyltridecanoic acid, quantifying its effects on gene and protein expression, and evaluating its efficacy in preclinical models of metabolic and proliferative diseases. A deeper understanding of the structure-activity relationships of BCFAs will be crucial for the design and development of novel therapeutic agents based on these unique lipid molecules.

References

Enzymatic Synthesis of 10-Methyltridecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed experimental protocol for the enzymatic synthesis of 10-methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A (CoA) derivative. Given the limited availability of specific literature for this particular molecule, this guide adapts established methodologies for the synthesis of long-chain acyl-CoAs, offering a robust framework for its production in a laboratory setting. This document is intended to aid researchers in the fields of biochemistry, metabolic engineering, and drug discovery by providing the necessary information to produce high-purity this compound for various research applications.

Executive Summary

The synthesis of specific acyl-CoA molecules is fundamental for studying a wide array of biological processes, including fatty acid metabolism, cellular signaling, and the activity of acyl-CoA-dependent enzymes. This compound, a branched-chain fatty acyl-CoA, is of growing interest due to the emerging roles of branched-chain fatty acids in cellular physiology and disease. This guide outlines a reliable enzymatic approach for its synthesis, leveraging the catalytic activity of long-chain acyl-CoA synthetases (ACSLs). The protocol covers enzyme selection, reaction optimization, product purification, and analytical validation.

The Enzymatic Reaction: Activating 10-Methyltridecanoic Acid

The core of the synthesis is the enzymatic esterification of 10-methyltridecanoic acid with coenzyme A. This reaction is catalyzed by a long-chain acyl-CoA synthetase and proceeds through a two-step mechanism that requires ATP for the initial activation of the fatty acid.

Reaction Scheme:

  • Adenylation: 10-methyltridecanoic acid + ATP ⇌ 10-methyltridecanoyl-AMP + PPi

  • Thioesterification: 10-methyltridecanoyl-AMP + CoA-SH ⇌ this compound + AMP

The overall balanced equation for the reaction is:

10-Methyltridecanoic acid + ATP + CoA-SH → this compound + AMP + PPi

enzymatic_reaction Reactants 10-Methyltridecanoic Acid + ATP + CoA-SH Enzyme Long-Chain Acyl-CoA Synthetase (ACSL) Reactants->Enzyme Products This compound + AMP + PPi Enzyme->Products

Caption: General overview of the enzymatic synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis, purification, and analysis of this compound.

Materials and Reagents
  • Enzyme: Recombinant long-chain acyl-CoA synthetase (e.g., human ACSL1, ACSL3, or ACSL5, which exhibit broad substrate specificity). The enzyme should be purified and its concentration determined.

  • Substrates:

    • 10-Methyltridecanoic acid (≥98% purity)

    • Coenzyme A lithium salt (≥95% purity)

    • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt (≥99% purity)

  • Buffers and Reagents:

    • Tris-HCl

    • MgCl₂

    • KCl

    • Dithiothreitol (DTT)

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Triton X-100

    • Ethanol (for dissolving the fatty acid)

    • Ultrapure water

  • Purification Supplies:

Experimental Workflow

workflow prep 1. Reagent Preparation reaction 2. Enzymatic Reaction Setup prep->reaction incubation 3. Incubation reaction->incubation purification 4. Purification by SPE incubation->purification analysis 5. Analysis by LC-MS/MS purification->analysis quant 6. Quantification analysis->quant

Caption: Step-by-step workflow for the synthesis and analysis of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • 10-Methyltridecanoic acid (10 mM): Dissolve in 100% ethanol.

    • ATP (100 mM): Dissolve in ultrapure water, adjust pH to 7.0, and store at -20°C.

    • Coenzyme A (20 mM): Dissolve in ultrapure water and store in aliquots at -20°C.

    • Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 100 mM KCl, 10 mM DTT. Store at 4°C.

  • Enzymatic Reaction Setup: Assemble the following reaction mixture in a microcentrifuge tube on ice. The final volume can be scaled up as needed.

ComponentStock ConcentrationVolume for 200 µL ReactionFinal Concentration
10X Reaction Buffer10X20 µL1X
10-Methyltridecanoic acid10 mM10 µL500 µM
ATP100 mM10 µL5 mM
Coenzyme A20 mM5 µL500 µM
BSA (fatty acid-free)20 mg/mL1 µL0.1 mg/mL
Triton X-1001% (v/v)2 µL0.01%
ACSL Enzyme1 mg/mL2 µL10 µg/mL
Ultrapure Water-150 µL-
Total Volume 200 µL
  • Incubation:

    • Mix the components gently by pipetting.

    • Incubate the reaction at 37°C for 2-4 hours. The optimal incubation time should be determined empirically by analyzing time points.

  • Purification by Solid-Phase Extraction (SPE):

    • Conditioning: Activate a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Loading: Acidify the reaction mixture with 2 µL of formic acid and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove salts, ATP, AMP, and excess CoA.

    • Elution: Elute the this compound with 2 mL of methanol.

    • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitution: Reconstitute the dried product in 100 µL of 50% methanol for analysis.

  • Analysis by LC-MS/MS:

    • Chromatography: Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Mass Spectrometry: Perform analysis in positive ion mode, monitoring for the predicted m/z of this compound and its characteristic fragment ions.

Quantitative Data

While specific kinetic data for 10-methyltridecanoic acid with ACSL enzymes is not extensively published, the following tables provide representative kinetic parameters for various long-chain fatty acids with different ACSL isoforms to serve as a baseline for expected performance.

Table 1: Apparent Michaelis-Menten Constants (Km) of ACSL Isoforms for Fatty Acid Substrates

ACSL IsoformFatty Acid SubstrateKm (µM)
Human ACSL1Palmitic acid (C16:0)15
Oleic acid (C18:1)8
Rat ACSL4Arachidonic acid (C20:4)7
Human ACSL5Myristic acid (C14:0)20

Table 2: Maximum Reaction Velocity (Vmax) of ACSL Isoforms

ACSL IsoformFatty Acid SubstrateVmax (nmol/min/mg protein)
Human ACSL1Palmitic acid (C16:0)250
Oleic acid (C18:1)400
Rat ACSL4Arachidonic acid (C20:4)1500
Human ACSL5Myristic acid (C14:0)900

Metabolic Context and Signaling

Branched-chain fatty acids and their CoA esters are integral to several metabolic pathways. Understanding these pathways is crucial for elucidating the functional significance of this compound.

metabolic_pathway BCFA 10-Methyltridecanoic Acid Acyl_CoA This compound BCFA->Acyl_CoA ACSL Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis Acyl_CoA->Lipid_Syn Energy Energy Production (via TCA Cycle) Beta_Ox->Energy Membrane Membrane Components (e.g., Phospholipids) Lipid_Syn->Membrane Signaling Signaling Molecules Lipid_Syn->Signaling

Caption: Potential metabolic fates of this compound in the cell.

Conclusion and Future Directions

This guide provides a robust and adaptable protocol for the enzymatic synthesis of this compound. The successful production of this molecule will facilitate further research into the metabolism and cellular functions of branched-chain fatty acids. Future work should focus on determining the specific kinetic parameters of various ACSL isoforms with 10-methyltridecanoic acid to better understand their substrate preferences and to optimize the synthesis protocol further. Additionally, the availability of pure this compound will enable its use in cell-based assays to explore its impact on signaling pathways and lipid homeostasis, potentially uncovering new therapeutic targets for metabolic diseases.

The Metabolic Fate of 10-Methyltridecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) and their activated CoA esters are integral to cellular metabolism, serving as both energy sources and signaling molecules. 10-methyltridecanoyl-CoA, a medium-chain branched-chain fatty acyl-CoA, is presumed to be metabolized through a series of enzymatic reactions within the mitochondria and peroxisomes. Due to the presence of a methyl group on an even-numbered carbon, its degradation is expected to proceed via standard β-oxidation. This guide provides a comprehensive overview of the putative metabolic pathway of this compound, detailed experimental protocols for its study, and a framework for quantitative data analysis. While specific experimental data for this compound is not extensively available in the current literature, the principles outlined herein are based on well-established pathways for similar branched-chain fatty acids.

Introduction to Branched-Chain Fatty Acid Metabolism

Fatty acid oxidation is a critical process for energy production in many tissues. While the metabolism of straight-chain fatty acids is well-understood, branched-chain fatty acids (BCFAs) present unique metabolic challenges due to the steric hindrance of their methyl groups. The position of the methyl branch determines the specific catabolic pathway.

  • α-Oxidation: This pathway is employed for fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid.[1][2] This process removes a single carbon from the carboxyl end, allowing the resulting molecule to enter the β-oxidation pathway.[1][3]

  • β-Oxidation: Fatty acids with methyl groups on odd-numbered carbons or sufficiently far from the carboxyl group can often be metabolized directly by β-oxidation, though sometimes require specialized enzymes.

  • ω-Oxidation: This is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group.[3]

This compound has a methyl group at the 10th carbon of a 13-carbon chain (plus the CoA-linked carbon). Since the methyl group is on an even-numbered carbon relative to the carboxyl end (if we consider the carboxyl carbon as C1), it is not expected to hinder the initial cycles of β-oxidation.

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to occur primarily through mitochondrial β-oxidation. The following diagram illustrates the proposed sequence of reactions.

Metabolic Pathway of this compound cluster_mitochondrion Mitochondrial Matrix cluster_beta_oxidation β-Oxidation Cycles This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase FAD -> FADH2 Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase H2O 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase CoA-SH 8-Methylundecanoyl-CoA 8-Methylundecanoyl-CoA Thiolase->8-Methylundecanoyl-CoA Acetyl-CoA_1 Acetyl-CoA Thiolase->Acetyl-CoA_1 6-Methylnonanoyl-CoA 6-Methylnonanoyl-CoA 8-Methylundecanoyl-CoA->6-Methylnonanoyl-CoA 1st β-oxidation cycle Acetyl-CoA_2 Acetyl-CoA 8-Methylundecanoyl-CoA->Acetyl-CoA_2 TCA_Cycle TCA Cycle Acetyl-CoA_1->TCA_Cycle 4-Methylheptanoyl-CoA 4-Methylheptanoyl-CoA 6-Methylnonanoyl-CoA->4-Methylheptanoyl-CoA 2nd β-oxidation cycle Acetyl-CoA_3 Acetyl-CoA 6-Methylnonanoyl-CoA->Acetyl-CoA_3 Acetyl-CoA_2->TCA_Cycle 2-Methylpentanoyl-CoA 2-Methylpentanoyl-CoA 4-Methylheptanoyl-CoA->2-Methylpentanoyl-CoA 3rd β-oxidation cycle Acetyl-CoA_4 Acetyl-CoA 4-Methylheptanoyl-CoA->Acetyl-CoA_4 Acetyl-CoA_3->TCA_Cycle Propionyl-CoA Propionyl-CoA 2-Methylpentanoyl-CoA->Propionyl-CoA 4th β-oxidation cycle Acetyl-CoA_4->TCA_Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA

Figure 1: Putative β-oxidation pathway of this compound.

The metabolism is expected to proceed through four cycles of β-oxidation, yielding four molecules of acetyl-CoA and one molecule of 2-methylpentanoyl-CoA. The latter would then undergo a final round of β-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.

Quantitative Data

ParameterValueUnitsExperimental SystemReference
Enzyme Kinetics
Acyl-CoA Dehydrogenase (for this compound)
KmValueµMPurified enzyme/mitochondrial extractCitation
VmaxValuenmol/min/mg proteinPurified enzyme/mitochondrial extractCitation
Metabolite Levels
Intracellular this compoundValue ± SDpmol/mg proteinCultured cells (e.g., hepatocytes)Citation
Mitochondrial Propionyl-CoA (post-incubation)Value ± SDpmol/mg proteinIsolated mitochondriaCitation
Oxygen Consumption Rate (OCR)
Basal OCR (with 10-methyltridecanoate)Value ± SDpmol O2/min/µg proteinIntact cellsCitation
Maximal OCR (with 10-methyltridecanoate + uncoupler)Value ± SDpmol O2/min/µg proteinIntact cellsCitation

Experimental Protocols

Cell Culture for Fatty Acid Metabolism Studies

Studying the metabolism of 10-methyltridecanoic acid in a cellular context is crucial.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, C2C12 myotubes, or primary hepatocytes) in a suitable format (e.g., 96-well plate for OCR or larger plates for metabolite analysis) at a density that ensures they are in a log growth phase at the time of the experiment.[4]

  • Media Preparation: Prepare a serum-free, low-glucose medium to encourage fatty acid utilization.[] Fatty acids are poorly soluble in aqueous media and should be complexed to bovine serum albumin (BSA).[6]

  • Fatty Acid-BSA Conjugate Preparation:

    • Prepare a stock solution of 10-methyltridecanoic acid in ethanol.

    • Prepare a solution of fatty acid-free BSA in the culture medium.

    • Warm the BSA solution to 37°C and slowly add the fatty acid stock solution while stirring to achieve the desired final concentration.

    • Incubate for at least 1 hour at 37°C to allow for complete conjugation.[6]

  • Cell Treatment: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and add the prepared fatty acid-containing medium. Incubate for the desired period.

Fatty Acid Oxidation Assay (Radiometric)

This assay measures the conversion of a radiolabeled fatty acid to acid-soluble metabolites (primarily acetyl-CoA).[1][7]

Protocol:

  • Substrate Preparation: Synthesize or procure [1-14C]-10-methyltridecanoic acid. Prepare the fatty acid-BSA conjugate as described above.

  • Cell Incubation: Treat cultured cells with the radiolabeled fatty acid medium for a defined period (e.g., 2-4 hours).

  • Reaction Termination and Lysis:

    • Place the culture plate on ice to stop the metabolic activity.

    • Aspirate the medium and wash the cells with cold PBS.

    • Add a cold solution of perchloric acid (e.g., 0.5 M) to each well to lyse the cells and precipitate macromolecules.[8]

  • Separation of Metabolites:

    • Centrifuge the plates/tubes to pellet the precipitated protein and cell debris.

    • Collect the supernatant, which contains the acid-soluble metabolites.

  • Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter. Normalize the counts to the amount of protein per well and the specific activity of the radiolabeled substrate.

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.[3][9][10]

Protocol:

  • Sample Extraction:

    • Rapidly quench metabolism in cell or tissue samples, typically by flash-freezing in liquid nitrogen.

    • Extract the acyl-CoAs using a cold solvent mixture, such as acetonitrile/methanol/water with a weak acid (e.g., formic acid).

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Use a mixed-mode or reverse-phase SPE cartridge to enrich for acyl-CoAs and remove interfering substances.[10]

    • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for injection.

    • Separate the acyl-CoAs using reverse-phase chromatography.

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transitions would be specific for the precursor ion ([M+H]+) of this compound and its characteristic product ions.[9]

Experimental Workflow for Acyl-CoA Analysis Cell/Tissue Sample Cell/Tissue Sample Quenching & Extraction Quenching & Extraction Cell/Tissue Sample->Quenching & Extraction Internal Standard Addition SPE Cleanup SPE Cleanup Quenching & Extraction->SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis SPE Cleanup->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification

Figure 2: General workflow for the analysis of acyl-CoAs by LC-MS/MS.

Conclusion

While direct experimental evidence for the metabolism of this compound is limited, its structure strongly suggests a catabolic pathway involving mitochondrial β-oxidation. The technical guide provided here offers a robust framework for investigating this putative pathway. By employing the detailed experimental protocols for cell culture, radiometric fatty acid oxidation assays, and LC-MS/MS-based metabolite quantification, researchers can elucidate the precise metabolic fate of this compound and its physiological significance. Such studies will contribute to a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease.

References

An In-depth Technical Guide to 10-Methyltridecanoyl-CoA: Physicochemical Properties, Biological Role, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. As a derivative of coenzyme A, it plays a role in cellular metabolism, particularly in lipid pathways. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological significance as a signaling molecule, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.

Physical and Chemical Properties

Quantitative data on the specific physical properties of this compound are limited in publicly available literature. However, based on its chemical structure and data for similar long-chain acyl-CoA molecules, the following properties can be summarized.

PropertyValueSource/Method
Molecular Formula C₃₅H₆₂N₇O₁₇P₃S[1]
Molecular Weight 977.89 g/mol [1]
Appearance Predicted to be a white or off-white solidInferred from similar long-chain acyl-CoAs
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Soluble in water and methanol (B129727).General property of long-chain acyl-CoAs
Stability Unstable in aqueous solutions, particularly at alkaline or strongly acidic pH. More stable in organic solvents like methanol and when stored at low temperatures (-20°C or below). Thioester bond is susceptible to hydrolysis.[2][3][4]

Biological Role and Signaling Pathway

Branched-chain fatty acyl-CoAs, including this compound, are recognized as potent natural ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor and transcription factor that plays a pivotal role in the regulation of lipid metabolism.

Upon binding of a ligand such as this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in fatty acid uptake, activation, and catabolism, primarily through the β-oxidation pathway in both mitochondria and peroxisomes.

The activation of PPARα by branched-chain fatty acyl-CoAs serves as a key cellular mechanism to upregulate the machinery required for their own metabolism, thereby preventing their accumulation to potentially toxic levels.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-MT-CoA This compound PPARa PPARα 10-MT-CoA->PPARa Binds PPARa_active Activated PPARα RXR RXR RXR_n RXR Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer Dimerizes RXR_n->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Produces Proteins Lipid Metabolism Proteins mRNA->Proteins Translates to

PPARα Signaling Pathway Activation by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, adapted from established methods for other long-chain and branched-chain acyl-CoAs.

Chemo-enzymatic Synthesis of this compound

This protocol utilizes a two-step chemo-enzymatic approach, which is often favored for its specificity and yield.

Materials:

  • 10-Methyltridecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (pH 8.0)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • High-purity water

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 10-methyltridecanoic acid in anhydrous THF.

    • Add a molar equivalent of CDI and stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH 8.0).

    • Slowly add the acyl-imidazole solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Extraction and Purification:

    • Extract the reaction mixture with ethyl acetate to remove unreacted starting materials and byproducts.

    • Wash the aqueous layer with a brine solution.

    • The aqueous layer containing the this compound can then be lyophilized or directly subjected to purification by HPLC.

Synthesis_Workflow Start Start Activate_FA Activate 10-Methyltridecanoic Acid with CDI in THF Start->Activate_FA Prepare_CoA Dissolve Coenzyme A in Bicarbonate Buffer Start->Prepare_CoA React Combine Activated Fatty Acid and Coenzyme A Solution Activate_FA->React Prepare_CoA->React Extract Extract with Ethyl Acetate to Remove Impurities React->Extract Purify Purify Aqueous Layer (Lyophilization or HPLC) Extract->Purify End Pure this compound Purify->End

Chemo-enzymatic Synthesis Workflow for this compound.
Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

Procedure:

  • Sample Preparation: Reconstitute the lyophilized product or use the aqueous layer from the synthesis in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 90% B

      • 35-40 min: 90% B

      • 40-45 min: Linear gradient from 90% to 10% B

      • 45-50 min: 10% B (re-equilibration)

  • Fraction Collection: Collect the fractions corresponding to the major peak detected at 260 nm.

  • Post-Purification: Lyophilize the collected fractions to obtain the purified this compound.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Utilize a similar C18 column and gradient as described for HPLC purification, but with LC-MS compatible mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Mass Spectrometry Parameters (Positive Ion Mode):

  • Precursor Ion (Q1): m/z 978.9 (corresponding to [M+H]⁺)

  • Product Ion (Q3): A characteristic fragment ion should be selected for Multiple Reaction Monitoring (MRM). For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety.

  • Collision Energy: Optimize for the specific instrument and precursor-product ion pair.

Procedure:

  • Sample Preparation: Dilute the purified this compound in a suitable solvent for LC-MS analysis.

  • Data Acquisition: Acquire data in MRM mode using the determined precursor and product ion masses.

  • Quantification: Use a calibration curve generated with a standard of known concentration for absolute quantification.

Analysis_Workflow Sample Purified this compound Sample LC_Separation Inject into LC-MS/MS System (C18 Reversed-Phase Separation) Sample->LC_Separation ESI Electrospray Ionization (Positive Ion Mode) LC_Separation->ESI Q1 Quadrupole 1 (Q1): Select Precursor Ion (m/z 978.9) ESI->Q1 Collision_Cell Collision Cell (q2): Fragment Precursor Ion Q1->Collision_Cell Q3 Quadrupole 3 (Q3): Select Product Ion Collision_Cell->Q3 Detector Detector: Quantify Product Ion Q3->Detector Data_Analysis Data Analysis: Concentration Determination Detector->Data_Analysis

LC-MS/MS Analysis Workflow for this compound.

Conclusion

This compound is a biologically significant branched-chain fatty acyl-CoA that acts as a signaling molecule through the activation of the PPARα nuclear receptor. While specific experimental data on some of its physical properties are yet to be fully characterized, its role in lipid metabolism is evident. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and analysis of this and similar molecules, facilitating further research into its precise functions and therapeutic potential. As our understanding of the intricate roles of branched-chain fatty acids in cellular signaling and disease progresses, this compound will likely become an increasingly important subject of investigation.

References

10-Methyltridecanoyl-CoA: An In-depth Technical Guide for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 10-methyltridecanoyl-CoA, a methyl-branched long-chain acyl-coenzyme A, within the context of lipidomics. While specific research on this molecule is nascent, this document synthesizes current knowledge on branched-chain fatty acids (BCFAs) and long-chain acyl-CoAs to infer its biochemical properties, potential biological roles, and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and the nuanced roles of unique lipid species in health and disease. We detail hypothesized biosynthetic pathways, potential functions in cellular membranes and signaling, and provide robust experimental protocols for its extraction, detection, and quantification.

Introduction to this compound

This compound is the coenzyme A thioester of 10-methyltridecanoic acid. As a methyl-branched chain fatty acid (BCFA) derivative, it belongs to a class of lipids that are increasingly recognized for their diverse biological activities. BCFAs are found in various organisms, from bacteria to mammals, and are obtained through diet (e.g., from dairy and ruminant meats) and synthesized by gut microbiota.[1][2] The position of the methyl group along the acyl chain confers unique physicochemical properties that can influence membrane fluidity and cellular signaling.[3][4] While research on odd-chain and branched-chain fatty acids as potential biomarkers for metabolic diseases is growing, this compound itself remains a largely uncharacterized molecule in the lipidome.[1] This guide aims to provide a foundational resource for stimulating and facilitating research into this intriguing lipid species.

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound in mammals is not definitively established but can be inferred from the known pathways of branched-chain amino acid (BCAA) catabolism and fatty acid elongation. The pathway likely begins with the catabolism of a BCAA, such as leucine (B10760876) or isoleucine, to produce a branched-chain acyl-CoA primer. This primer then undergoes elongation by a series of enzymatic reactions.

The key enzymes involved in the elongation of very long-chain fatty acids are the ELOVL family of elongases.[5] Specifically, ELOVL3 and ELOVL6 have been shown to be active in the elongation of branched-chain fatty acids.[5] For instance, ELOVL6 mediates the elongation of anteiso-15:0 to anteiso-17:0.[5] It is plausible that a similar enzymatic process involving an ELOVL elongase extends a shorter methyl-branched acyl-CoA precursor to the 14-carbon length of tridecanoyl-CoA, with the methyl branch retained at the 10th position.

Biosynthesis of this compound BCAA Branched-Chain Amino Acid (e.g., Leucine/Isoleucine) BC_Acyl_CoA_primer Branched-Chain Acyl-CoA Primer BCAA->BC_Acyl_CoA_primer Catabolism ELOVL Fatty Acid Elongase (e.g., ELOVL3/ELOVL6) BC_Acyl_CoA_primer->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL Reduction1 3-ketoacyl-CoA reductase ELOVL->Reduction1 Condensation Dehydration 3-hydroxyacyl-CoA dehydratase Reduction1->Dehydration Reduction Reduction2 enoyl-CoA reductase Dehydration->Reduction2 Dehydration Methyl_Acyl_CoA This compound Reduction2->Methyl_Acyl_CoA Reduction & Elongation Cycles Acyl-CoA Extraction Workflow Sample Tissue or Cell Sample Homogenization Homogenize in Isopropanol/Phosphate Buffer + Internal Standard Sample->Homogenization Centrifugation Centrifuge (1,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Elution Elute with Methanol/NH4OH SPE->Elution Dry_Reconstitute Dry Down and Reconstitute Elution->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis

References

A Technical Guide to the Structural Elucidation of 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. The structural elucidation of such molecules is critical for understanding their metabolic roles, identifying their presence in biological systems, and for the development of targeted therapeutics. This guide provides an in-depth overview of the primary analytical techniques and experimental protocols used for the structural characterization of this compound and related branched-chain acyl-CoAs. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data from closely related and analogous branched-chain fatty acids to illustrate the principles of structural determination.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of fatty acids and their CoA esters. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for determining the position of methyl branches along the acyl chain.

Key Principles of MS Analysis

The location of the methyl group in a branched-chain fatty acid is determined by analyzing the fragmentation pattern of its corresponding fatty acid methyl ester (FAME) in the mass spectrometer. Electron ionization (EI) is often used to generate characteristic fragments. The key to identifying the branch point is the analysis of the gaps between prominent ions in the spectrum, which correspond to the loss of alkyl fragments.

For a 10-methyltridecanoic acid methyl ester, cleavage alpha to the methyl-substituted carbon results in characteristic fragment ions. The analysis of the resulting mass spectrum allows for the precise localization of the methyl group.

Table 1: Predicted Key EI-MS Fragment Ions for Methyl 10-Methyltridecanoate

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/LossSignificance
M+ (256.4)Molecular IonConfirms the molecular weight of the FAME.
M-15Loss of a methyl groupCommon fragment in FAMEs.
M-31Loss of a methoxy (B1213986) group (-OCH3)Characteristic fragment of methyl esters.
213Cleavage at C9-C10 bondIndicates a methyl branch at C10.
185Cleavage at C10-C11 bondIndicates a methyl branch at C10.
199McLafferty rearrangementCommon rearrangement for FAMEs.

Note: The m/z values are predicted based on the principles of mass spectral fragmentation of branched-chain FAMEs.

Experimental Protocol: GC-MS Analysis of FAMEs
  • Hydrolysis and Methylation:

    • The acyl-CoA is first hydrolyzed to the free fatty acid. This can be achieved by acid or alkaline hydrolysis.

    • The resulting free fatty acid is then converted to its fatty acid methyl ester (FAME) by reaction with a methylating agent such as boron trifluoride in methanol (B129727) or by acidic methanolysis.

  • Gas Chromatography (GC):

    • The FAME sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar capillary column).

    • The oven temperature is programmed to ramp up, allowing for the separation of different FAMEs based on their volatility and interaction with the stationary phase.

  • Mass Spectrometry (MS):

    • The separated FAMEs eluting from the GC column are introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV).

    • Mass spectra are acquired over a suitable mass range (e.g., m/z 50-400).

    • The resulting spectra are analyzed for the molecular ion and characteristic fragment ions to determine the structure of the fatty acid, including the position of the methyl branch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the presence and location of the methyl branch in this compound.

Key Principles of NMR Analysis

In the ¹H NMR spectrum, the protons of the methyl branch will appear as a doublet, and the proton at the branch point (the C10 methine proton) will appear as a multiplet. The chemical shifts of these signals are characteristic of their chemical environment. In the ¹³C NMR spectrum, the carbon of the methyl group and the carbon at the branch point will have distinct chemical shifts that can be compared to predicted values or data from similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 10-Methyltridecanoyl Moiety

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HC10-CH₃~0.8-0.9Doublet
¹HC10-H~1.3-1.5Multiplet
¹³CC10-CH₃~19-20Quartet
¹³CC10~34-36Doublet
¹³CC9~36-38Triplet
¹³CC11~36-38Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. These predictions are based on data for analogous branched-chain alkanes and fatty acids.[1][2]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

    • An internal standard, such as trimethylsilyl (B98337) propionate (B1217596) (TSP), may be added for chemical shift referencing.

  • ¹H NMR Spectroscopy:

    • A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • The spectrum is analyzed for the characteristic doublet of the methyl group and the multiplet of the methine proton. Integration of the signals can confirm the number of protons.

  • ¹³C NMR Spectroscopy:

    • A one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

    • The spectrum is analyzed for the chemical shifts of the methyl carbon, the methine carbon at the branch point, and the adjacent methylene (B1212753) carbons.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm the connectivity between protons and carbons, providing unambiguous assignment of the methyl branch position.

Visualizations

G Workflow for Structural Elucidation of a Novel Branched-Chain Acyl-CoA cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Structure Confirmation Isolation Isolation and Purification of Acyl-CoA Derivatization Hydrolysis and Derivatization (e.g., to FAME) Isolation->Derivatization NMR_acq 1H and 13C NMR Acquisition Isolation->NMR_acq GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS Fragmentation Fragmentation Pattern Analysis GCMS->Fragmentation Data_Integration Integration of MS and NMR Data Fragmentation->Data_Integration NMR_analysis Chemical Shift and Coupling Analysis NMR_acq->NMR_analysis NMR_analysis->Data_Integration Structure_Elucidation Final Structure Confirmation Data_Integration->Structure_Elucidation G Simplified Biosynthesis of Branched-Chain Fatty Acids BCKA Branched-chain alpha-keto acids BCoA Branched-chain acyl-CoA primers (e.g., isobutyryl-CoA) BCKA->BCoA FAS Fatty Acid Synthase (FAS) BCoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA Branched-chain fatty acids FAS->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA Branched-chain acyl-CoA Acyl_CoA_Synthetase->BCFA_CoA

References

An In-depth Technical Guide to the Precursors for 10-Methyltridecanoyl-CoA Synthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-methyltridecanoyl-CoA, an anteiso-branched-chain fatty acid (BCFA), in microorganisms. The synthesis of BCFAs is crucial for maintaining membrane fluidity and is a key physiological process in many bacterial species. Understanding the precursors and enzymatic steps involved in this pathway is essential for research in microbiology, metabolic engineering, and the development of novel antimicrobial agents.

Core Concepts: Branched-Chain Fatty Acid Synthesis

In many bacteria, particularly Gram-positive species, the synthesis of fatty acids deviates from the straight-chain paradigm observed in many other organisms. Instead of exclusively utilizing acetyl-CoA as the initial primer, these microorganisms can incorporate short branched-chain acyl-CoAs. This results in the formation of iso- and anteiso-branched-chain fatty acids, which have a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon, respectively. 10-Methyltridecanoic acid is an anteiso-fatty acid with a total of 14 carbons (including the carboxyl carbon), but for the purpose of its CoA derivative in synthesis, it is often considered in the context of a C15 backbone precursor.

The primary precursors for these branched-chain fatty acids are derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1]

  • Isoleucine is the key precursor for the synthesis of anteiso -fatty acids with an odd number of carbon atoms, including this compound.

  • Leucine catabolism provides primers for iso -fatty acids with an odd number of carbon atoms.

  • Valine is the precursor for iso -fatty acids with an even number of carbon atoms.

The Biosynthetic Pathway of this compound from Isoleucine

The synthesis of this compound begins with the amino acid isoleucine and proceeds through a series of enzymatic reactions to generate the primer molecule, 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase (FAS) II system.

Step 1: Conversion of Isoleucine to 2-Keto-3-methylvalerate

The initial step is the transamination of isoleucine to its corresponding α-keto acid, 2-keto-3-methylvalerate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT) .

Step 2: Oxidative Decarboxylation to 2-Methylbutyryl-CoA

2-Keto-3-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This irreversible reaction is a critical control point and is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[2] This multi-enzyme complex is a key regulator in the flow of precursors into BCFA synthesis.

Step 3: Initiation of Fatty Acid Synthesis

The 2-methylbutyryl-CoA molecule serves as the primer for the initiation of fatty acid synthesis. It is condensed with malonyl-ACP in a reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) .[3] The specificity of FabH for branched-chain acyl-CoAs over acetyl-CoA is a determining factor in the high proportion of BCFAs in many bacteria.[3]

Step 4: Elongation Cycles

The resulting β-ketoacyl-ACP undergoes cycles of reduction, dehydration, and a second reduction, catalyzed by FabG, FabZ/FabA, and FabI, respectively, to form a butyryl-ACP with a methyl branch. This elongated acyl-ACP then serves as the substrate for further condensation reactions with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) and/or II (FabF), until the 14-carbon acyl chain of 10-methyltridecanoyl-ACP is formed.

Step 5: Formation of this compound

The final fatty acyl-ACP can then be converted to this compound, though the direct pathway can vary between organisms. It can be used directly for phospholipid synthesis or be converted to the free fatty acid and then activated to its CoA derivative.

Quantitative Data on Precursor Utilization

The availability of isoleucine has a direct and significant impact on the proportion of anteiso-fatty acids in the cellular membrane. Several studies have quantified this relationship, demonstrating the preferential utilization of isoleucine-derived precursors for the synthesis of fatty acids like 10-methyltridecanoic acid (anteiso-C15:0).

OrganismConditionPrecursor SupplementResulting Anteiso-C15:0 Percentage of Total Fatty AcidsReference
Listeria monocytogenesChemically defined minimal mediumIsoleucine sufficientUp to 95% (total anteiso)[4][5]
Listeria monocytogenesBHI medium, 37°CL-Isoleucine78.7%[6]
Listeria monocytogenesBHI medium, 37°CNone (control)Not specified, but total anteiso was 81.3%[6]
Staphylococcus aureusDefined mediumWith Ile/Leu/ValHigh proportion of anteiso fatty acids[2]
Staphylococcus aureusDefined mediumWithout Ile/Leu/ValSignificant decrease in anteiso fatty acids[2]
Bacillus subtilisGlucose-yeast extract mediumNot applicableanteiso-C15 was the major fatty acid[7]

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition

This protocol describes the extraction and derivatization of total fatty acids from bacterial cells for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial cell culture

  • Methanol

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • BF3-methanol (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Harvest bacterial cells from a known volume of culture by centrifugation.

  • Wash the cell pellet with 0.9% NaCl and centrifuge again.

  • Resuspend the pellet in 1 ml of methanol.

  • Add a known amount of internal standard.

  • Add 2 ml of chloroform and vortex vigorously for 2 minutes.

  • Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 ml of BF3-methanol to the dried lipid extract.

  • Heat at 100°C for 30 minutes in a sealed tube to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Cool the sample and add 1 ml of hexane and 1 ml of saturated NaCl solution.

  • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Analyze the FAMEs by GC-MS.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol outlines a method to measure the activity of the BCKDH complex in bacterial cell lysates.[8]

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Assay buffer (25 mM HEPES, 0.5 mM NAD+, 0.5 mM CoASH, 0.4 mM TPP, 0.1 mM α-keto[1-14C]isocaproate)

  • 5 N Sulfuric acid

  • Scintillation cocktail

Procedure:

  • Resuspend the bacterial cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

  • Centrifuge the lysate to remove cell debris. The supernatant is the cell-free extract.

  • Determine the protein concentration of the extract.

  • In a reaction vial, combine the assay buffer and an appropriate amount of cell-free extract (1-3 mg protein).

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 5 N sulfuric acid.

  • Capture the released 14CO2 in a suitable trapping agent (e.g., methylbenzethonium hydroxide).

  • Quantify the radioactivity by liquid scintillation counting.

Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity

This protocol describes a filter disc assay to measure the activity of FabH with a radiolabeled substrate.[3]

Materials:

  • Purified FabH enzyme

  • Acyl carrier protein (ACP)

  • Malonyl-CoA

  • [1-14C]acetyl-CoA (or other radiolabeled acyl-CoA primer)

  • E. coli FabD (malonyl-CoA:ACP transacylase)

  • β-mercaptoethanol

  • Sodium phosphate buffer (pH 7.0)

  • Whatman 3MM filter discs

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing ACP, β-mercaptoethanol, malonyl-CoA, [1-14C]acetyl-CoA, FabD, and sodium phosphate buffer.

  • Initiate the reaction by adding the FabH enzyme.

  • Incubate at 37°C for a defined period (e.g., 12 minutes).

  • Spot an aliquot of the reaction mixture onto a Whatman 3MM filter disc.

  • Immediately drop the filter disc into cold 10% TCA to precipitate the protein and any covalently attached radiolabeled product.

  • Wash the filter discs extensively with 10% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled substrate.

  • Dry the filter discs and measure the incorporated radioactivity by liquid scintillation counting.

Visualizations

Precursor_Pathway_for_10_Methyltridecanoyl_CoA cluster_amino_acid_catabolism Isoleucine Catabolism cluster_fas_initiation Fatty Acid Synthesis Initiation cluster_fas_elongation Fatty Acid Elongation Isoleucine Isoleucine Keto_Methylvalerate 2-Keto-3-methylvalerate Isoleucine->Keto_Methylvalerate Branched-chain aminotransferase (BCAT) Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_Methylvalerate->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) Ketoacyl_ACP β-Ketoacyl-ACP Methylbutyryl_CoA->Ketoacyl_ACP β-Ketoacyl-ACP synthase III (FabH) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Elongated_Acyl_ACP Elongated Acyl-ACP Ketoacyl_ACP->Elongated_Acyl_ACP FabG, FabZ, FabI (Reduction, Dehydration, Reduction) Final_Product This compound Elongated_Acyl_ACP->Final_Product Multiple Elongation Cycles (FabF/B)

Caption: Biosynthetic pathway of this compound from isoleucine.

Experimental_Workflow_Fatty_Acid_Analysis start Bacterial Culture centrifugation Cell Harvesting (Centrifugation) start->centrifugation extraction Lipid Extraction (Chloroform/Methanol) centrifugation->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for bacterial fatty acid analysis.

Logical_Relationship_Precursors_to_Fatty_Acids Isoleucine Isoleucine Anteiso_FA Anteiso-Fatty Acids (e.g., this compound) Isoleucine->Anteiso_FA Precursor for Leucine Leucine Iso_Odd_FA Iso-Fatty Acids (Odd Carbon) Leucine->Iso_Odd_FA Precursor for Valine Valine Iso_Even_FA Iso-Fatty Acids (Even Carbon) Valine->Iso_Even_FA Precursor for

Caption: Relationship between branched-chain amino acid precursors and fatty acid types.

References

The Enigmatic Role of 10-Methyltridecanoyl-CoA: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the biological activities, metabolic pathways, and enzyme interactions of 10-methyltridecanoyl-CoA is exceptionally scarce. This document, therefore, presents a theoretical framework based on the established roles of the broader class of branched-chain fatty acyl-CoAs. The information herein is intended to guide future research and should not be interpreted as a definitive account of this compound's specific functions.

Introduction

This compound is the coenzyme A thioester of 10-methyltridecanoic acid, a C14 branched-chain fatty acid (BCFA). While specific data on this molecule is limited, the study of BCFAs and their CoA derivatives offers a foundation for postulating its potential biological significance. BCFAs are known to be integral components of bacterial cell membranes, influencing fluidity, and are also found in various mammalian tissues, suggesting endogenous synthesis and physiological roles.[1][2][3] This guide will explore the hypothetical biological activities of this compound, drawing parallels from related molecules and metabolic pathways.

Potential Metabolic Pathways and Biological Roles

The metabolism of this compound is likely to follow the general pathways established for other BCFAs. These pathways are crucial for both the synthesis of complex lipids and for energy production through catabolism.

Anabolism and Incorporation into Lipids

Branched-chain acyl-CoAs can serve as precursors for the synthesis of more complex lipids. In bacteria, they are important for the formation of branched-chain phospholipids, which modulate membrane fluidity and environmental adaptation.[1][3] While less common in eukaryotes, the incorporation of BCFAs into cellular lipids is not unheard of.

A hypothetical anabolic pathway for this compound is depicted below:

Anabolic_Pathway cluster_synthesis Synthesis of 10-Methyltridecanoic Acid cluster_activation Activation cluster_incorporation Incorporation into Complex Lipids Precursors Precursors FAS Fatty Acid Synthase (with methylmalonyl-CoA) Precursors->FAS 10-MTA 10-Methyltridecanoic Acid FAS->10-MTA Acyl_CoA_Synthetase Acyl-CoA Synthetase 10-MTA->Acyl_CoA_Synthetase ATP, CoA 10-MTCoA This compound Acyl_CoA_Synthetase->10-MTCoA Lipid_Synthesis Glycerolipid/Phospholipid Acyltransferases 10-MTCoA->Lipid_Synthesis Complex_Lipids Branched-Chain Phospholipids/ Triglycerides Lipid_Synthesis->Complex_Lipids

Figure 1: Hypothetical anabolic pathway of this compound.
Catabolism via β-Oxidation

Similar to straight-chain fatty acyl-CoAs, this compound is likely catabolized through β-oxidation to generate energy. The presence of a methyl branch may necessitate the action of specific enzymes to handle the steric hindrance. The final products of β-oxidation for an odd-chain fatty acid derivative like this would be a mixture of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then enter the citric acid cycle via conversion to succinyl-CoA.

A putative catabolic pathway is illustrated in the following diagram:

Catabolic_Pathway 10-MTCoA This compound Beta_Oxidation β-Oxidation Cycles 10-MTCoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC MCM Methylmalonyl-CoA Mutase PCC->MCM Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Succinyl_CoA->TCA

Figure 2: Putative catabolic pathway of this compound.
Interaction with Nuclear Receptors

An intriguing potential role for this compound is its interaction with nuclear receptors. It has been demonstrated that very-long-chain and branched-chain fatty acyl-CoAs can act as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[4][5] PPARα is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation. If this compound can bind to and activate PPARα, it could play a role in regulating its own catabolism and influencing overall lipid homeostasis.

The potential signaling cascade initiated by this compound is conceptualized below:

PPARa_Signaling 10-MTCoA This compound PPARa PPARα 10-MTCoA->PPARa Binding and Activation Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Expression Target Gene Transcription (e.g., β-oxidation enzymes) PPRE->Gene_Expression

Figure 3: Hypothetical PPARα signaling pathway involving this compound.

Potential Roles in Disease

Defects in the metabolism of branched-chain amino acids and fatty acids are associated with several metabolic disorders. For instance, Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) is a condition where the body is unable to properly break down fatty acids and certain amino acids, leading to the accumulation of various acyl-CoA species.[6][7][8] While there is no direct evidence linking this compound to any specific disease, its accumulation due to enzymatic defects in the BCFA degradation pathway could potentially contribute to the pathophysiology of such metabolic disorders.

Quantitative Data and Experimental Protocols

A thorough search of the existing scientific literature did not yield any specific quantitative data regarding the biological activities of this compound. There are no published studies detailing its binding affinities to receptors, enzyme kinetic parameters, or its effects on cellular processes. Consequently, detailed experimental protocols for the investigation of this compound are not available.

For researchers interested in studying this molecule, a logical starting point would be to adapt existing protocols for other acyl-CoAs. A general workflow for investigating the interaction of this compound with a target protein, such as PPARα, is proposed below.

Experimental_Workflow Start Hypothesis: 10-MTCoA binds to Target Protein Synthesis Synthesize or Procure This compound Start->Synthesis Protein_Expression Express and Purify Target Protein (e.g., PPARα) Start->Protein_Expression Binding_Assay In Vitro Binding Assay (e.g., ITC, SPR, Fluorescence) Synthesis->Binding_Assay Protein_Expression->Binding_Assay Data_Analysis Determine Binding Affinity (Kd) Binding_Assay->Data_Analysis Cell_Assay Cell-Based Reporter Assay Data_Analysis->Cell_Assay Functional_Outcome Measure Downstream Effects (e.g., Gene Expression) Cell_Assay->Functional_Outcome End Conclusion on Biological Activity Functional_Outcome->End

Figure 4: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound remains a molecule of hypothetical interest. Based on the known biochemistry of branched-chain fatty acyl-CoAs, it has the potential to be a substrate for energy metabolism, a precursor for lipid synthesis, and a signaling molecule through interaction with nuclear receptors like PPARα. However, without direct experimental evidence, these roles remain speculative.

Future research should focus on the fundamental characterization of this compound's biological activities. This includes:

  • Enzyme kinetics: Determining the kinetic parameters of enzymes involved in its synthesis and degradation.

  • Receptor binding: Quantifying its binding affinity to nuclear receptors and other potential protein targets.

  • Cellular studies: Investigating its effects on gene expression, lipid metabolism, and cell signaling in relevant cell models.

  • In vivo studies: Examining its physiological roles in animal models, particularly in the context of metabolic diseases.

The elucidation of the specific functions of this compound will contribute to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications for health and disease.

References

The Diverse World of Branched-Chain Acyl-CoAs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters represent a critical node in cellular metabolism, primarily originating from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. Beyond their bioenergetic roles, these molecules are emerging as significant signaling mediators, influencing a spectrum of cellular processes from protein translation to epigenetic regulation. Dysregulation of BC-acyl-CoA metabolism is increasingly implicated in a range of pathologies, including metabolic disorders and cancer, making them a focal point for drug development and biomarker discovery. This technical guide provides an in-depth exploration of the diversity of BC-acyl-CoAs, detailing their metabolic pathways, summarizing quantitative data, and providing comprehensive experimental protocols for their analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their complex roles in cellular physiology and disease.

Introduction: The Expanding Roles of Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways.[1] Among these, branched-chain acyl-CoAs, derived from the catabolism of the essential amino acids leucine, isoleucine, and valine, have garnered significant attention.[2] The primary BC-acyl-CoAs include isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[3] These molecules are not merely intermediates destined for oxidation but are now recognized as potent signaling molecules that can influence cellular processes, including the mTOR signaling pathway, and contribute to the epigenetic landscape through histone acylation.[2][4]

The metabolic reprogramming of BC-acyl-CoAs is a hallmark of various diseases.[5] Elevated levels of BCAAs and their catabolites have been linked to insulin (B600854) resistance and the development of diabetes.[6] In the context of cancer, tumor cells often exhibit altered BCAA metabolism to support their rapid growth and proliferation.[5][7] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on the core aspects of BC-acyl-CoA diversity, metabolism, and analysis.

The Diversity and Metabolism of Branched-Chain Acyl-CoAs

The diversity of BC-acyl-CoAs arises primarily from the catabolism of leucine, isoleucine, and valine. This process is initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation step, leading to the formation of the respective BC-acyl-CoA esters.

Catabolic Pathways of Branched-Chain Amino Acids

The breakdown of BCAAs occurs predominantly in the mitochondria of tissues such as skeletal muscle.[8] The initial two steps are common for all three BCAAs, after which the pathways diverge.

  • Transamination: The first step involves the transfer of the amino group from the BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferases (BCATs). This produces the corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine).[7]

  • Oxidative Decarboxylation: The BCKAs then undergo irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7] This reaction yields the corresponding BC-acyl-CoAs: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA.

The subsequent catabolism of these BC-acyl-CoAs generates intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of other molecules. For instance, the breakdown of isovaleryl-CoA ultimately yields acetyl-CoA and acetoacetate. The catabolism of 2-methylbutyryl-CoA produces acetyl-CoA and propionyl-CoA, while isobutyryl-CoA is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH AcetylCoA_Acetoacetate Acetyl-CoA + Acetoacetate IsovalerylCoA->AcetylCoA_Acetoacetate TCA_Cycle TCA Cycle AcetylCoA_Acetoacetate->TCA_Cycle Isoleucine Isoleucine aKMB α-Keto-β-methylvalerate Isoleucine->aKMB BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA aKMB->MethylbutyrylCoA BCKDH AcetylCoA_PropionylCoA Acetyl-CoA + Propionyl-CoA MethylbutyrylCoA->AcetylCoA_PropionylCoA AcetylCoA_PropionylCoA->TCA_Cycle Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps SuccinylCoA->TCA_Cycle

Caption: Branched-Chain Amino Acid Catabolism Pathway.

Quantitative Analysis of Branched-Chain Acyl-CoAs

The accurate quantification of BC-acyl-CoAs is crucial for understanding their roles in metabolic regulation and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific measurement of these molecules.[9][10]

Cellular Concentrations of Key Acyl-CoAs

The cellular concentrations of acyl-CoAs can vary significantly depending on the cell type, metabolic state, and disease condition. The following table summarizes representative quantitative data for various acyl-CoA species from the literature. It is important to note that direct comparisons between different studies may be challenging due to variations in experimental conditions, cell types, and normalization methods.

Acyl-CoA SpeciesCell Line/TissueConcentration (pmol/10^6 cells or nmol/g tissue)Reference
Isovaleryl-CoA Rat Liver~0.02 nmol/g[11]
Human FibroblastsVariable, dependent on metabolic state[12]
2-Methylbutyryl-CoA Human FibroblastsLow to undetectable in healthy controls[3]
COS-7 Cells (overexpressed)Detectable activity with specific substrates[3]
Isobutyryl-CoA Human FibroblastsLow to undetectable in healthy controls[3]
COS-7 Cells (overexpressed)High activity with isobutyryl-CoA substrate[3]
Acetyl-CoA Rat Liver108 ± 11 (fed) - 248 ± 19 (fasted) nmol/g protein[11]
Succinyl-CoA Rat LiverData available but not specified in abstract[11]

Experimental Protocols for Branched-Chain Acyl-CoA Analysis

The analysis of BC-acyl-CoAs requires meticulous sample preparation and sensitive analytical techniques due to their low abundance and inherent instability.

Extraction of Acyl-CoAs from Tissues and Cells

A robust extraction protocol is essential for the accurate quantification of acyl-CoAs. The following is a generalized protocol adapted from established methods.[13][14]

Materials:

  • Homogenizer (e.g., glass homogenizer)

  • Centrifuge capable of reaching at least 15,000 x g at 4°C

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • Internal standards (e.g., deuterated or odd-chain acyl-CoAs)

Procedure:

  • Homogenization: Homogenize frozen and powdered tissue samples in a pre-chilled glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Extraction: Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Purification (Optional but Recommended): For cleaner samples, a solid-phase extraction (SPE) step can be employed. Oligonucleotide purification columns or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel can be used to bind and then elute the acyl-CoAs.[13][14]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer).

LC-MS/MS Quantification

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with a volatile buffer (e.g., ammonium acetate or formic acid).

  • Mobile Phase B: Acetonitrile or methanol with a volatile buffer.

  • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (KH2PO4 Buffer + 2-Propanol) Tissue->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Purification Solid-Phase Extraction (Optional) Supernatant->Purification Drying Drying Purification->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Methodological & Application

Application Note: Quantitative Analysis of 10-methyltridecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in disease. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs.[1][2][3]

Principle

This method employs reversed-phase liquid chromatography for the separation of this compound from other endogenous molecules. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][3] A stable isotope-labeled or odd-chain acyl-CoA is used as an internal standard (ISTD) to ensure accuracy and precision.[2][4]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

Acyl-CoAs are susceptible to degradation, so it is critical to perform the extraction quickly and at low temperatures.[1]

  • Materials:

    • Biological sample (e.g., tissue homogenate, cell lysate)

    • Internal Standard (ISTD) spiking solution (e.g., 10 µM Pentadecanoyl-CoA (C15:0-CoA) in methanol:water (1:1, v/v))[2]

    • Pre-chilled (-20°C) extraction solvent: acetonitrile:isopropanol:methanol (3:1:1, v/v/v)[1]

    • 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9[1]

  • Protocol:

    • For tissue samples, weigh approximately 20-40 mg of frozen tissue.[1] For cell samples, use a cell pellet containing a known number of cells.

    • In a 2 mL microcentrifuge tube, add 0.5 mL of cold 100 mM KH2PO4 buffer.[1]

    • Spike the sample with a known amount of the ISTD solution (e.g., 20 µL of 10 µM C15:0-CoA).[2]

    • Add 0.5 mL of the cold extraction solvent.[1]

    • Homogenize the sample on ice using a mechanical homogenizer.[1]

    • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.[1]

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[2]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

    • Vortex briefly and centrifuge at high speed to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis

  • Instrumentation:

    • HPLC or UPLC system

    • Triple quadrupole mass spectrometer with an ESI source[2][3]

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water[1]

    • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile[1]

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Data Presentation

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound980.6473.110035
C15:0-CoA (ISTD)992.6485.110035

Note: The precursor ion for this compound is calculated based on its chemical formula (C35H64N7O17P3S). Product ions are based on the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, a common fragmentation pattern for acyl-CoAs.[3][5] The specific collision energy should be optimized for the instrument being used.

Table 3: Method Performance Characteristics (Example Data)

ParameterThis compound
Linearity (r²)> 0.995
LLOQ (pmol on column)0.5
ULOQ (pmol on column)500
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%

Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (Tissue or Cells) istd Spike Internal Standard (ISTD) sample->istd extraction Homogenize in Extraction Solvent istd->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial lc LC Separation (C18 Column) vial->lc esi ESI Source (Positive Mode) lc->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 Precursor Ion quad3 Q3: Product Ion Selection quad2->quad3 Fragment Ions detector Detector quad3->detector data Data Acquisition & Quantification detector->data

Caption: Workflow for the quantitative analysis of this compound.

G cluster_precursor Precursor Ion (Q1) cluster_fragmentation Fragmentation (Q2) cluster_product Product Ion (Q3) precursor [this compound + H]+ frag_label Neutral Loss of 3'-phosphoadenosine diphosphate (507.1 Da) precursor->frag_label product [Acyl-pantetheine fragment + H]+ frag_label->product

Caption: MRM fragmentation pathway for acyl-CoAs.

References

Synthesis of 10-Methyltridecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 10-methyltridecanoyl-CoA, a valuable molecular tool for research in fatty acid metabolism, cellular signaling, and drug discovery. The protocols detailed below outline a plausible synthetic route for 10-methyltridecanoic acid and its subsequent conversion to the corresponding Coenzyme A (CoA) thioester.

Introduction

This compound is a branched-chain fatty acyl-CoA. Branched-chain fatty acids and their CoA esters play crucial roles in various biological processes. They are components of cell membranes, influencing fluidity and protein function, and are involved in specific metabolic pathways. The availability of synthetic this compound allows researchers to investigate the enzymes that metabolize it, its effects on cellular processes, and its potential as a modulator of biological pathways.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis of long-chain acyl-CoAs, which can be considered representative for the synthesis of this compound.

Table 1: Synthesis of 10-Methyltridecanoic Acid (Hypothetical Yields)

StepReactantsProductTypical Yield (%)Reference
Grignard Reaction1-bromononane (B48978), magnesium, 4-methyl-5-chlorovaleronitrile10-Methyltridecanenitrile70-80General
Hydrolysis10-Methyltridecanenitrile, strong acid or base10-Methyltridecanoic acid>90General

Table 2: Synthesis of Acyl-CoA from Fatty Acid

MethodKey ReagentsProductTypical Yield (%)Reference
Chemical Synthesis (CDI method)10-Methyltridecanoic acid, Carbonyldiimidazole (CDI), Coenzyme A trilithium saltThis compound~95Based on similar long-chain fatty acids
Enzymatic Synthesis (Acyl-CoA Synthetase)10-Methyltridecanoic acid, Coenzyme A, ATP, Acyl-CoA SynthetaseThis compound>90[1]

Experimental Protocols

Protocol 1: Synthesis of 10-Methyltridecanoic Acid via Grignard Reaction

This protocol describes a plausible multi-step synthesis of 10-methyltridecanoic acid.

Step 1a: Preparation of Nonylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of 1-bromononane (1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming.

  • Once the reaction starts, add the remaining 1-bromononane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

Step 1b: Reaction with a Branched Synthon (Illustrative Example)

Note: A suitable commercially available or readily synthesized synthon is required. For this example, we will use a hypothetical reaction with a protected hydroxy-nitrile which can be later converted to the carboxylic acid.

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of a suitable protected C4 electrophile with a methyl branch at the 2-position (e.g., a protected 2-methyl-4-halobutyrate) in anhydrous diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography.

Step 1c: Conversion to 10-Methyltridecanoic Acid

  • Deprotect the functional group of the intermediate from Step 1b under appropriate conditions.

  • Hydrolyze the resulting ester or nitrile to the carboxylic acid using a strong acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.

  • Extract the carboxylic acid with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 10-methyltridecanoic acid.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Chemical Synthesis of this compound using Carbonyldiimidazole (CDI)

This method is based on the activation of the carboxylic acid with CDI to form an acyl-imidazolide, which then reacts with Coenzyme A.

  • Activation of 10-Methyltridecanoic Acid:

    • Dissolve 10-methyltridecanoic acid (1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add carbonyldiimidazole (CDI) (1.1 eq) and stir the solution under a nitrogen atmosphere at room temperature for 1 hour. The completion of the imidazolide (B1226674) formation can be monitored by the cessation of CO2 evolution.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in water.

    • Slowly add the solution of the activated fatty acid (10-methyltridecanoyl-imidazolide) to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute solution of lithium hydroxide (B78521) as needed.

    • Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitored by HPLC).

  • Purification:

    • Purify the this compound by reverse-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the pure fractions to obtain this compound as a white solid.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 3: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl2

      • 1 mM Coenzyme A

      • 0.5 mM 10-methyltridecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

      • Purified acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)[1]. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Reaction Monitoring and Purification:

    • Monitor the formation of this compound by HPLC.

    • Purify the product using solid-phase extraction or reverse-phase HPLC.

    • Confirm the product identity by mass spectrometry.

Visualizations

Synthesis_Workflow cluster_acid Synthesis of 10-Methyltridecanoic Acid cluster_coa Synthesis of this compound A 1-Bromononane + Mg C Grignard Reaction A->C B Branched C4 Synthon B->C D Intermediate C->D E Hydrolysis D->E F 10-Methyltridecanoic Acid E->F G 10-Methyltridecanoic Acid H Activation (CDI or ATP/Enzyme) G->H J Coupling Reaction H->J I Coenzyme A I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Metabolic_Pathway MTA 10-Methyltridecanoic Acid ACSL Acyl-CoA Synthetase (ATP, CoA) MTA->ACSL MTA_CoA This compound BetaOx β-Oxidation Pathway MTA_CoA->BetaOx Metabolism ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids) MTA_CoA->ComplexLipids Signaling Modulation of Signaling Pathways MTA_CoA->Signaling ACSL->MTA_CoA Activation

Caption: Potential metabolic fate and roles of this compound.

References

Protocol for the Extraction of 10-methyltridecanoyl-CoA for Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This protocol provides a detailed methodology for the extraction of 10-methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, from biological matrices such as tissues and cultured cells. The accurate quantification of this and other long-chain acyl-CoAs is critical for research in fatty acid metabolism, energy homeostasis, and the development of therapeutics for metabolic diseases.

The inherent instability and low abundance of long-chain acyl-CoAs necessitate a robust and efficient extraction protocol.[1] This method is based on established principles of solid-phase extraction (SPE) and is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of these metabolites.[2][3][4] The protocol incorporates the use of an internal standard to ensure accurate quantification by accounting for analyte loss during sample preparation.

Data Presentation

Table 1: Representative Recovery of Long-Chain Acyl-CoAs using Solid-Phase Extraction

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoAC16:0Oligonucleotide70-80%[5]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[6]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[6]

Note: The recovery of this compound is expected to be within a similar range, but empirical determination is recommended.

Table 2: Recommended Materials and Reagents

Material/ReagentSupplier/GradeNotes
This compound StandardCommercially availableFor calibration curve
Heptadecanoyl-CoA (Internal Standard)Commercially availableFor normalization
Potassium Phosphate (KH2PO4)ACS GradeFor homogenization buffer
Acetonitrile (ACN)HPLC GradeFor extraction
2-Propanol (Isopropanol)HPLC GradeFor extraction
Methanol (B129727)HPLC GradeFor SPE and reconstitution
Solid-Phase Extraction (SPE) ColumnsPolymeric Weak Anion Exchangee.g., Strata X-AW
Ammonium (B1175870) Hydroxide (B78521)ACS GradeFor elution buffer
Formic AcidLC-MS GradeFor wash buffer

Experimental Protocols

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6][7][8]

1. Sample Preparation and Homogenization

  • Critical Step: All procedures should be performed on ice to minimize the degradation of acyl-CoAs.[7]

  • Weigh approximately 50-100 mg of frozen tissue or cell pellet.

  • In a pre-chilled glass homogenizer, add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9).[5][6]

  • Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol and homogenize again.[5]

2. Liquid-Liquid Extraction

  • Transfer the homogenate to a polypropylene (B1209903) centrifuge tube.

  • Add 3 mL of a 2:1 (v/v) methanol:chloroform mixture and vortex thoroughly.[8]

  • Centrifuge at 1300 x g for 15 minutes at 4°C.[8]

  • Carefully collect the upper aqueous-methanolic phase, which contains the acyl-CoAs.[8]

3. Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition a polymeric weak anion exchange SPE column by passing 3 mL of methanol, followed by 3 mL of water through it.[8]

  • Sample Loading: Load the supernatant from the liquid-liquid extraction step onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid in water to remove unbound impurities.[8]

    • Wash the column with 2.4 mL of methanol.[8]

  • Elution:

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in methanol.[8]

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide in methanol.[8]

    • Combine the two eluates.

4. Sample Concentration and Reconstitution

  • Dry the combined eluates under a gentle stream of nitrogen at room temperature.[8]

  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water or 50% methanol in 50 mM ammonium acetate).[1]

  • Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.[1]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Extraction_Workflow cluster_SPE SPE Steps A Sample Homogenization (Tissue/Cells + Buffer + Internal Standard) B Liquid-Liquid Extraction (Methanol:Chloroform) A->B C Centrifugation B->C D Collect Aqueous-Methanolic Phase C->D E Solid-Phase Extraction (SPE) D->E F Column Conditioning G Sample Loading H Washing I Elution F->G Conditioned Column G->H H->I J Drying under Nitrogen I->J K Reconstitution J->K L LC-MS/MS Analysis K->L

Caption: Workflow for the extraction of this compound.

LCMS_Analysis_Pathway A Reconstituted Sample B UPLC/HPLC System (C8 or C18 Column) A->B Injection C Tandem Mass Spectrometer (Triple Quadrupole) B->C Elution D Data Acquisition (Selected Reaction Monitoring) C->D Ionization & Fragmentation E Quantification (Comparison to Standard Curve) D->E Data Processing

Caption: Analytical workflow for LC-MS/MS quantification.

References

Application Notes and Protocols for Utilizing 10-methyltridecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for using 10-methyltridecanoyl-CoA as a substrate in enzyme assays, targeting key enzymes in fatty acid metabolism. The methodologies are based on established assays for similar long-chain and branched-chain acyl-CoA molecules.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A that can serve as a specific substrate for various enzymes involved in lipid metabolism. Its unique structure allows for the investigation of enzyme substrate specificity, the screening of potential inhibitors, and the characterization of metabolic pathways. The primary enzyme classes that are expected to process this compound are Acyl-CoA Synthetases (ACS) and Acyl-CoA Dehydrogenases (ACADs).

Acyl-CoA synthetases are crucial for activating fatty acids by converting them into their CoA thioesters, a key step for their subsequent metabolism.[1] Acyl-CoA dehydrogenases catalyze the initial step of fatty acid β-oxidation.[2] Several members of the ACAD family exhibit specificity towards long-chain and branched-chain substrates.[3][4]

This document provides detailed protocols for fluorometric assays to determine the activity of both ACS and ACAD enzymes using this compound.

Section 1: Acyl-CoA Synthetase (ACS) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits for long-chain acyl-CoA synthetases.[5] The assay measures the production of acyl-CoA through a coupled enzymatic reaction that generates a fluorescent signal.[5]

Experimental Workflow: ACS Assay

ACS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Sample_Prep Sample Preparation (Tissue/Cell Lysate) Reaction_Setup Set up Sample and Background Reactions Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Assay Buffer, Substrate, Enzyme Mix) Standard_Curve Prepare Standard Curve Reagent_Prep->Standard_Curve Reagent_Prep->Reaction_Setup Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Standard_Curve->Measure_Fluorescence Add_Reaction_Mix Add Reaction Mix to Wells Reaction_Setup->Add_Reaction_Mix Incubate Incubate at Room Temperature Add_Reaction_Mix->Incubate Incubate->Measure_Fluorescence Calculate_Activity Calculate ACS Activity Measure_Fluorescence->Calculate_Activity

Caption: Workflow for the Acyl-CoA Synthetase (ACS) fluorometric assay.

Protocol: Fluorometric Acyl-CoA Synthetase Assay

Materials:

  • This compound (Substrate)

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)

    • ACS Assay Buffer

    • ACS Enzyme Mix

    • ACS Developer

    • ACS Converter

    • Positive Control

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

  • Tissue or cell samples

Sample Preparation:

  • Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold ACS Assay Buffer.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the assay.

Assay Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting the enzyme mix, developer, and converter.

  • Standard Curve: Prepare a standard curve using the provided standard (e.g., H2O2) as per the kit protocol.

  • Reaction Mix: Prepare a Reaction Mix for each sample and positive control well by mixing:

    • ACS Assay Buffer

    • ACS Enzyme Mix

    • ACS Developer

    • ACS Converter

    • 10-methyltridecanoic acid (as the precursor for this compound synthesis)

  • Background Control Mix: Prepare a Background Control Mix for each sample by omitting the ACS Enzyme Mix.

  • Plate Setup: Add 2-20 µL of your sample supernatant to two wells (one for the sample and one for the sample background). Adjust the volume in all wells to 50 µL with ACS Assay Buffer.

  • Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the sample background wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation: Subtract the background reading from the sample reading. Calculate the ACS activity based on the standard curve, expressed in nmol/min/mL or U/L.

Data Presentation: Expected ACS Activity Data
Sample TypeProtein Concentration (µg/µL)ACS Activity (mU/mg) using this compound
Rat Liver Lysate2.5Data to be filled by the user
HepG2 Cell Lysate1.8Data to be filled by the user
Positive ControlN/AData to be filled by the user
Negative ControlN/AData to be filled by the user

Section 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is based on the established electron transfer flavoprotein (ETF) fluorescence reduction assay, which is considered the gold standard for measuring ACAD activity.[6] This assay monitors the decrease in ETF fluorescence as it accepts electrons from the ACAD-catalyzed dehydrogenation of the acyl-CoA substrate.[6]

Signaling Pathway: Electron Transfer in ACAD Assay

ACAD_Pathway cluster_reaction ACAD Catalyzed Reaction cluster_electron_transfer Electron Transfer Substrate This compound ACAD_FAD ACAD-FAD Substrate->ACAD_FAD Product 10-methyltridecenoyl-CoA ACAD_FAD->Product ACAD_FADH2 ACAD-FADH2 ACAD_FAD->ACAD_FADH2 2e- ACAD_FADH2->ACAD_FAD Regeneration ETF_ox ETF (oxidized) (Fluorescent) ACAD_FADH2->ETF_ox 2e- ETF_red ETF (reduced) (Non-fluorescent) ETF_ox->ETF_red

Caption: Electron flow from acyl-CoA to ETF in the ACAD assay.

Protocol: Fluorometric Acyl-CoA Dehydrogenase Assay

Materials:

  • This compound (Substrate)

  • Recombinant ACAD enzyme or sample lysate

  • Recombinant porcine electron transfer flavoprotein (ETF)[6]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.5 mM EDTA)

  • Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or commercial systems)

  • 96-well black microplate

  • Fluorescence microplate reader

Assay Procedure:

  • Anaerobic Environment: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen. This can be achieved in a 96-well plate format by including an oxygen-scavenging system in the assay buffer.[6]

  • Reaction Mix: In each well of the 96-well plate, prepare the reaction mix containing:

    • Assay Buffer

    • Recombinant ETF (final concentration typically 1-5 µM)

    • Sample containing ACAD activity

  • Initiate Reaction: Start the reaction by adding this compound to a final concentration in the range of 10-100 µM.

  • Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength is around 495 nm (note: optimal wavelengths may vary with the instrument and specific ETF preparation).[6]

  • Calculation: The rate of fluorescence decrease is proportional to the ACAD activity. Calculate the activity based on the change in fluorescence per unit time, normalized to the amount of protein in the sample.

Data Presentation: Expected ACAD Activity Data
Substrate (50 µM)Enzyme SourceSpecific Activity (nmol/min/mg)
This compoundRecombinant LCADData to be filled by the user
This compoundRecombinant VLCADData to be filled by the user
Palmitoyl-CoA (Control)Recombinant LCADData to be filled by the user
Palmitoyl-CoA (Control)Recombinant VLCADData to be filled by the user

Conclusion

The protocols outlined provide a framework for investigating the interaction of this compound with acyl-CoA synthetases and dehydrogenases. These assays are valuable tools for characterizing enzyme kinetics, screening for novel inhibitors, and elucidating the role of branched-chain fatty acid metabolism in health and disease. Researchers should optimize the substrate and enzyme concentrations for their specific experimental conditions to ensure accurate and reproducible results.

References

Application Notes and Protocols for Metabolic Labeling with Isotopes to Trace 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for tracing the biosynthesis and metabolism of the branched-chain fatty acyl-CoA, 10-methyltridecanoyl-CoA, using stable isotope labeling. The protocols detailed below are intended for researchers in metabolic diseases, oncology, and drug development who are interested in understanding the pathways involving this specific lipid metabolite.

Introduction

This compound is a saturated fatty acyl-CoA with a methyl branch, belonging to the class of branched-chain fatty acids (BCFAs). BCFAs are increasingly recognized for their roles in various biological processes, including cell membrane fluidity, signaling, and as precursors for more complex lipids.[1][2] The biosynthesis of BCFAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[2][3] Specifically, anteiso-BCFAs, which have a methyl branch on the antepenultimate carbon, are derived from the catabolism of isoleucine.[4]

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes.[5][6] By providing cells or organisms with a substrate enriched with a stable isotope (e.g., ¹³C or ²H), researchers can track the incorporation of the isotope into downstream metabolites. Subsequent analysis by mass spectrometry allows for the determination of the metabolic fate of the precursor and the activity of the associated pathways.[7][8] These insights are invaluable for understanding disease mechanisms and for the development of targeted therapeutics.

This document outlines a detailed workflow for tracing the biosynthesis of this compound from its BCAA precursor, L-isoleucine, using stable isotope labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Application in Drug Development

Understanding the metabolic pathways that produce key signaling molecules or building blocks for cellular structures is critical in drug development. Alterations in BCFAs have been implicated in various diseases. By tracing the synthesis of this compound, researchers can:

  • Identify and validate novel drug targets: Enzymes involved in the BCAA catabolism and BCFA synthesis pathways could represent novel targets for therapeutic intervention.

  • Assess target engagement and pathway modulation: Isotope tracing can be used to measure the effect of a drug candidate on the flux through the this compound synthesis pathway.

  • Elucidate mechanisms of action: By observing changes in the labeling patterns of downstream metabolites, researchers can gain insights into the on- and off-target effects of a compound.

Experimental Workflow

The overall experimental workflow for tracing this compound is depicted below. This involves cell culture with a stable isotope-labeled precursor, extraction of acyl-CoAs, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_cell_culture Cell Culture cluster_extraction Acyl-CoA Extraction cluster_analysis LC-MS/MS Analysis A Seed Cells B Introduce Stable Isotope-Labeled L-Isoleucine (e.g., U-¹³C₆-L-Isoleucine) A->B C Incubate for a Defined Period B->C D Harvest and Wash Cells C->D E Lyse Cells and Precipitate Protein (e.g., with cold methanol (B129727) or TCA) D->E F Extract Acyl-CoAs E->F G Purify and Concentrate Extract F->G H Inject Sample onto LC Column G->H I Separate Acyl-CoAs H->I J Detect and Quantify ¹²C- and ¹³C-10-methyltridecanoyl-CoA using MRM I->J biosynthesis_pathway Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Methyltridecanoyl_CoA This compound FAS->Methyltridecanoyl_CoA Chain Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS

References

Application Notes and Protocols for 10-Methyltridecanoyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic engineering strategies for the production of 10-methyl branched-chain fatty acids (BCFAs), with a focus on the biosynthesis leading to 10-methyltridecanoyl-CoA. This document includes detailed information on the relevant biosynthetic pathways, key enzymes, and quantitative data from engineered microbial systems. Furthermore, detailed experimental protocols for the analysis of the produced BCFAs are provided.

Introduction

Branched-chain fatty acids (BCFAs) are valuable molecules with applications in the production of biofuels, lubricants, and specialty chemicals. Their branched structure confers desirable properties such as low melting points and improved cold-flow characteristics compared to their straight-chain counterparts. This compound is a specific C14 BCFA with a methyl branch at the C10 position. Its precursor, 10-methyltridecanoic acid, and other similar 10-methyl BFAs are of interest for the production of high-performance bio-based lubricants due to their thermo-oxidative stability.[1] Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of these valuable compounds.

Biosynthesis of 10-Methyl Branched-Chain Fatty Acids

The biosynthesis of 10-methyl branched fatty acids has been successfully engineered in yeast by leveraging enzymes from actinomycetes.[1] The key pathway involves a two-step enzymatic process acting on a monounsaturated fatty acid precursor.

Key Enzymes:

  • BfaB (Fatty Acid Methyltransferase): This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate a Δ9 unsaturated fatty acid, forming a 10-methylene intermediate.[1]

  • BfaA (NADH-dependent Reductase): This enzyme reduces the 10-methylene double bond to a saturated 10-methyl branch, yielding the final 10-methyl branched fatty acid.[1]

The substrate specificity of these enzymes allows for the production of various 10-methyl BFAs depending on the available unsaturated fatty acid precursors. For the synthesis of 10-methyltridecanoic acid, a C13 unsaturated fatty acid would be the initial substrate.

Below is a diagram illustrating the biosynthetic pathway for 10-methyl branched fatty acids.

Biosynthesis_of_10_Methyl_BFAs cluster_0 Biosynthesis of 10-Methyl Branched Fatty Acids UFA Δ9-Unsaturated Fatty Acyl-PL Methylene_BFA 10-Methylene Branched Fatty Acyl-PL UFA->Methylene_BFA BfaB SAM S-Adenosyl-L-methionine (SAM) BfaB BfaB SAM->BfaB SAH S-Adenosyl-L-homocysteine (SAH) Methyl_BFA 10-Methyl Branched Fatty Acyl-PL Methylene_BFA->Methyl_BFA BfaA NADH NADH BfaA BfaA NADH->BfaA NAD NAD+ CoA_Synthase Acyl-CoA Synthetase Methyl_BFA->CoA_Synthase Methyl_BFA_CoA 10-Methyl Branched Fatty Acyl-CoA (e.g., this compound) CoA_Synthase->Methyl_BFA_CoA BfaB->SAH BfaA->NAD

Caption: Biosynthetic pathway for 10-methyl branched fatty acids.

Metabolic Engineering Strategies and Quantitative Data

Metabolic engineering efforts have focused on expressing the bfaA and bfaB genes in microbial hosts such as Saccharomyces cerevisiae and Yarrowia lipolytica. To enhance the production of 10-methyl BFAs, a fusion enzyme of BfaA and BfaB (BfaA-B) has been shown to improve conversion efficiency.[1] The table below summarizes the quantitative data from engineered yeast strains.

Host OrganismEngineered PathwayPrecursor FedProductTiter (mg/L)Percentage of Total Fatty Acids (%)Reference
S. cerevisiaeExpression of BfaB and BfaAOleic Acid (C18:1)10-methyloctadecanoic acid-~15[1]
Y. lipolyticaExpression of BfaA-B fusion-10-methylpalmitate & 10-methylstearate-> 35[1]

Note: Specific titers for this compound are not available in the cited literature, as studies have focused on longer-chain BCFAs.

Experimental Protocols

4.1. Cultivation of Engineered Yeast Strains

A detailed protocol for the cultivation of engineered yeast strains for the production of 10-methyl BFAs is provided below. This protocol is based on standard yeast fermentation techniques.

Materials:

  • Engineered yeast strain (e.g., S. cerevisiae or Y. lipolytica with integrated bfaA and bfaB genes)

  • Yeast extract Peptone Dextrose (YPD) medium or appropriate defined minimal medium

  • Shake flasks or bioreactor

  • Incubator shaker

Procedure:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium in a culture tube.

  • Incubate at 30°C with shaking at 250 rpm for 24 hours.

  • Use the starter culture to inoculate a larger volume of fermentation medium in a shake flask or bioreactor to an initial OD600 of 0.1.

  • If required, add the appropriate unsaturated fatty acid precursor to the medium.

  • Incubate the culture at 30°C with adequate aeration and agitation for 48-72 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet with sterile water and store at -80°C for fatty acid analysis.

Yeast_Cultivation_Workflow Inoculation Inoculate single colony in 5 mL YPD Incubation1 Incubate 24h 30°C, 250 rpm Inoculation->Incubation1 Inoculation2 Inoculate larger culture to OD600 = 0.1 Incubation1->Inoculation2 Fermentation Incubate 48-72h 30°C Inoculation2->Fermentation Harvest Harvest cells by centrifugation Fermentation->Harvest Storage Store pellet at -80°C Harvest->Storage

Caption: Workflow for yeast cultivation and sample preparation.

4.2. Analysis of Branched-Chain Fatty Acids by GC-MS

The analysis of BCFAs typically involves extraction of total lipids from the microbial biomass, followed by derivatization of the fatty acids to their more volatile fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

4.2.1. Lipid Extraction

A standard method for total lipid extraction from yeast cells is the Bligh-Dyer method.

Materials:

Procedure:

  • Resuspend the yeast cell pellet in a known volume of methanol.

  • Add chloroform to achieve a chloroform:methanol ratio of 1:2 (v/v).

  • Vortex vigorously for 2 minutes.

  • Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

  • Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

4.2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed transesterification is a common method for preparing FAMEs.

Materials:

Procedure:

  • Add 2 mL of 2% H₂SO₄ in methanol and 1 mL of toluene to the dried lipid extract.

  • Cap the tube tightly and heat at 50°C for 16 hours in a heating block or water bath.

  • After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

FAME_Analysis_Workflow Lipid_Extraction Lipid Extraction (Bligh-Dyer) Derivatization Derivatization to FAMEs (Acid-catalyzed) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: General workflow for FAME analysis by GC-MS.

4.2.3. GC-MS Parameters

The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for specific instruments and applications.

  • GC Column: DB-23, DB-5ms, or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp to 180°C at 10°C/min

    • Ramp to 250°C at 5°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Identification of 10-methyltridecanoic acid methyl ester would be based on its retention time and comparison of its mass spectrum to a known standard or library data. Quantification is typically performed by integrating the peak area and comparing it to an internal standard.

Conclusion

The metabolic engineering of microorganisms for the production of this compound and related 10-methyl BFAs is a promising field with significant potential for the production of high-value bio-based chemicals. The characterization of the BfaA and BfaB enzymes has provided a clear pathway for the targeted synthesis of these molecules. Further optimization of microbial hosts and fermentation processes will be crucial for achieving industrially relevant titers. The protocols outlined in this document provide a solid foundation for researchers to pursue further advancements in this area.

References

Application Note: Chromatographic Separation and Analysis of 10-Methyltridecanoyl-CoA Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 10-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that may play a role in various metabolic pathways. As with many biologically active molecules, the specific isomeric form, including both the position of the methyl group and its stereochemistry, can significantly influence its biological function and metabolism. The accurate separation and quantification of this compound isomers are crucial for understanding their specific roles in health and disease. This application note provides detailed protocols for the separation of positional and chiral isomers of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method The separation of this compound isomers is achieved by leveraging the subtle differences in their physicochemical properties. For positional isomers (e.g., comparing this compound with other methyl-branched isomers), a C30 reversed-phase column is employed. The unique shape selectivity of the C30 phase allows for the resolution of structurally similar lipids. For the separation of enantiomers (R- and S-10-methyltridecanoyl-CoA), a chiral stationary phase is utilized.

Following chromatographic separation, the isomers are detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using selected reaction monitoring (SRM), which provides high sensitivity and specificity.

Experimental Protocols

1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from methods for extracting long-chain acyl-CoA esters from tissues.[1]

  • Apparatus and Reagents:

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue or cell pellet.

    • Immediately add 1 mL of ice-cold isopropanol and 1.5 mL of ice-cold 50 mM KH2PO4 buffer.

    • Add the internal standard solution to the mixture.

    • Homogenize the sample on ice.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Method 1: Separation of Positional Isomers

This method is designed to separate this compound from other C14 methyl-branched acyl-CoA isomers. The use of a C30 column is effective for resolving compound lipids with different isobaric acyl chains.[2]

  • Chromatographic Conditions:

    • HPLC System: UPLC or HPLC system capable of binary gradient elution.

    • Column: Accucore C30 reversed-phase column (150 x 2.1 mm, 2.6 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Gradient Program (Illustrative):

    Time (min) % Mobile Phase B
    0.0 30
    2.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

3. Method 2: Chiral Separation of Enantiomers

This protocol is for the separation of R- and S- enantiomers of this compound. Chiral separation of acyl-CoA molecules has been demonstrated to be feasible.[3]

  • Chromatographic Conditions:

    • HPLC System: UPLC or HPLC system.

    • Column: CHIRALCEL OD-RH (150 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 85:15 v/v). The exact ratio may require optimization.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

4. Mass Spectrometry Detection

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Ion Source Parameters (Illustrative):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

  • SRM Transitions (Illustrative):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 964.5 459.1 35

    | C17:0-CoA (IS) | 978.5 | 459.1 | 35 |

(Note: The precursor ion m/z corresponds to [M+H]+. The product ion at m/z 459.1 is a characteristic fragment of the CoA moiety. These values should be confirmed by direct infusion of a standard if available.)

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are illustrative tables showing potential separation results.

Table 1: Illustrative Quantitative Data for Positional Isomer Separation

IsomerRetention Time (min)Peak AreaConcentration (ng/mL)Resolution (Rs)
9-Methyltridecanoyl-CoA12.145,80048.21.6 (to 10-methyl)
This compound12.552,30055.1-
11-Methyltridecanoyl-CoA12.949,10051.71.7 (from 10-methyl)
12-Methyltridecanoyl-CoA13.561,50064.72.5 (from 11-methyl)

Table 2: Illustrative Quantitative Data for Chiral Separation

EnantiomerRetention Time (min)Peak AreaConcentration (ng/mL)Resolution (Rs)
(R)-10-Methyltridecanoyl-CoA9.828,90030.41.8
(S)-10-Methyltridecanoyl-CoA10.531,20032.8-

Visualizations

G Experimental Workflow for this compound Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) homogenization Homogenization in Isopropanol/Buffer with IS sample->homogenization centrifugation Centrifugation homogenization->centrifugation extraction Supernatant Collection & Drying centrifugation->extraction reconstitution Reconstitution extraction->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (C30 or Chiral Column) injection->separation detection Mass Spectrometry (ESI+, SRM) separation->detection integration Peak Integration detection->integration quantification Quantification (vs. Internal Standard) integration->quantification reporting Data Reporting quantification->reporting

Caption: Workflow for the analysis of this compound isomers.

G Classification of Fatty Acyl-CoA Isomers A Fatty Acyl-CoA Isomers B Constitutional (Structural) Isomers A->B C Stereoisomers A->C D Positional Isomers (e.g., 9-methyl vs 10-methyl) B->D E Functional Group Isomers B->E F Enantiomers (e.g., R/S at C10) C->F G Diastereomers C->G

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 10-methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The analysis of their diverse structures, including branched-chain species like 10-methyltridecanoyl-CoA, is essential for understanding cellular metabolism and its dysregulation in various diseases. This document provides detailed application notes and protocols for the characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mass Spectrometry Fragmentation of Acyl-CoAs

The fragmentation of acyl-CoAs in tandem mass spectrometry, particularly in positive ion mode, follows a characteristic pattern. This pattern is dominated by cleavages within the Coenzyme A moiety, providing diagnostic ions that can be used for the identification and quantification of this class of molecules.

A predominant fragmentation pathway involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule, resulting in a neutral loss of 507.2 Da.[1][2][3][4][5][6] Another common fragmentation results in a product ion at m/z 428.037, corresponding to the adenosine (B11128) 3',5'-bisphosphate fragment.[4][5][6][7][8][9] A further fragment at m/z 410 can be observed, which arises from the loss of a water molecule from the m/z 428 ion.[9]

For branched-chain fatty acyl-CoAs, such as this compound, additional fragmentation can occur along the fatty acyl chain, particularly at the site of branching. This provides valuable information for the structural elucidation of the acyl group.

Predicted Fragmentation Pattern of this compound

Based on the general fragmentation behavior of branched-chain fatty acyl-CoAs, the expected fragmentation pattern for this compound in positive ion mode tandem mass spectrometry is summarized below. The molecular formula for this compound is C35H62N7O17P3S, and its monoisotopic mass is 977.3292 Da.

Description Predicted m/z
Precursor Ion [M+H]⁺ 978.3365
Product Ion [M+H - 507]⁺ 471.3
Product Ion (Adenosine 3',5'-bisphosphate) 428.037
Product Ion (Adenosine 3',5'-bisphosphate - H₂O) 410.026
Product Ion from cleavage at the branch point (C9-C10 bond) Varies based on charge retention
Product Ion from cleavage at the branch point (C10-C11 bond) Varies based on charge retention

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound from biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation

  • Extraction: Acyl-CoAs can be extracted from tissues or cells using a solvent mixture such as acetonitrile/methanol/water (2:2:1 v/v/v).[10]

  • Solid Phase Extraction (SPE): For sample cleanup and concentration, a C18 SPE cartridge can be used.

  • Internal Standard: It is recommended to use a suitable internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example, 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of acyl-CoAs.[7][11]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.

  • MRM Transitions:

    • Primary (for quantification): 978.3 -> 471.3

    • Secondary (for confirmation): 978.3 -> 428.0

  • Collision Energy: Optimization of the collision energy is necessary to achieve the most efficient fragmentation of the precursor ion.

Logical Workflow for Acyl-CoA Analysis

Workflow for this compound Analysis sample Biological Sample extraction Acyl-CoA Extraction sample->extraction spe Solid Phase Extraction (SPE) extraction->spe lc_separation LC Separation (C18) spe->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (MRM) ms_detection->msms_fragmentation data_analysis Data Analysis & Quantification msms_fragmentation->data_analysis

Caption: A streamlined workflow for the analysis of this compound.

Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound in positive ion mode tandem mass spectrometry.

Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 978.3 fragment1 [M+H - 507]⁺ m/z 471.3 precursor->fragment1 Neutral Loss of 507.2 Da fragment2 Adenosine 3',5'-bisphosphate m/z 428.0 precursor->fragment2 Fragmentation

Caption: Key fragmentation pathways of protonated this compound.

References

Application Notes and Protocols: Molecular Probes Based on 10-Methyltridecanoyl-CoA for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA), a class of lipids synthesized in various organisms, including bacteria and mammals.[1][2] In mammals, the biosynthesis of monomethyl branched-chain fatty acids (mmBCFAs) occurs de novo, primarily in adipose tissue, through the catabolism of branched-chain amino acids (BCAAs) and subsequent elongation by fatty acid synthase (FASN).[1][2] BCFAs have garnered significant interest due to their diverse biological activities, including roles in modulating membrane fluidity, cell signaling, and exhibiting anti-tumor properties.[3][4]

The development of molecular probes derived from this compound provides a powerful tool to investigate the enzymes and pathways that metabolize this and related BCFAs. By incorporating a bioorthogonal handle, such as an azide (B81097) group, these probes can be used to identify and characterize interacting proteins, elucidate metabolic fates, and screen for inhibitors of key enzymes in BCFA metabolism. This document provides detailed protocols for the synthesis and application of an azide-functionalized this compound probe for studying protein acylation and identifying enzyme targets.

Probe Description and Specifications

The molecular probe described herein is 13-azido-10-methyltridecanoyl-CoA . This probe is an analog of the endogenous this compound, featuring a terminal azide group for "click" chemistry applications.

Characteristic Specification
Probe Name 13-azido-10-methyltridecanoyl-CoA
Parent Molecule This compound
Functional Group Terminal Azide (-N₃)
Molecular Formula C₃₅H₆₁N₁₀O₁₇P₃S
Molecular Weight 1020.9 g/mol
Purity ≥95% (as determined by HPLC)
Storage Store at -80°C in a desiccated environment

Applications

This molecular probe is designed for a range of applications in cellular and molecular biology, including:

  • Identification of Protein-BCFA Interactions: The probe can be used to identify proteins that are acylated by or otherwise interact with this compound.

  • Enzyme Activity Profiling: It can serve as a substrate for enzymes involved in BCFA metabolism, such as acyl-CoA synthetases and acyltransferases, allowing for activity-based protein profiling.

  • Studying BCFA Metabolism: The probe enables the tracing of the metabolic fate of this compound within cellular systems.

  • High-Throughput Screening: The probe can be utilized in screening assays to identify inhibitors of enzymes that process BCFAs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of BCFAs and the experimental workflows for the synthesis and application of the 13-azido-10-methyltridecanoyl-CoA probe.

BCFASynthesis BCAA Branched-Chain Amino Acids (BCAAs) BCAT BCAT BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH BCKDH BCKA->BCKDH BranchedAcylCoA Branched-Chain Acyl-CoA Primers BCKDH->BranchedAcylCoA FASN Fatty Acid Synthase (FASN) BranchedAcylCoA->FASN BCFA Branched-Chain Fatty Acids (BCFAs) FASN->BCFA ACSL Long-Chain Acyl-CoA Synthetase (ACSL) BCFA->ACSL BCACOA BCFA-CoA ACSL->BCACOA ProbeSynthesisWorkflow cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis start 10-Methyl-13-bromotridecanoic Acid azide_reaction Sodium Azide (NaN₃) start->azide_reaction Nucleophilic Substitution product 13-azido-10-methyltridecanoic Acid azide_reaction->product enzyme_reaction Acyl-CoA Synthetase (ACSL) + ATP, CoASH product->enzyme_reaction product2 13-azido-10-methyltridecanoyl-CoA enzyme_reaction->product2 ApplicationWorkflow cluster_0 Cellular Labeling and Lysis cluster_1 Click Chemistry and Enrichment cluster_2 Analysis cells Incubate cells with 13-azido-10-methyltridecanoic acid lysis Cell Lysis and Protein Extraction cells->lysis click Click Reaction with Alkyne-Biotin lysis->click enrich Streptavidin Affinity Purification click->enrich sds_page SDS-PAGE and Western Blot enrich->sds_page mass_spec On-Bead Digestion and LC-MS/MS Analysis enrich->mass_spec

References

Application Notes and Protocols for Cell-Based Assays Involving 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltridecanoyl-CoA is a coenzyme A derivative of 10-methyltridecanoic acid, a branched-chain fatty acid (BCFA). While straight-chain fatty acids are well-studied for their roles in energy metabolism and cellular signaling, BCFAs are gaining attention for their unique biological activities. BCFAs are known to be incorporated into cellular lipids, where they can modulate membrane fluidity and influence the function of membrane-associated proteins.[1][2][3] Furthermore, the CoA derivatives of BCFAs can act as signaling molecules, for instance, by activating nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[4][5]

These application notes provide a framework for investigating the cellular effects of this compound, with a focus on its potential roles in modulating mitochondrial function and gene expression. The provided protocols are designed to be adaptable to various cell types and research questions.

Hypothesized Signaling Pathway of this compound

Based on the known functions of other branched-chain fatty acyl-CoAs, we can hypothesize a signaling pathway for this compound. Upon cellular uptake, 10-methyltridecanoic acid is activated to this compound. This molecule can then either enter mitochondrial β-oxidation pathways to contribute to cellular energy production or act as a ligand for nuclear receptors such as PPARα. Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation and other metabolic processes.

10_methyltridecanoyl_CoA_pathway 10-Methyltridecanoic Acid 10-Methyltridecanoic Acid Cell Membrane Cell Membrane 10-Methyltridecanoic Acid->Cell Membrane Uptake This compound This compound Cell Membrane->this compound Activation Mitochondrial β-Oxidation Mitochondrial β-Oxidation This compound->Mitochondrial β-Oxidation PPARα PPARα This compound->PPARα Ligand Binding Target Gene Expression Target Gene Expression PPARα->Target Gene Expression Activation Metabolic Changes Metabolic Changes Target Gene Expression->Metabolic Changes

Caption: Hypothesized signaling pathway for this compound.

Application 1: Assessment of Mitochondrial Respiration

This application focuses on determining the effect of this compound on mitochondrial fatty acid oxidation (FAO) and overall cellular respiration. The Seahorse XF Analyzer is a powerful tool for this purpose, as it measures the oxygen consumption rate (OCR) in real-time.[6][7][8]

Experimental Workflow

Mitochondrial_Respiration_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Seahorse XF Assay Seahorse XF Assay Treat with this compound->Seahorse XF Assay Data Analysis Data Analysis Seahorse XF Assay->Data Analysis

Caption: Experimental workflow for assessing mitochondrial respiration.

Protocol: Fatty Acid Oxidation Assay using Seahorse XF Analyzer

This protocol is adapted from established methods for measuring FAO.[9]

Materials:

  • Cells of interest (e.g., HepG2, C2C12)

  • Seahorse XF96 or similar cell culture microplates

  • Complete cell culture medium

  • Seahorse XF Base Medium

  • L-Carnitine

  • This compound

  • Etomoxir (inhibitor of carnitine palmitoyltransferase-1)

  • Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (Mito Stress Test reagents)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Substrate-Limited Media: The day before the assay, switch the cells to a substrate-limited medium (e.g., medium with low glucose) to encourage reliance on fatty acid oxidation.

  • Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the desired concentration of this compound. A control medium without this compound should also be prepared.

  • Cell Treatment: Replace the culture medium with the prepared assay media. To demonstrate that the observed OCR is due to FAO, include wells with Etomoxir.

  • Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and perform a Mito Stress Test. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between cells treated with this compound and control cells.

Example Data
Treatment GroupBasal Respiration (pmol O2/min/µg protein)ATP Production (pmol O2/min/µg protein)Maximal Respiration (pmol O2/min/µg protein)
Control150 ± 12105 ± 9350 ± 25
This compound (50 µM)225 ± 18160 ± 15520 ± 40
This compound + Etomoxir165 ± 15115 ± 11380 ± 30

Data are presented as mean ± standard deviation.

Application 2: Gene Expression Analysis of PPARα Target Genes

This application aims to investigate whether this compound can activate PPARα and induce the expression of its target genes involved in fatty acid metabolism.

Experimental Workflow

Gene_Expression_Workflow Cell Culture and Treatment Cell Culture and Treatment RNA Extraction RNA Extraction Cell Culture and Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis

Caption: Workflow for gene expression analysis.

Protocol: Quantitative PCR (qPCR) for PPARα Target Genes

Materials:

  • Cells of interest (e.g., hepatocytes, myotubes)

  • Complete cell culture medium

  • This compound

  • GW6471 (a PPARα antagonist)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Culture cells to a desired confluency and treat them with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a group co-treated with this compound and GW6471 to confirm PPARα-dependency.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Example Data
Treatment GroupCPT1A Fold ChangeACOX1 Fold Change
Vehicle Control1.0 ± 0.11.0 ± 0.2
This compound (50 µM)3.5 ± 0.42.8 ± 0.3
This compound + GW64711.2 ± 0.21.1 ± 0.1

Data are presented as mean ± standard deviation.

Conclusion

The provided application notes and protocols offer a starting point for investigating the cellular functions of this compound. These assays can be adapted and expanded to explore other potential roles of this and other branched-chain fatty acyl-CoAs in various cellular processes, including cell proliferation, inflammation, and lipid droplet dynamics. The study of these less-explored fatty acid metabolites holds promise for uncovering novel regulatory mechanisms and potential therapeutic targets in metabolic diseases and cancer.[1][10]

References

Application Notes and Protocols: Purification of 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis. The study of specific acyl-CoAs like this compound is crucial for understanding the metabolism of branched-chain fatty acids and their roles in cellular signaling and disease. Altered acyl-CoA metabolism has been linked to various metabolic disorders, making the analysis of these molecules a key area of research.[1][2] This document provides a detailed protocol for the synthesis and purification of this compound for research applications.

The purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature and the presence of endogenous isomers. The following protocol outlines a robust method for the purification of this compound, adaptable for use in a standard biochemistry or drug development laboratory. The protocol employs a combination of solid-phase extraction (SPE) for initial sample cleanup and reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution purification.

Experimental Protocols

I. Synthesis of this compound

Materials:

  • 10-methyltridecanoic acid

  • Coenzyme A, trilithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or similar)

  • ATP, disodium (B8443419) salt

  • MgCl2

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM ATP

    • 10 mM MgCl2

    • 2.5 mM Coenzyme A

    • 1 mM 10-methyltridecanoic acid (solubilized in a minimal amount of Triton X-100)

    • Acyl-CoA Synthetase (e.g., 1-2 units)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification.

II. Purification of this compound by Solid-Phase Extraction (SPE) and RP-HPLC

This two-step purification process first removes the majority of contaminants using SPE, followed by high-resolution separation using RP-HPLC.

A. Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Cartridge Equilibration: Equilibrate a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the synthesis reaction onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove unbound CoA, ATP, and other hydrophilic contaminants.

  • Elution: Elute the this compound from the cartridge with 2 mL of 80% acetonitrile in water.

  • Drying: Dry the eluted sample under a stream of nitrogen gas or using a vacuum concentrator.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 75 mM Potassium phosphate buffer (pH 4.9)

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

Procedure:

  • Sample Preparation: Reconstitute the dried sample from the SPE step in 200 µL of Mobile Phase A.

  • Injection: Inject the reconstituted sample onto the C18 column.

  • Gradient Elution: Elute the sample using a linear gradient from 10% to 90% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Desalting and Lyophilization: Desalt the collected fraction using a suitable method (e.g., another SPE step with a volatile buffer or size-exclusion chromatography) and lyophilize to obtain the purified product as a powder.

Data Presentation

Table 1: Summary of Purification Steps and Expected Yield

Purification StepPurity (%)Recovery (%)
Crude Synthesis Product< 10100
Post-SPE60-7080-90
Post-RP-HPLC> 9560-70

Table 2: Analytical Characterization of Purified this compound

Analytical MethodParameterExpected Value
UV Spectroscopyλmax260 nm
Molar Extinction Coefficient (ε) at 260 nm~16,400 M⁻¹cm⁻¹ (in water)
LC-MS/MSMolecular Weight (M)~981.2 g/mol
[M+H]⁺m/z 982.2
Characteristic Fragment Ionsm/z 507 (adenosine diphosphate)

Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Enzymatic Synthesis Quench TCA Precipitation Reaction->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Crude Product Centrifuge->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Load HPLC RP-HPLC SPE->HPLC Lyophilize Lyophilization HPLC->Lyophilize UV_Spec UV Spectroscopy Lyophilize->UV_Spec Quantification LCMS LC-MS/MS Lyophilize->LCMS Verification Purified_Product Purified This compound Lyophilize->Purified_Product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Concluding Remarks

The protocol described provides a comprehensive method for the preparation and purification of this compound. The combination of solid-phase extraction and reversed-phase HPLC ensures a high degree of purity, which is essential for subsequent biochemical and metabolic studies. The analytical techniques outlined, particularly LC-MS/MS, are crucial for the unambiguous identification and quantification of the final product.[3][4][5] This protocol can be adapted for the purification of other long-chain and branched-chain acyl-CoAs, providing a valuable tool for researchers in the field of lipid metabolism and drug discovery.

References

Application Notes: Utilizing 10-Methyltridecanoyl-CoA Precursors to Study Bacterial Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Branched-Chain Fatty Acids in Bacterial Membranes

The ability of bacteria to maintain membrane fluidity in response to environmental stresses, such as temperature fluctuations, is critical for survival. This process, known as homeoviscous adaptation, involves modifying the lipid composition of the cell membrane to ensure it remains in a functional liquid-crystalline state.[1][2] In many Gram-positive bacteria, including species of Bacillus and Listeria, a key mechanism for this adaptation is the regulation of branched-chain fatty acids (BCFAs).[3]

BCFAs, primarily of the iso and anteiso series, are major constituents of the membrane phospholipids (B1166683) in these organisms. Anteiso fatty acids, which have a methyl branch on the antepenultimate carbon, are particularly crucial for increasing membrane fluidity.[3] They possess lower melting points compared to their straight-chain or iso-branched counterparts, effectively disrupting the ordered packing of lipid acyl chains and lowering the phase transition temperature of the membrane.[3] An increase in the proportion of anteiso BCFAs is a common adaptive response to cold stress.[4]

The biosynthesis of odd-numbered anteiso-fatty acids is initiated by a specific primer, which is derived from the branched-chain amino acid L-isoleucine.[4] Isoleucine is converted into 2-methylbutyryl-CoA, a direct precursor molecule. While 10-methyltridecanoyl-CoA is not the primer itself, it represents an intermediate in the elongation of the initial primer by the fatty acid synthase (FASII) system. By manipulating the availability of precursors like isoleucine or its downstream metabolite 2-methylbutyric acid, researchers can experimentally alter the fatty acid profile of bacterial membranes.[4] This allows for controlled studies on the direct relationship between membrane composition, fluidity, and various cellular functions, including environmental resilience and susceptibility to antimicrobial agents.

Application: Modulating Membrane Composition for Functional Studies

By supplementing bacterial growth media with precursors of anteiso-fatty acids, such as 2-methylbutyric acid (2-MB), it is possible to significantly increase the proportion of these fluidity-enhancing lipids in the cell membrane.[4] This technique allows researchers to:

  • Investigate the role of membrane fluidity in bacterial cold adaptation and survival at low temperatures.[4]

  • Study the impact of membrane fluidity on the function and localization of membrane-embedded proteins.

  • Assess how changes in membrane composition affect susceptibility to membrane-active antimicrobial compounds.

  • Develop novel strategies to control pathogenic bacteria, like Listeria monocytogenes, by manipulating their membrane composition to impair growth in specific environments (e.g., refrigerated foods).[4]

Quantitative Data

Manipulating the fatty acid precursor supply has a direct and measurable impact on the membrane's fatty acid composition and its resulting fluidity.

Table 1: Effect of Temperature and 2-Methylbutyrate (anteiso-precursor) Supplementation on the Fatty Acid Composition of Listeria monocytogenes

This table summarizes the typical changes in the relative percentage of major fatty acids in Listeria monocytogenes when grown at different temperatures and with the addition of a precursor for anteiso-fatty acid synthesis. A shift to lower temperatures or the addition of the precursor dramatically increases the proportion of anteiso-C15:0 and the overall anteiso-to-iso ratio, which enhances membrane fluidity.

Growth Conditioniso-C15:0 (%)anteiso-C15:0 (%)anteiso-C17:0 (%)Total Anteiso (%)Anteiso/iso Ratio
37°C, Unsupplemented 9.346.634.781.35.1
10°C, Unsupplemented 9.466.78.875.53.6
37°C, + 2-Methylbutyrate 6.253.234.287.49.3
10°C, + 2-Methylbutyrate 6.571.119.690.713.0
Data are adapted from findings reported in studies on L. monocytogenes.[4]

Table 2: Representative Membrane Fluidity Values in Bacillus subtilis

Membrane fluidity can be quantified using the fluorescent probe Laurdan. The probe's emission spectrum shifts in response to the phase state of the lipids, which is expressed as a Generalized Polarization (GP) value. A lower GP value indicates higher membrane fluidity.[5][6]

Condition / StrainDescriptionRepresentative Laurdan GP ValueImplied Fluidity
Wild-Type at 37°C Standard growth condition.~ 0.55Baseline
Wild-Type at 20°C Cold stress induces adaptation to increase fluidity, but fluidity is still lower than at 37°C.~ 0.65Lower
Δbkd Mutant Mutant unable to synthesize BCFAs, resulting in a more rigid membrane.~ 0.75Much Lower
Wild-Type + Benzyl Alcohol Benzyl alcohol is a known membrane fluidizer used as a positive control.~ 0.30Much Higher
GP values are representative and compiled from typical results in Bacillus subtilis studies.[5][7][8]

Visualized Pathways and Workflows

Anteiso-Fatty Acid Biosynthesis Pathway cluster_synthesis Cellular Synthesis cluster_membrane Membrane Integration Isoleucine Isoleucine BCKA_DH Branched-chain α-keto acid dehydrogenase (Bkd) Isoleucine->BCKA_DH Primer 2-Methylbutyryl-CoA (Primer) BCKA_DH->Primer FASII Fatty Acid Synthase II (FASII) Primer->FASII + Malonyl-CoA (Elongation) Anteiso_FA Anteiso-Fatty Acids (e.g., a-C15:0, a-C17:0) FASII->Anteiso_FA Phospholipid Phospholipid Backbone Anteiso_FA->Phospholipid Acyl Transfer Membrane Increased Membrane Fluidity Phospholipid->Membrane Incorporation

Caption: Biosynthesis of anteiso-fatty acids from an L-isoleucine precursor.

Experimental Workflow cluster_culture 1. Bacterial Culture cluster_analysis 2. Analysis cluster_interpretation 3. Interpretation Start Inoculate Bacteria (e.g., L. monocytogenes) Culture_Control Control Group: Standard Medium Start->Culture_Control Culture_Test Test Group: Medium + Precursor (e.g., 2-Methylbutyric Acid) Start->Culture_Test Incubate Incubate at Desired Temperature (e.g., 37°C or 10°C) Culture_Control->Incubate Culture_Test->Incubate Harvest Harvest Cells (Centrifugation) Incubate->Harvest Split Harvest->Split FAME Lipid Extraction & FAME Analysis (GC-MS) Split->FAME Laurdan Membrane Fluidity Assay (Laurdan Staining) Split->Laurdan FAME_Result Fatty Acid Composition (%) FAME->FAME_Result Laurdan_Result Fluidity (GP Value) Laurdan->Laurdan_Result Correlate Correlate Data FAME_Result->Correlate Laurdan_Result->Correlate Conclusion Draw Conclusions on Fluidity & Function Correlate->Conclusion

Caption: Workflow for studying the effects of precursors on membrane fluidity.

Experimental Protocols

Protocol 1: Modulating Membrane Fatty Acid Composition

This protocol describes how to supplement bacterial cultures to enrich for anteiso-fatty acids. Listeria monocytogenes is used as an example.

Materials:

  • Listeria monocytogenes strain (e.g., 10403S)

  • Brain Heart Infusion (BHI) broth

  • 2-methylbutyric acid (2-MB) solution (e.g., 1 M stock, filter-sterilized)

  • Incubator/shaker set to desired temperatures (e.g., 37°C and 10°C)

Procedure:

  • Prepare two sets of BHI broth flasks. For the test group, supplement the BHI broth with 2-MB to a final concentration of 5-10 mM.[4][9] The second set (control group) will be unsupplemented BHI.

  • Inoculate both control and test flasks with an overnight culture of L. monocytogenes to a starting OD₆₀₀ of ~0.05.

  • Incubate one control/test pair at 37°C with shaking until the late exponential phase of growth.

  • Incubate the second control/test pair at 10°C with shaking. Note that growth will be significantly slower.

  • Once cultures reach the desired growth phase, harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

  • Wash the cell pellets twice with sterile phosphate-buffered saline (PBS) to remove residual media.

  • The resulting cell pellets can be used for fatty acid analysis (Protocol 2) and membrane fluidity measurements (Protocol 3).

Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)

This protocol outlines the steps to analyze the fatty acid composition of the cell pellets obtained from Protocol 1.

Materials:

  • Bacterial cell pellets

  • Saponification reagent (e.g., 15% NaOH in 50% methanol)

  • Methylation reagent (e.g., 6N HCl in methanol)

  • Extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether)

  • Anhydrous sodium sulfate (B86663)

  • GC vials and a Gas Chromatograph with a flame ionization detector (FID) and an appropriate column (e.g., DB-23).[10]

  • FAME standards for peak identification.

Procedure:

  • To the cell pellet, add 1 mL of saponification reagent. Vortex and incubate in a water bath at 100°C for 30 minutes to saponify the lipids.

  • Cool the tubes, then add 2 mL of methylation reagent. Vortex and incubate at 80°C for 10 minutes to create fatty acid methyl esters (FAMEs).

  • Rapidly cool the tubes on ice. Add 1.25 mL of the extraction solvent, vortex for 10 minutes, and then centrifuge to separate the phases.

  • Transfer the upper organic phase containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final extract to a GC vial for analysis.

  • Inject the sample into the GC. Use a temperature program that ramps from approximately 170°C to 270°C.[11]

  • Identify and quantify the FAME peaks by comparing their retention times and areas to known standards. Express the results as the relative percentage of each fatty acid.[10]

Protocol 3: Membrane Fluidity Measurement with Laurdan

This protocol measures bulk membrane fluidity using the fluorescent dye Laurdan.[6]

Materials:

  • Bacterial cell pellets

  • PBS or appropriate buffer

  • Laurdan stock solution (e.g., 5 mM in DMSO)

  • Black, clear-bottom 96-well microtiter plates

  • Fluorescence plate reader with excitation at 350 nm and emission detection at 460 nm and 500 nm.[6]

Procedure:

  • Resuspend the washed cell pellets from Protocol 1 in pre-warmed PBS to a final OD₆₀₀ of 0.4.[6]

  • Add Laurdan stock solution to the cell suspension to a final concentration of 10 µM.

  • Incubate the suspension in the dark at the respective growth temperature (37°C or 10°C) for 10-20 minutes to allow the dye to incorporate into the membranes.

  • Transfer 200 µL of the labeled cell suspension into the wells of a pre-warmed black microtiter plate.

  • Measure the fluorescence intensity in the plate reader. Set the excitation wavelength to 350 nm and record the emission intensities at 460 nm (I₄₆₀, characteristic of ordered/gel phase) and 500 nm (I₅₀₀, characteristic of disordered/fluid phase).[6]

  • Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I₄₆₀ - I₅₀₀) / (I₄₆₀ + I₅₀₀) [5]

  • A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane. Compare the GP values between the control and precursor-supplemented groups.

References

Application Notes and Protocols for the In Vitro Reconstitution of 10-Methyltridecanoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the in vitro reconstitution of the biosynthesis of 10-methyltridecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom and are important components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. The ability to reconstitute their biosynthetic pathway in vitro is a powerful tool for studying the enzymes involved, screening for inhibitors, and engineering novel fatty acid structures.

The biosynthesis of this compound follows the general mechanism of bacterial type II fatty acid synthesis (FAS), with the key distinction being the use of a branched-chain primer for initiation. The synthesis starts with the primer 2-methylbutyryl-CoA, derived from the amino acid isoleucine. This primer is then elongated through multiple cycles of condensation, reduction, and dehydration, with malonyl-CoA serving as the two-carbon donor in each cycle. The specificity for the branched-chain primer is primarily determined by the β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH.

These application notes provide the necessary protocols for protein expression and purification, the in vitro reconstitution assay, and methods for product analysis.

Biosynthetic Pathway of this compound

The synthesis of this compound is a cyclical process involving a series of enzymatic reactions. The overall pathway can be visualized as an initiation module followed by multiple elongation cycles.

This compound Biosynthesis cluster_initiation Initiation cluster_elongation_cycle Elongation Cycle (x5) Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transaminase primer 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->primer Branched-chain α-keto acid dehydrogenase Ketoacyl_ACP β-Ketoacyl-ACP (C_n+2) primer->Ketoacyl_ACP Initial Condensation with Malonyl-ACP Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD (Malonyl-CoA:ACP transacylase) Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->Ketoacyl_ACP FabH/FabB/F (Condensing Enzymes) Hydroxyacyl_ACP β-Hydroxyacyl-ACP (C_n+2) Ketoacyl_ACP->Hydroxyacyl_ACP FabG (β-Ketoacyl-ACP reductase) Enoyl_ACP trans-2-Enoyl-ACP (C_n+2) Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA (β-Hydroxyacyl-ACP dehydratase) Next_Acyl_ACP Acyl-ACP (C_n+2) Enoyl_ACP->Next_Acyl_ACP FabI (Enoyl-ACP reductase) Next_Acyl_ACP->Acyl_ACP Next Cycle Final_Product 10-Methyltridecanoyl-ACP Next_Acyl_ACP->Final_Product 5 Cycles Complete Final_CoA This compound Final_Product->Final_CoA Acyl-ACP Thioesterase or Transacylase In_Vitro_Reconstitution_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Purify_Enzymes 1. Purify Enzymes (FabH, FabD, FabG, FabZ, FabI, ACP) Enzyme_Mix 4. Combine Enzymes Purify_Enzymes->Enzyme_Mix Prepare_Reagents 2. Prepare Substrates & Cofactors (2-Methylbutyryl-CoA, Malonyl-CoA, NADPH, NADH) Initiate 6. Initiate with Substrates Prepare_Reagents->Initiate Master_Mix 3. Prepare Master Mix (Buffer, NADPH, NADH) Master_Mix->Enzyme_Mix Pre_incubation 5. Pre-incubate at 37°C Enzyme_Mix->Pre_incubation Pre_incubation->Initiate Incubate 7. Incubate at 37°C Initiate->Incubate Terminate 8. Terminate Reaction Incubate->Terminate Derivatize 9. Derivatize to FAMEs Terminate->Derivatize GCMS 10. Analyze by GC-MS Derivatize->GCMS

Application Note: Detection and Quantification of 10-Methyltridecanoyl-CoA in Complex Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. The analysis of specific acyl-CoAs in complex biological matrices such as plasma, tissues, and cell lysates is crucial for understanding various metabolic pathways and their dysregulation in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and selective technique for the quantification of these low-abundance molecules.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound in complex biological samples using an LC-MS/MS approach.

Principle

This method involves the extraction of acyl-CoAs from the biological matrix, followed by separation using reversed-phase liquid chromatography. The detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions are specific to the precursor ion (the molecular weight of this compound) and a characteristic product ion corresponding to the coenzyme A moiety. An internal standard, such as a stable isotope-labeled acyl-CoA, is used to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Tissue Homogenate) InternalStandard Spike with Internal Standard Sample->InternalStandard Precipitation Protein Precipitation (e.g., TCA or SSA) InternalStandard->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 SPE Solid-Phase Extraction (SPE) Centrifugation1->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC Liquid Chromatography Separation (Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound standard (if available, otherwise a related branched-chain acyl-CoA standard)

  • Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA or another suitable acyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)[1]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Biological matrix (e.g., tissue homogenate, cell lysate)

Experimental Protocol

Standard and Internal Standard Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

  • Prepare a stock solution of the internal standard.

  • Generate a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each.

Sample Preparation
  • To 100 µL of biological sample (e.g., tissue homogenate containing a known amount of protein), add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[3]

  • Vortex the samples for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

MRM Transitions:

The specific MRM transitions for this compound need to be determined empirically by infusing a standard solution into the mass spectrometer. However, based on the structure and common fragmentation patterns of acyl-CoAs, the transitions can be predicted. The precursor ion will be the [M+H]⁺ of this compound. A common and abundant product ion for acyl-CoAs results from the neutral loss of the acyl chain, leaving the phosphopantetheine moiety, or a fragment of the adenosine (B11128) portion of coenzyme A.[4][5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal Standard (e.g., [¹³C₁₆]-Palmitoyl-CoA)Specific to ISSpecific to ISTo be optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

  • Integrate the peak areas for both this compound and the internal standard in the chromatograms.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative performance of the method. The values presented are hypothetical and should be replaced with experimental data.

ParameterValue
Limit of Detection (LOD) 1 fmol
Limit of Quantification (LOQ) 5 fmol
Linear Range 5 fmol - 5 pmol
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85-110%

Hypothetical data based on similar acyl-CoA analyses.[6]

Signaling Pathway and Logical Relationships

The detection of this compound is a part of the broader field of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system. The levels of specific acyl-CoAs can reflect the activity of various metabolic pathways.

pathway Metabolic_Pathways Cellular Metabolic Pathways (e.g., Fatty Acid Metabolism) Acyl_CoAs Pool of Acyl-CoAs Metabolic_Pathways->Acyl_CoAs Target_Analyte This compound Acyl_CoAs->Target_Analyte synthesis/degradation Biological_Function Downstream Biological Functions (e.g., Energy Production, Signaling) Target_Analyte->Biological_Function Disease_State Disease Pathophysiology Target_Analyte->Disease_State dysregulation

Caption: Relationship between metabolic pathways and this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of this compound in complex biological matrices using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust approach for researchers investigating the role of branched-chain fatty acyl-CoAs in health and disease. The protocol can be adapted and optimized for different biological matrices and LC-MS/MS instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 10-methyltridecanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the stage of the experimental workflow.

Problem: Low or No Product Formation

Possible Cause 1: Inefficient Activation of 10-methyltridecanoic acid

The first critical step in the synthesis is the activation of the fatty acid, typically by converting it to an active ester or using a coupling agent before reaction with Coenzyme A (CoA).

  • Troubleshooting Steps:

    • Verify an active ester formation: If using a method that involves creating an N-hydroxysuccinimide (NHS) ester or a mixed anhydride (B1165640), confirm its formation using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy before adding CoA.

    • Optimize coupling agent stoichiometry: If using a carbodiimide (B86325) coupling agent (e.g., EDC), ensure the molar ratio of the coupling agent and any activators (e.g., NHS) to the fatty acid is optimal. A common starting point is a 1.1 to 1.5-fold excess of the coupling agent.

    • Check solvent compatibility: Ensure that 10-methyltridecanoic acid is fully dissolved in the reaction solvent. The presence of the methyl branch can affect solubility compared to linear fatty acids. An aqueous-organic solvent mixture may be required to obtain the highest yield.[1]

    • Enzymatic Synthesis Consideration: If using an acyl-CoA synthetase, verify the enzyme's activity with a known substrate. The enzyme may have lower efficiency for branched-chain fatty acids.[2] Consider using an enzyme known to be promiscuous or one specifically designed for branched-chain fatty acids.

Possible Cause 2: Degradation of Coenzyme A or Product

Coenzyme A and its thioesters are susceptible to degradation, especially at non-optimal pH and temperatures.

  • Troubleshooting Steps:

    • Maintain appropriate pH: The acylation reaction with CoA is typically performed in an aqueous buffer at a pH of 7.5 to 8.0.[1] Monitor and maintain the pH throughout the reaction.

    • Control temperature: Perform the reaction at a controlled temperature, often on ice or at room temperature, to minimize degradation.

    • Use fresh Coenzyme A: Ensure the CoA trilithium salt is of high quality and has been stored correctly (typically at -20°C or below).

    • Minimize reaction time: While the reaction needs to go to completion, unnecessarily long reaction times can lead to product degradation. Monitor the reaction progress by HPLC to determine the optimal time point for quenching and purification.

Possible Cause 3: Inactive Enzyme (for enzymatic synthesis)

The acyl-CoA synthetase used may be inactive or have low specific activity towards 10-methyltridecanoic acid.

  • Troubleshooting Steps:

    • Enzyme activity assay: Test the enzyme with a standard substrate (e.g., palmitic acid) to confirm its activity.

    • Cofactor availability: Ensure that essential cofactors for the enzymatic reaction, such as ATP and Mg²⁺, are present in sufficient concentrations. The reaction is dependent on ATP for the adenylation of the fatty acid.[3]

    • Product Inhibition: High concentrations of the final product, this compound, or the byproduct AMP and pyrophosphate can inhibit the enzyme. Consider including pyrophosphatase to drive the reaction forward by hydrolyzing pyrophosphate.[4]

Problem: Presence of Impurities in the Final Product

Possible Cause 1: Unreacted Starting Materials

The final product may be contaminated with unreacted 10-methyltridecanoic acid or Coenzyme A.

  • Troubleshooting Steps:

    • Optimize reaction stoichiometry: Ensure the molar ratio of the activated fatty acid to CoA is optimized. A slight excess of the activated fatty acid is often used to ensure complete consumption of the more expensive CoA.

    • Purification strategy: Employ a robust purification method. Ion-exchange chromatography is effective for separating the negatively charged this compound from the uncharged fatty acid.[5] Reversed-phase HPLC can also be used for high-purity preparations.

Possible Cause 2: Side Products from Side Reactions

Side reactions can lead to impurities that are difficult to remove.

  • Troubleshooting Steps:

    • Control reaction conditions: For chemical synthesis using reactive intermediates like acid chlorides or mixed anhydrides, carefully control the temperature and addition rate to minimize side reactions.

    • Alternative synthesis methods: Consider chemo-enzymatic methods, which can offer higher selectivity and fewer side products compared to purely chemical approaches.[6][7]

    • Hydrolysis of product: During workup and purification, maintain a neutral to slightly acidic pH to prevent hydrolysis of the thioester bond.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound?

A1: Both chemical and enzymatic methods can be employed. A common chemical method involves the activation of 10-methyltridecanoic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), followed by reaction with Coenzyme A. Chemo-enzymatic synthesis offers a milder and often more specific alternative.[1][6][7]

Q2: How can I monitor the progress of the synthesis reaction?

A2: The reaction can be monitored by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The disappearance of the CoA peak and the appearance of the this compound peak can be monitored by UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

Q3: What are the best practices for purifying this compound?

A3: A combination of chromatographic techniques is often necessary.

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for initial cleanup and removal of excess unreacted fatty acid.

  • Ion-Exchange Chromatography: This method is effective for separating the desired product from starting materials and some side products.[5]

  • Reversed-Phase HPLC: For high-purity requirements, preparative or semi-preparative reversed-phase HPLC is the method of choice.

Q4: How should I store the purified this compound?

A4: this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q5: What analytical techniques can be used to confirm the identity and purity of the final product?

A5:

  • HPLC: To assess purity by observing a single major peak at the expected retention time.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) mass spectrometry is commonly used.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure, though the complexity of the CoA moiety can make interpretation challenging.

Quantitative Data

Acyl-CoA SynthesizedSynthesis MethodReported YieldReference
Various Saturated Acyl-CoAsChemo-enzymatic>40%[6]
Short Branched-Chain Acyl-CoAsEngineered E. coli80.77 ± 3.83 nmol/g wet weight (isovaleryl-CoA)[8]
Medium-Chain Acyl-CoAsMixed AnhydridesOptimized for highest yield[1]

Experimental Protocols

General Protocol for Chemical Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from methods used for other fatty acyl-CoAs and should be optimized for this compound.

  • Activation of 10-methyltridecanoic acid:

    • Dissolve 10-methyltridecanoic acid in an appropriate organic solvent (e.g., anhydrous THF).

    • Cool the solution to 0°C in an ice bath.

    • Add a slight molar excess (1.1 eq) of triethylamine, followed by a slight molar excess (1.1 eq) of ethyl chloroformate.

    • Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A trilithium salt in a cold aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the mixed anhydride solution from step 1 to the CoA solution with vigorous stirring, while maintaining the temperature at 0-4°C and the pH between 7.5 and 8.0.

    • Allow the reaction to proceed for 1-2 hours at 4°C.

  • Quenching and Purification:

    • Monitor the reaction by HPLC. Once the reaction is complete, adjust the pH to ~5.0 with a dilute acid to quench the reaction.

    • Remove the organic solvent under reduced pressure.

    • Purify the aqueous solution containing this compound using solid-phase extraction followed by preparative HPLC.

  • Analysis and Storage:

    • Analyze the purified product by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions and store the resulting powder at -80°C.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis fatty_acid 10-methyltridecanoic acid coupling Coupling Agent (e.g., EDC/NHS) fatty_acid->coupling Reacts with activated_fa Activated Fatty Acid (e.g., NHS-ester) coupling->activated_fa Forms coa Coenzyme A activated_fa->coa product This compound coa->product Reacts with crude_product Crude Product product->crude_product spe Solid-Phase Extraction crude_product->spe Cleanup hplc HPLC spe->hplc Fractionation pure_product Pure Product hplc->pure_product Isolation ms Mass Spectrometry pure_product->ms Confirm Mass nmr NMR pure_product->nmr Confirm Structure troubleshooting_low_yield cluster_solutions1 Solutions for Inefficient Activation cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Inactive Enzyme start Low or No Product cause1 Inefficient Activation of 10-methyltridecanoic acid start->cause1 cause2 Degradation of CoA or Product start->cause2 cause3 Inactive Enzyme (Enzymatic Synthesis) start->cause3 sol1a Verify Active Ester Formation cause1->sol1a sol1b Optimize Coupling Agent Ratio cause1->sol1b sol1c Check Solvent Compatibility cause1->sol1c sol2a Maintain pH 7.5-8.0 cause2->sol2a sol2b Control Temperature cause2->sol2b sol2c Use Fresh CoA cause2->sol2c sol3a Perform Enzyme Activity Assay cause3->sol3a sol3b Ensure Cofactor Availability cause3->sol3b sol3c Add Pyrophosphatase cause3->sol3c

References

Technical Support Center: Enhancing 10-Methyltridecanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 10-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the yield of this valuable branched-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic origin of the 10-methyl branch in this compound?

A1: The 10-methyl branch of this compound, an isomer of isotetradecanoyl-CoA, originates from a branched-chain amino acid precursor. Specifically, the biosynthesis is initiated with a primer derived from the catabolism of leucine (B10760876), which provides the isovaleryl-CoA starter unit. This is in contrast to straight-chain fatty acids, which typically use acetyl-CoA as a primer.

Q2: Which enzyme is the primary determinant for initiating branched-chain fatty acid synthesis?

A2: The β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH, is the key enzyme that initiates fatty acid synthesis. The substrate specificity of FabH determines whether a straight-chain or branched-chain fatty acid is produced. For branched-chain fatty acid synthesis, a FabH variant with a preference for branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA) is required.[1]

Q3: Can Escherichia coli naturally produce significant amounts of this compound?

A3: No, wild-type E. coli primarily synthesizes straight-chain fatty acids because its native FabH enzyme has a strong preference for acetyl-CoA. To produce branched-chain fatty acids like 10-methyltridecanoic acid, metabolic engineering is necessary to introduce a FabH enzyme with specificity for branched-chain starters and to ensure a sufficient supply of the required precursors.[1]

Q4: What are the main metabolic bottlenecks in producing this compound in an engineered host like E. coli?

A4: The primary bottlenecks include:

  • Precursor Limitation: Insufficient supply of the branched-chain acyl-CoA primer (isovaleryl-CoA for a 10-methyl branch).

  • Competing Pathways: The native straight-chain fatty acid synthesis pathway competes for malonyl-CoA and other resources.

  • Enzyme Inefficiency: The downstream enzymes of the fatty acid synthase (FAS) complex may have lower efficiency in processing branched-chain intermediates.

  • Incomplete Lipoylation: Incomplete lipoylation of 2-oxoacid dehydrogenases involved in precursor formation can limit the overall yield.[2][3]

Troubleshooting Guide

Problem 1: Low Overall Yield of Branched-Chain Fatty Acids (BCFAs)
Possible Cause Suggested Solution Relevant Citation
Insufficient Precursor Supply Overexpress genes involved in the synthesis of the branched-chain amino acid precursor (e.g., leucine biosynthesis pathway for isovaleryl-CoA). Supplement the culture medium with the corresponding branched-chain amino acid or α-keto acid.[2][3]
Low Activity of Engineered FabH Screen for FabH variants from different organisms known to produce high levels of BCFAs. Perform site-directed mutagenesis to improve the catalytic efficiency and substrate specificity of the chosen FabH.
Feedback Inhibition of Fatty Acid Synthesis Overexpress a thioesterase specific for branched-chain acyl-ACPs to pull the flux towards the final product and prevent the accumulation of inhibitory long-chain acyl-ACPs.
Incomplete Lipoylation of 2-Oxoacid Dehydrogenases Co-express genes for lipoic acid biosynthesis (lipA and lipB) or supplement the medium with lipoic acid.[2]
Problem 2: High Proportion of Straight-Chain Fatty Acids (SCFAs) in the Product Mixture
Possible Cause Suggested Solution Relevant Citation
Residual Activity of Native E. coli FabH Create a knockout of the endogenous fabH gene to eliminate competition for malonyl-ACP.
Suboptimal Expression of Branched-Chain Specific FabH Optimize the expression level of the heterologous FabH using different promoters or plasmid copy numbers.
Limited Availability of Branched-Chain Primers Enhance the precursor supply as described in "Problem 1".[2][3]
Problem 3: Incorrect Chain Length of the Branched-Chain Fatty Acid Product
Possible Cause Suggested Solution Relevant Citation
Substrate Specificity of Elongation Enzymes The native E. coli fatty acid synthase (FAS) enzymes (FabF, FabB) may have preferences for certain chain lengths. Consider co-expressing heterologous FAS enzymes with desired chain length specificity.
Thioesterase Specificity The choice of thioesterase can significantly influence the chain length of the final product. Express a thioesterase with a preference for C14 acyl-ACPs.[4]

Quantitative Data on BCFA Yield Improvement

The following table summarizes the impact of various metabolic engineering strategies on the production of branched-chain fatty acids in E. coli.

Engineering Strategy Host Strain Precursor Supplement Titer (mg/L) % BCFA of Total Fatty Acids Reference
Expression of B. subtilis FabHE. coliIsovalerate-~15%
Expression of S. aureus FabH and optimized lipoylation pathwayE. coli4-methyl-2-oxopentanoate27685%[2]
Engineered BCAA pathway and optimized lipoylationE. coliGlucose18172%[2][3]
Co-expression of CcFatB1, fadR, and P450BM3E. coliGlycerol144 (ω-hydroxy BCFAs)-[4]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol is a general method adapted for the synthesis of branched-chain acyl-CoAs and should be optimized for 10-methyltridecanoic acid.[5][6]

Materials:

  • 10-methyltridecanoic acid

  • Coenzyme A (free acid)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, ATP, DTT, and Coenzyme A.

  • Enzyme Addition: Add an optimized amount of acyl-CoA synthetase to the reaction mixture.

  • Substrate Addition: Start the reaction by adding 10-methyltridecanoic acid (dissolved in a suitable solvent like DMSO if necessary).

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Purification:

    • Centrifuge to remove the precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and unreacted water-soluble components.

    • Elute the this compound with a methanol/water mixture.

  • Analysis and Quantification: Analyze the purified product by HPLC or LC-MS/MS. Quantify using a standard curve of a similar acyl-CoA or by measuring the absorbance at 260 nm.

Protocol 2: In Vivo Production of 10-Methyltridecanoic Acid in Engineered E. coli

Materials:

  • Engineered E. coli strain expressing a branched-chain specific FabH.

  • Luria-Bertani (LB) or M9 minimal medium.

  • Appropriate antibiotics for plasmid maintenance.

  • Inducer (e.g., IPTG) for gene expression.

  • Precursor supplement (e.g., leucine or isovaleric acid).

  • Lipoic acid (optional).

Procedure:

  • Inoculation: Inoculate a single colony of the engineered E. coli strain into a starter culture and grow overnight.

  • Main Culture: Inoculate a larger volume of production medium with the overnight culture.

  • Induction: When the culture reaches the mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8), add the inducer to initiate the expression of the engineered pathway.

  • Supplementation: At the time of induction, add the precursor supplement and lipoic acid if required.

  • Fermentation: Continue the cultivation for 24-48 hours at an optimal temperature (e.g., 30°C).

  • Harvesting: Harvest the cells by centrifugation.

  • Extraction of Fatty Acids:

    • Lyse the cell pellet.

    • Extract the total lipids using a solvent mixture (e.g., chloroform:methanol).

    • Saponify the lipids to release free fatty acids.

    • Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).

  • Analysis: Analyze the fatty acid profile by GC-MS after derivatization to fatty acid methyl esters (FAMEs).

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Extracted fatty acid sample.

  • Methanol with 1% sulfuric acid or BF₃-methanol.

  • Hexane (B92381).

  • Anhydrous sodium sulfate.

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms).

Procedure:

  • Derivatization:

    • Dry the fatty acid extract under a stream of nitrogen.

    • Add the methanolic acid solution and heat at 60-80°C for 1-2 hours.

    • Cool the reaction and add water and hexane.

    • Vortex and centrifuge to separate the phases.

  • Extraction: Collect the upper hexane layer containing the FAMEs.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Use a temperature gradient program to separate the FAMEs.

    • Identify the 10-methyltridecanoic acid methyl ester based on its retention time and mass spectrum, comparing it to a known standard if available.

Visualizations

Biosynthesis_of_10_Methyltridecanoyl_CoA cluster_precursor Precursor Synthesis cluster_fas Fatty Acid Elongation Cycle Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH FabH FabH (Branched-chain specific) Isovaleryl_CoA->FabH Malonyl_CoA Malonyl_CoA Malonyl_ACP Malonyl_ACP Malonyl_CoA->Malonyl_ACP FabD Malonyl_ACP->FabH Elongation_Enzymes FabG, FabZ, FabI, FabF/B FabH->Elongation_Enzymes Initial condensation Acyl_ACP_C14 10-Methyltridecanoyl-ACP Elongation_Enzymes->Acyl_ACP_C14 5 cycles Thioesterase Thioesterase Acyl_ACP_C14->Thioesterase 10_Methyltridecanoic_Acid 10-Methyltridecanoic Acid Thioesterase->10_Methyltridecanoic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 10_Methyltridecanoic_Acid->Acyl_CoA_Synthetase Final_Product This compound Acyl_CoA_Synthetase->Final_Product

Caption: Biosynthesis pathway for this compound.

Experimental_Workflow cluster_production In Vivo Production cluster_analysis Analysis cluster_final_product Final Product Synthesis Strain_Engineering Engineer E. coli with branched-chain FabH Fermentation Cultivation with precursor supplementation Strain_Engineering->Fermentation Cell_Harvest Harvest cells by centrifugation Fermentation->Cell_Harvest Lipid_Extraction Total lipid extraction Cell_Harvest->Lipid_Extraction Derivatization Conversion to FAMEs Lipid_Extraction->Derivatization GC_MS GC-MS analysis Derivatization->GC_MS Data_Analysis Quantification and profiling GC_MS->Data_Analysis CoA_Ligation Enzymatic ligation to CoA Data_Analysis->CoA_Ligation Purified fatty acid Purification HPLC or SPE purification CoA_Ligation->Purification LC_MS_Analysis LC-MS/MS for quantification Purification->LC_MS_Analysis Troubleshooting_Tree Start Low Yield of This compound Check_BCFA High proportion of SCFAs? Start->Check_BCFA Check_Precursor Low overall fatty acid yield? Check_BCFA->Check_Precursor No Sol_Native_FabH Knockout native fabH Optimize heterologous FabH expression Check_BCFA->Sol_Native_FabH Yes Check_Chain_Length Incorrect chain length? Check_Precursor->Check_Chain_Length No Sol_Precursor Increase precursor supply (overexpress biosynthesis genes or supplement medium) Check_Precursor->Sol_Precursor Yes Sol_Thioesterase Express thioesterase with C14 specificity Check_Chain_Length->Sol_Thioesterase Yes Sol_Lipoylation Address lipoylation bottleneck (co-express lipA/lipB or add lipoic acid) Sol_Precursor->Sol_Lipoylation

References

Technical Support Center: Troubleshooting Poor Separation of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of branched-chain fatty acyl-CoAs. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor separation of branched-chain fatty acyl-CoA isomers?

A1: Poor separation of branched-chain fatty acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, often stems from several factors. These include suboptimal mobile phase composition, an inappropriate choice of chromatography column, inadequate column temperature, and issues with sample preparation that can lead to peak broadening and co-elution. The structural similarity of these isomers necessitates highly optimized chromatographic conditions to achieve baseline resolution.

Q2: How does the mobile phase composition affect the separation of these isomers?

A2: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), plays a critical role. The percentage of the organic solvent influences the retention time and selectivity. For reversed-phase chromatography, a lower percentage of acetonitrile generally increases retention time, which can sometimes improve the separation of closely eluting isomers. The choice of acidic modifier, such as formic acid or acetic acid, can also impact peak shape and ionization efficiency in mass spectrometry.[1][2][3]

Q3: Which type of HPLC column is best suited for separating branched-chain fatty acyl-CoAs?

A3: Reversed-phase columns, particularly C18 columns, are widely used for the separation of fatty acyl-CoAs. C18 columns provide strong hydrophobic retention, which is effective for separating longer-chain species.[4][5][6][7] For shorter-chain branched isomers, a C8 column might offer better selectivity due to its moderately polar nature, potentially leading to faster elution and sharper peaks.[4][5][6][7][8] The choice between C8 and C18 depends on the specific chain length of the acyl-CoAs being analyzed.[4][5][6][7]

Q4: Can temperature adjustments improve the separation of my branched-chain fatty acyl-CoAs?

A4: Yes, column temperature is a crucial parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency. However, for some isomeric separations, lower temperatures can enhance resolution by increasing the interaction time with the stationary phase.[9] It is essential to optimize the temperature for your specific analytes and chromatographic system.

Q5: Is derivatization necessary for the analysis of branched-chain fatty acyl-CoAs?

A5: While not always required, derivatization can significantly improve the chromatographic separation and detection sensitivity of fatty acyl-CoAs.[10] For instance, derivatization of the phosphate (B84403) groups can improve peak shape and reduce analyte loss.[11] For short-chain fatty acids, derivatization is often employed to enhance their volatility for gas chromatography or to improve their ionization efficiency in LC-MS.[12][13]

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Branched-Chain Isomers (e.g., Isobutyryl-CoA and n-Butyryl-CoA)

This is a common challenge due to the subtle structural differences between isomers. The following table outlines potential solutions and their expected outcomes.

Parameter to Modify Suggested Change Expected Outcome on Resolution Potential Drawbacks
Mobile Phase: Organic Solvent % Decrease acetonitrile concentration by 2-5%Increased retention time, potentially allowing for better separation of isomers.Longer run times, potential for broader peaks if not optimized.
Mobile Phase: Acid Modifier Switch from 0.1% formic acid to 0.1% acetic acidMay alter selectivity and improve peak shape for certain analytes. Acetic acid can sometimes offer better sensitivity in MS.[3]Acetic acid is a weaker acid and may not be as effective at protonating all analytes, potentially affecting peak shape.[1]
Column Chemistry Switch from a C18 to a C8 columnC8 columns are less hydrophobic and may provide different selectivity for short-chain isomers, leading to improved resolution.[8]May result in insufficient retention for longer-chain fatty acyl-CoAs.
Column Temperature Decrease temperature in 5°C increments (e.g., from 40°C to 30°C)Increased interaction with the stationary phase can enhance selectivity for some isomers.[9]Higher backpressure, longer analysis times, and potentially broader peaks.
Flow Rate Decrease flow rate (e.g., from 0.4 mL/min to 0.3 mL/min)Increased time on the column can improve resolution.Longer run times.

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Poor Resolution of Isomers step1 Decrease Acetonitrile % start->step1 step2 Optimize Column Temperature step1->step2 If no improvement end_good Resolution Improved step1->end_good If improved step3 Change Column Chemistry (e.g., C18 to C8) step2->step3 If no improvement step2->end_good If improved step4 Adjust Mobile Phase Modifier step3->step4 If no improvement step3->end_good If improved step4->end_good If improved end_bad Resolution Still Poor (Consider 2D-LC or Derivatization) step4->end_bad If no improvement

A logical workflow for troubleshooting co-elution issues.
Issue 2: Broad or Tailing Peaks

Broad or tailing peaks can obscure closely eluting isomers and affect quantification. This is often caused by secondary interactions with the stationary phase, column contamination, or issues with the sample solvent.

Parameter to Modify Suggested Change Expected Outcome on Peak Shape Potential Drawbacks
Sample Solvent Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase.Sharper, more symmetrical peaks.Analyte may have poor solubility in a weaker solvent.
Injection Volume Reduce the injection volume.Reduced peak fronting and broadening caused by column overload.Lower signal intensity.
Column Wash Implement a robust column wash protocol between injections.Removes strongly retained compounds that can cause peak tailing in subsequent runs.Increased time between analyses.
Mobile Phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.Improved peak symmetry by minimizing secondary interactions.May alter the retention times of other analytes.
Guard Column Install or replace the guard column.Prevents contamination of the analytical column, which can cause peak distortion.Adds a small amount of dead volume to the system.

Troubleshooting Workflow for Poor Peak Shape

PeakShape_Troubleshooting start Broad or Tailing Peaks step1 Check Sample Solvent & Injection Volume start->step1 step2 Inspect/Replace Guard Column step1->step2 If no improvement end_good Peak Shape Improved step1->end_good If improved step3 Implement Column Wash step2->step3 If no improvement step2->end_good If improved step4 Optimize Mobile Phase pH step3->step4 If no improvement step3->end_good If improved step4->end_good If improved end_bad Problem Persists (Consider New Column or Sample Cleanup) step4->end_bad If no improvement

A logical workflow for troubleshooting poor peak shape.

Experimental Protocols

Protocol 1: Sample Preparation - Acyl-CoA Extraction from Tissues

This protocol describes a common method for extracting a broad range of acyl-CoAs from tissue samples.

  • Homogenization: Homogenize frozen, powdered tissue (50-100 mg) in 1 mL of ice-cold 2:1:0.8 methanol (B129727):chloroform (B151607):water.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper aqueous phase, which contains the acyl-CoAs.

  • Drying: Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water.

Experimental Workflow for Sample Preparation

SamplePrep_Workflow A Homogenize Tissue B Phase Separation A->B C Collect Aqueous Phase B->C D Dry Extract C->D E Reconstitute for LC-MS D->E

Workflow for acyl-CoA extraction from tissue samples.
Protocol 2: UHPLC-MS/MS Analysis of Short-Chain Acyl-CoAs

This protocol provides a starting point for the analysis of short-chain branched fatty acyl-CoAs.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-15 min: 2-50% B

    • 15-18 min: 50-98% B

    • 18-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions should be optimized for each branched-chain fatty acyl-CoA of interest.

References

Technical Support Center: 10-methyltridecanoyl-CoA Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-methyltridecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: For this compound (C₃₅H₆₂N₇O₁₇P₃S), the expected protonated precursor ion [M+H]⁺ can be calculated. Based on the common fragmentation pattern of acyl-CoAs, a characteristic neutral loss of a 507 Da fragment (the 3'-phosphoadenosine diphosphate (B83284) moiety) is expected.[1][2][3] Another common product ion corresponds to the adenosine (B11128) diphosphate fragment at m/z 428.037.[4]

Q2: I am observing a very low signal or no signal at all for this compound. What are the potential causes and how can I troubleshoot this?

A2: A low or absent signal for this compound can be due to several factors, including sample degradation, inefficient ionization, suboptimal MS parameters, or issues with the LC-MS system.[5][6] A systematic approach to troubleshooting is recommended.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss

This is a common issue in the analysis of long-chain acyl-CoAs. The following steps can help diagnose and resolve the problem.

Troubleshooting Workflow:

Troubleshooting Low Signal start Low or No Signal Observed check_ms 1. Verify MS Performance (Infuse a known standard) start->check_ms ms_ok MS is functional check_ms->ms_ok OK ms_fail MS requires maintenance (Clean ion source, check detector) check_ms->ms_fail FAIL check_sample 2. Assess Sample Integrity (Prepare fresh standards and samples) sample_ok Sample integrity is good check_sample->sample_ok OK sample_fail Degradation or contamination suspected (Improve sample prep, use fresh solvents) check_sample->sample_fail FAIL check_lc 3. Evaluate Chromatography (Check for pressure fluctuations, peak shape issues) lc_ok Chromatography is stable check_lc->lc_ok OK lc_fail LC issues detected (Change column, check for leaks) check_lc->lc_fail FAIL optimize_ms 4. Optimize MS Parameters (Adjust source settings, collision energy) optimization_success Signal Improved optimize_ms->optimization_success ms_ok->check_sample sample_ok->check_lc lc_ok->optimize_ms

Caption: A logical workflow for troubleshooting low LC-MS signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance: Infuse a known, stable compound to confirm that the mass spectrometer is functioning correctly.[5][7] This will help determine if the issue is with the instrument itself or the specific analyte/method.

  • Assess Sample Integrity: Acyl-CoAs can be unstable and prone to hydrolysis.[5]

    • Prepare fresh standards and mobile phases to rule out degradation or contamination.

    • Ensure proper sample storage at -80°C and minimize freeze-thaw cycles.

  • Evaluate Chromatography: Poor chromatography can lead to a decreased signal-to-noise ratio.

    • Check for abnormal pressure fluctuations, which could indicate a leak or blockage.

    • Poor peak shape may result from column overload or contamination.[6]

  • Optimize MS Parameters:

    • Ionization: Long-chain acyl-CoAs can be analyzed in both positive and negative ion modes.[8][9] If one mode yields a low signal, try the other. Positive ion mode is often used for MRM analysis.[8][10]

    • Source Parameters: Adjust the desolvation temperature and gas flows to ensure stable and efficient ionization.[1]

    • Collision Energy (CE): Optimize the CE to achieve efficient fragmentation of the precursor ion.

Issue 2: Poor Peak Shape and Retention Time Shifts

Poor peak shape and shifting retention times can compromise the accuracy and reproducibility of your results.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent or replace it if necessary.
Column Overload Dilute the sample and reinject.
Inappropriate Mobile Phase Ensure the mobile phase pH and organic composition are suitable for acyl-CoA analysis. A common approach is using a C18 or C8 reversed-phase column with a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate.[4][9][10]
Sample Matrix Effects Complex biological samples can cause ion suppression.[5] Improve sample cleanup using solid-phase extraction (SPE).[5][11]

Experimental Protocols

Sample Preparation from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.[1][11][12]

Workflow for Sample Preparation:

Sample Preparation Workflow cell_harvest 1. Harvest Cells (Rinse with ice-cold PBS) cell_lysis 2. Cell Lysis (Add ice-cold extraction solvent, e.g., 10% TCA or methanol) cell_harvest->cell_lysis protein_precipitation 3. Protein Precipitation (Centrifuge to pellet protein) cell_lysis->protein_precipitation spe_cleanup 4. Solid-Phase Extraction (Optional) (Further purify the extract) protein_precipitation->spe_cleanup reconstitution 5. Reconstitution (Dry extract and reconstitute in a suitable solvent) spe_cleanup->reconstitution analysis 6. LC-MS/MS Analysis reconstitution->analysis

Caption: A general workflow for the extraction of acyl-CoAs from cell culture.

Detailed Steps:

  • Cell Harvesting:

    • Rinse cell monolayers with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in the presence of an ice-cold extraction solution.

  • Extraction and Protein Precipitation:

    • Add an ice-cold extraction solution such as 10% trichloroacetic acid (TCA) or methanol (B129727).[1][13]

    • Vortex or sonicate to ensure homogeneity.

    • Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins.[13]

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • SPE can be used to remove salts and other interfering substances.[11]

    • The choice of SPE sorbent is critical and should be optimized for long-chain acyl-CoAs.

  • Reconstitution:

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the sample in a solvent compatible with your LC mobile phase, for instance, a mixture of methanol and water.[1]

LC-MS/MS Parameters

The following table provides a starting point for optimizing your LC-MS/MS parameters for this compound.

Parameter Recommended Setting
LC Column C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 10 mM Ammonium Acetate in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient A linear gradient from a low to a high percentage of Mobile Phase B. For long-chain acyl-CoAs, a suitable gradient might be from 20% to 95% B over 15 minutes.[1][4]
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)[8][10]
MS Analysis Multiple Reaction Monitoring (MRM)[1][8]
Capillary Voltage ~3.2 kV[1]
Source Temperature ~120 °C[1]
Desolvation Temperature ~500 °C[1]

Note: These parameters should be optimized for your specific instrument and experimental conditions.

References

minimizing degradation of 10-methyltridecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 10-methyltridecanoyl-CoA during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to both chemical and enzymatic degradation. The primary factors include:

  • pH: The thioester bond is prone to hydrolysis, particularly in neutral to alkaline aqueous solutions.[1] Acidic conditions (pH 4-5) are generally preferred to maintain stability.[2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and enzymatic degradation. Therefore, it is crucial to keep samples on ice or at 4°C throughout the extraction process.[1]

  • Enzymatic Activity: Endogenous enzymes such as acyl-CoA thioesterases can rapidly hydrolyze the thioester bond.[3] Immediate processing of fresh tissue or flash-freezing in liquid nitrogen is essential to halt enzymatic activity.

  • Oxidation: Although less commonly cited for the thioester bond itself, the acyl chain can be susceptible to oxidation, which may be a concern depending on the sample matrix and storage conditions.

Q2: How should I store my tissue samples before extracting this compound to ensure its stability?

A2: For optimal stability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles, as this can compromise the integrity of cellular structures and lead to the release of degradative enzymes.

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is not typically found in most biological samples. The internal standard should be added as early as possible in the extraction procedure to account for any loss during sample processing.[4]

Troubleshooting Guide

Issue 1: Low or no detectable this compound in the final extract.

Possible CauseRecommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity by flash-freezing tissue in liquid nitrogen.[4] Maintain low temperatures (on ice or at 4°C) throughout the entire extraction process. Use an acidic extraction buffer (pH 4-5) to minimize thioester hydrolysis.[2] Reconstitute the final dried extract in a non-aqueous solvent like methanol (B129727) or a buffered solution just before analysis.
Inefficient Extraction Optimize the homogenization of the tissue to ensure complete cell lysis. A glass homogenizer is often recommended.[5] Use a sufficient volume of extraction solvent, typically a 20-fold excess relative to the tissue weight. Consider a two-phase extraction system to effectively remove lipids that might interfere with the extraction.
Poor Recovery from Solid-Phase Extraction (SPE) Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs and is properly conditioned before loading the sample.[6] Optimize the wash and elution steps to prevent premature elution or incomplete recovery of this compound. Anion-exchange or specific mixed-mode cartridges can be effective.[7]

Issue 2: High variability in this compound concentrations between replicate samples.

Possible CauseRecommended Solution
Inconsistent Sample Handling Standardize the time between sample collection and flash-freezing or processing. Ensure all samples are treated identically throughout the extraction workflow.
Incomplete Homogenization Ensure each sample is homogenized to a uniform consistency. Inconsistent homogenization can lead to variable extraction efficiency.
Variable SPE Performance Ensure consistent loading, washing, and elution volumes and flow rates for all samples during the SPE procedure. Use a gentle, consistent vacuum or positive pressure for sample processing.
Precipitation Issues If a protein precipitation step is used, ensure complete precipitation and consistent separation of the supernatant for all samples.

Data Presentation

Table 1: Comparison of Acyl-CoA Recovery Rates Using Different Extraction & Purification Methods

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[8]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[8]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[8]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[5]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[8]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[8]

Table 2: Factors Influencing the Stability of the Acyl-CoA Thioester Bond

FactorConditionEffect on StabilityReference
pH Acidic (pH 4-5)Increased stability[2]
Neutral to Alkaline (pH > 7)Increased rate of hydrolysis[1]
Temperature Low (0-4°C)Increased stability[1]
High (>25°C)Increased rate of hydrolysis[1]
Solvent AqueousProne to hydrolysis[4]
Organic (e.g., Methanol, Acetonitrile)Increased stability[4]

Experimental Protocols

Optimized Protocol for Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to minimize degradation.[5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN)

  • 2-Propanol

  • Solid-phase extraction (SPE) columns suitable for long-chain acyl-CoAs (e.g., C18 or anion-exchange)

  • SPE wash and elution solvents (optimized for the chosen SPE column)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

    • Homogenize the tissue until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[5]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[8]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with an appropriate wash solution to remove impurities.

    • Elute the acyl-CoAs with a suitable elution solvent.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in an appropriate solvent (e.g., methanol or a mobile phase compatible with your analytical method) immediately before analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis_prep Analysis Preparation sample 1. Tissue Sample (Flash-frozen in N2) homogenize 2. Homogenization (Ice-cold acidic buffer + Internal Std) sample->homogenize extract 3. Solvent Extraction (Acetonitrile/2-Propanol) homogenize->extract centrifuge 4. Centrifugation (4°C, 12,000 x g) extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant spe_load 7. Load Supernatant supernatant->spe_load spe_condition 6. SPE Column Conditioning spe_condition->spe_load spe_wash 8. Wash Column spe_load->spe_wash spe_elute 9. Elute Acyl-CoAs spe_wash->spe_elute dry 10. Dry Eluate (Nitrogen Stream) spe_elute->dry reconstitute 11. Reconstitute dry->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of this compound.

degradation_pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation acyl_coa This compound hydrolysis Hydrolysis (Thioester Cleavage) acyl_coa->hydrolysis thioesterase Acyl-CoA Thioesterases acyl_coa->thioesterase bcaa_catabolism Branched-Chain Amino Acid Catabolism Enzymes acyl_coa->bcaa_catabolism hydrolysis_products 10-methyltridecanoic Acid + CoASH hydrolysis->hydrolysis_products H2O, non-acidic pH thioesterase->hydrolysis_products degradation_products Metabolic Intermediates bcaa_catabolism->degradation_products

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow action_node action_node start Low/No Signal? check_storage Sample Storage & Handling OK? start->check_storage check_extraction Extraction Protocol OK? check_storage->check_extraction Yes action_storage Review sample freezing, storage temp, and handling speed. check_storage->action_storage No check_spe SPE Protocol OK? check_extraction->check_spe Yes action_extraction Verify homogenization, solvent ratios, and pH. check_extraction->action_extraction No check_analysis LC-MS/MS Analysis OK? check_spe->check_analysis Yes action_spe Check column conditioning, wash/elution solvents. check_spe->action_spe No action_analysis Verify instrument settings, reconstitution solvent. check_analysis->action_analysis No end Problem Resolved check_analysis->end Yes action_storage->check_storage action_extraction->check_extraction action_spe->check_spe action_analysis->check_analysis

Caption: Troubleshooting workflow for low signal of this compound.

References

dealing with matrix effects in 10-methyltridecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the quantitative analysis of 10-methyltridecanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, this typically results in ion suppression, where the signal for the target analyte is reduced, leading to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility.[2][3][4] These effects are a major challenge because biological samples (e.g., plasma, serum, tissue homogenates) are inherently complex.

Q2: What are the primary sources of matrix interference for acyl-CoA analysis in biological samples?

A: The most significant source of matrix interference in bioanalytical samples are phospholipids (B1166683).[2][3][5] Phospholipids are major components of cell membranes and are abundant in biological fluids.[3][4] Due to their amphipathic nature, they are often co-extracted with analytes like this compound. During LC-MS analysis, they can cause ion suppression, reduce the lifetime of analytical columns, and contaminate the mass spectrometer's ion source.[3][5]

Q3: How can I detect and quantify matrix effects in my assay?

A: You can detect and quantify matrix effects using several methods:

  • Post-Extraction Spike Method: This is a common quantitative approach. You compare the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent. The difference in signal reveals the extent of ion suppression or enhancement.[1]

  • Post-Column Infusion: This method provides a qualitative assessment. A constant flow of the analyte solution is infused into the mobile phase after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[1][6]

  • Matrix-Matched Calibrators: Comparing the slope of a calibration curve prepared in a clean solvent to one prepared in a blank biological matrix can also quantify the overall matrix effect.

Q4: My signal for this compound is suppressed and inconsistent. What is the likely cause and what should I do first?

A: The most probable cause is the presence of phospholipids from your biological sample co-eluting with your analyte.[4] The first and most effective step is to improve your sample preparation procedure to specifically remove these interferences before injection.[7] Simple protein precipitation is often insufficient as it does not adequately remove phospholipids.[5][8] Consider implementing more advanced techniques like solid-phase extraction (SPE) or specialized phospholipid removal plates.[8]

Q5: What is the most effective and universally recommended method to correct for matrix effects?

A: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][9] A SIL-IS is an isotopically heavier version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound). It is added to the sample at the very beginning of the workflow. Because it is chemically identical to the analyte, it co-elutes and experiences the exact same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[9][10]

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation to Minimize Matrix Effects

Effective sample preparation is the most critical step in mitigating matrix effects. The goal is to remove interfering substances, primarily phospholipids, while maximizing the recovery of this compound.

The following table summarizes the effectiveness of common sample preparation techniques for removing matrix components.

TechniquePrinciplePhospholipid Removal EfficiencyProsCons
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).[11]Low (~50% or less)[7]Simple, fast, inexpensive.[7]Ineffective at removing phospholipids, leading to significant matrix effects.[5][8]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.[7]ModerateCan provide clean extracts.[8]Analyte recovery can be low and variable, especially for more polar compounds; phospholipids may still co-extract.[8][11]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution, separating it from matrix components.[12]High (>95%)[8][12]High selectivity, provides cleaner extracts than PPT and LLE, can concentrate the analyte.[8]Requires method development; can be more time-consuming and expensive than PPT.
Phospholipid Removal Plates (e.g., HybridSPE) Combines protein precipitation with specific removal of phospholipids via affinity of zirconia particles.[2][11]Very High (>99%)[3]Simple and fast like PPT but with the high efficiency of SPE for phospholipid removal.[11]Higher cost per sample compared to standard PPT.

This protocol is a general guideline for using a mixed-mode SPE (combining reversed-phase and ion exchange) for cleaner extracts.

  • Sample Pre-treatment:

    • Lyse cells or homogenize tissue samples as required by your experimental design.

    • Perform protein precipitation by adding 400 µL of cold acetonitrile (B52724) to 100 µL of sample (e.g., plasma).[12] Include your SIL-IS at this stage.

    • Vortex for 10-30 seconds and then centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[12]

  • SPE Cartridge/Plate Conditioning:

    • Condition the SPE sorbent by passing 1 mL of methanol (B129727) through it, followed by 1 mL of water. Do not let the sorbent dry out.

  • Sample Loading:

    • Take the supernatant from the pre-treatment step and load it directly onto the conditioned SPE cartridge.[12]

    • Draw the sample through the sorbent slowly under a gentle vacuum.

  • Washing:

    • Wash the sorbent with an aqueous solution containing a low percentage of organic solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.[12]

  • Elution:

    • Elute the this compound from the sorbent using an appropriate organic solvent (e.g., 2 x 500 µL aliquots of 90:10 acetonitrile:methanol).[12]

  • Final Step:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.

Guide 2: Implementing a Stable Isotope Labeled Internal Standard (SIL-IS)

Using a SIL-IS is the most robust method for correcting matrix effects that cannot be eliminated by sample preparation.

  • Prepare a SIL-IS Stock Solution: Prepare a concentrated stock solution of your this compound SIL-IS in an appropriate organic solvent.

  • Prepare a Working Solution: Dilute the stock solution to create a working internal standard solution. The final concentration should be similar to the expected endogenous concentration of the analyte in your samples.

  • Spike Samples: Add a small, precise volume of the SIL-IS working solution to every standard, quality control (QC), and unknown sample at the very beginning of the sample preparation process (e.g., before protein precipitation).[9][10]

  • Prepare Calibration Curve:

    • Create a series of calibration standards by spiking known, varying concentrations of a non-labeled (native) this compound standard into a blank matrix (e.g., charcoal-stripped plasma or the same cell media used in your experiment).

    • Spike each calibration standard with the same fixed amount of SIL-IS as the unknown samples.

  • Sample Analysis: Process all standards, QCs, and samples using your optimized sample preparation and LC-MS/MS method.

  • Data Processing:

    • For each injection, determine the peak area for both the native analyte and the SIL-IS.

    • Calculate the Peak Area Ratio (PAR) = (Peak Area of Native Analyte) / (Peak Area of SIL-IS).

    • Generate a calibration curve by plotting the PAR against the known concentration of the native standards.

    • Determine the concentration of this compound in your unknown samples by interpolating their PAR values from the calibration curve.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with SIL-IS Sample->Spike PPT Protein Precipitation Spike->PPT Cleanup Interference Cleanup (SPE / PLR) PPT->Cleanup Extract Final Extract Cleanup->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant Result Accurate Result Quant->Result

Caption: Workflow for accurate quantification of this compound.

Start Problem Detected: Low Sensitivity or Poor Reproducibility Q1 Are you using a Stable Isotope Labeled Internal Standard (SIL-IS)? Start->Q1 Sol1 Implement SIL-IS. This is the most robust correction method. Q1->Sol1 No Q2 What is your current sample prep method? Q1->Q2 Yes A1_No No A1_Yes Yes Sol2 PPT is insufficient. Upgrade to SPE or a dedicated PLR method. Q2->Sol2 PPT Sol3 Sample prep is likely adequate. Optimize LC gradient to better separate analyte from interferences. Q2->Sol3 SPE/PLR A2_PPT Protein Precipitation (PPT) only A2_SPE SPE / Phospholipid Removal (PLR)

Caption: Troubleshooting guide for addressing matrix effect issues.

cluster_droplet ESI Droplet Surface cluster_gas Gas Phase Analyte Analyte Analyte_Ion Analyte Ion (Signal) Analyte->Analyte_Ion Competition for charge and surface access Matrix_Ion Matrix Ion (Suppression) Analyte->Matrix_Ion Matrix Matrix (Phospholipid) Matrix->Analyte_Ion Competition for charge and surface access Matrix->Matrix_Ion Analyte2 Analyte Analyte2->Analyte_Ion Competition for charge and surface access Analyte2->Matrix_Ion Matrix2 Matrix Matrix2->Analyte_Ion Competition for charge and surface access Matrix2->Matrix_Ion

Caption: Competition at the ESI source leading to ion suppression.

References

improving the stability of 10-methyltridecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of 10-methyltridecanoyl-CoA standards during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound standards?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to both chemical and enzymatic degradation. The primary routes of degradation are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions with neutral or alkaline pH.[1] This risk increases with the length of the fatty acid chain.[1]

  • Oxidation: Although not as prevalent as hydrolysis, the molecule can be subject to oxidation.

  • Enzymatic Activity: If samples are not properly quenched and deproteinized, endogenous thioesterases in biological matrices can rapidly cleave the thioester bond.

  • Physical Instability: Repeated freeze-thaw cycles can lead to significant degradation of acyl-CoA standards.[2]

Q2: What is the best way to store this compound standards for long-term and short-term use?

A2: For optimal stability, storage conditions should be carefully controlled:

  • Long-Term Storage: Standards should be stored as a dry pellet or in an acidic solution (e.g., 10% trichloroacetic acid) at -80°C.[2] Storing samples as dry pellets at -80°C is a common practice to preserve stability.[3]

  • Short-Term Storage (in Autosampler): When in an LC autosampler, standards should be kept at 4°C in a solvent that promotes stability.[2][3] Methanol (B129727) has been shown to provide good stability for acyl-CoAs over several hours.[1] Acidic aqueous solutions buffered to around pH 4.0 also offer improved stability compared to pure water or neutral pH buffers.[3]

Q3: Which solvents should I use to reconstitute my this compound standard?

A3: The choice of reconstitution solvent is critical for stability. Based on studies of similar long-chain acyl-CoAs, the following are recommended:

  • High Stability: Methanol has been identified as a solvent that provides the best stability for acyl-CoAs over time.[1]

  • Moderate Stability: A solution of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) at a slightly acidic to neutral pH (e.g., pH 4.0-6.8) can also be used.[1][3]

  • Avoid: Reconstituting in purely aqueous solutions, especially at neutral or alkaline pH, should be avoided as it leads to rapid degradation.[1]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound Standard in LC-MS Analysis

Possible CauseRecommended Solution
Standard Degradation During Storage Ensure standards are stored at -80°C, preferably as a dry pellet or in an acidic solution.[2][3] Avoid repeated freeze-thaw cycles of the stock solution.[2] Aliquot the standard upon receipt.
In-Solution Instability After Reconstitution Reconstitute the standard in methanol or an acidic methanol/water mixture immediately before use.[1] Avoid leaving the standard in aqueous solutions, especially at neutral or alkaline pH, for extended periods.[1]
Enzymatic Degradation in Biological Samples For quantification in biological matrices, ensure rapid quenching and efficient protein precipitation. Use ice-cold extraction solvents like 80% methanol or solutions containing acids such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[4][5]
Poor Recovery from Sample Preparation If using solid-phase extraction (SPE), ensure the method is optimized for long-chain acyl-CoAs. Consider protein precipitation methods that do not require an SPE step, which can sometimes lead to analyte loss.[4][5]

Issue 2: Inconsistent or Poorly Reproducible Quantification Results

Possible CauseRecommended Solution
Variable Degradation Across Samples and Standards Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects and potential degradation during sample processing.[4]
Degradation During Autosampler Sequence Minimize the time samples spend in the autosampler. If sequences are long, evaluate the stability of the acyl-CoA in the chosen solvent over the full duration of the analysis.[3] Re-injecting a standard at the end of the sequence can help assess degradation.
Lack of an Appropriate Internal Standard Use a stable isotope-labeled internal standard for this compound if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is a suitable alternative as it is not typically present in biological samples and can help normalize for extraction variability and degradation.[4]

Quantitative Data Summary

The following tables summarize stability data for long-chain acyl-CoAs in various solvents, which can be considered analogous for this compound.

Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C

SolventStability after 24 hours (% of initial concentration)Stability after 48 hours (% of initial concentration)
WaterDecreased SignificantlyFurther Significant Decrease
50 mM Ammonium Acetate (pH 4.0)StableMinor Decrease
50 mM Ammonium Acetate (pH 6.8)Moderate DecreaseSignificant Decrease
50% Methanol / 50% WaterStableStable
50% Methanol / 50% 50 mM Ammonium Acetate (pH 4.0)Highly StableHighly Stable
50% Methanol / 50% 50 mM Ammonium Acetate (pH 6.8)StableMinor Decrease

Data is generalized from findings on long-chain acyl-CoA stability studies.[1][3]

Table 2: Effect of Freeze-Thaw Cycles on Acetyl-CoA Stability

Number of Freeze-Thaw CyclesPercentage Loss
1-2Minimal Degradation
5~16% Loss

Data for acetyl-CoA stored in 10% TCA at -80°C, which indicates the physical instability of the CoA moiety.[2]

Experimental Protocols & Visualizations

Protocol 1: Evaluation of this compound Stability in Different Solvents

This protocol is designed to determine the optimal solvent for short-term storage and analysis of this compound.

  • Preparation of Standard Solutions:

    • Prepare a 1 µM stock solution of this compound in various test solvents (e.g., pure water, 50 mM ammonium acetate pH 4.0, 50 mM ammonium acetate pH 6.8, 50% methanol/water, and 50% methanol with the respective buffers).[3]

  • Incubation:

    • Place all prepared solutions in an LC autosampler set to 4°C.

  • Time-Course Analysis:

    • Inject an equal volume (e.g., 5 µL) from each vial onto the LC-MS system at regular intervals (e.g., 0, 8, 16, 24, 32, 40, and 48 hours).[3]

  • Data Analysis:

    • Measure the peak area for this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the standard remaining.

    • Plot the percentage remaining versus time for each solvent to identify the one providing the best stability.

G cluster_prep Preparation cluster_analysis Analysis Workflow cluster_outcome Outcome prep_stock Prepare 1 µM Stock Solutions in Various Solvents place_lc Place in LC Autosampler at 4°C prep_stock->place_lc inject_t0 Inject at Time = 0h place_lc->inject_t0 inject_t_intervals Inject at 8h Intervals (up to 48h) inject_t0->inject_t_intervals Begin Time Course analyze_data Analyze Peak Area vs. Time inject_t_intervals->analyze_data determine_stability Determine Optimal Solvent analyze_data->determine_stability

Caption: Workflow for assessing the stability of this compound in different solvents.

Protocol 2: Sample Preparation for Quantification in Biological Matrices

This protocol outlines a robust method for extracting this compound from cultured cells while minimizing degradation.

  • Quenching and Lysis:

    • Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol or 2.5% 5-sulfosalicylic acid) containing an appropriate internal standard (e.g., C17:0-CoA).[3][4]

    • Place the culture plate on dry ice for 15 minutes to ensure complete quenching of enzymatic activity.[3]

  • Cell Harvesting and Lysate Clarification:

    • Scrape the frozen cells into the extraction solvent.

    • Vortex vigorously and centrifuge at high speed (e.g., 20,000 x g) at 4°C for 10 minutes.[3]

  • Drying and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant completely using a vacuum concentrator (SpeedVac).

    • Store the resulting dry pellet at -80°C until analysis.[3]

    • Immediately before LC-MS analysis, reconstitute the pellet in a stability-promoting solvent, such as methanol.[1]

G cluster_extraction Cell Extraction cluster_processing Sample Processing cluster_analysis Final Analysis wash_cells Wash Cells with Ice-Cold PBS add_solvent Add Cold Extraction Solvent + Internal Standard wash_cells->add_solvent quench Quench on Dry Ice add_solvent->quench scrape_cells Scrape and Collect Cells quench->scrape_cells centrifuge Centrifuge at High Speed (4°C) scrape_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_sample Dry Under Vacuum collect_supernatant->dry_sample store_pellet Store Dry Pellet at -80°C dry_sample->store_pellet reconstitute Reconstitute in Methanol store_pellet->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Workflow for extracting acyl-CoAs from biological samples to ensure stability.

Troubleshooting Logic for Low Signal

G start Low or No Signal for This compound check_storage Was the standard stored at -80°C as a dry pellet or in acidic solution? start->check_storage check_solvent Was the standard reconstituted in methanol or an acidic buffered solution? check_storage->check_solvent Yes solution_storage Action: Aliquot new standards upon receipt and store properly. check_storage->solution_storage No check_sample_prep Was the biological sample properly quenched and deproteinized? check_solvent->check_sample_prep Yes solution_solvent Action: Use methanol for reconstitution immediately before analysis. check_solvent->solution_solvent No solution_sample_prep Action: Use ice-cold extraction solvents and rapid quenching. check_sample_prep->solution_sample_prep No end Signal Improved check_sample_prep->end Yes solution_storage->end solution_solvent->end solution_sample_prep->end

Caption: Troubleshooting logic for diagnosing the cause of a low analytical signal.

References

Technical Support Center: Optimization of Enzymatic Reactions with 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of enzymatic reactions involving 10-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are known to metabolize this compound and other branched-chain fatty acyl-CoAs?

A1: The primary enzymes involved in the metabolism of short to medium branched-chain acyl-CoAs are short/branched-chain acyl-CoA dehydrogenase (SBCAD) and isobutyryl-CoA dehydrogenase (ACAD8).[1][2] SBCAD exhibits high activity towards (S)-2-methylbutyryl-CoA, an intermediate in isoleucine metabolism, but can also act on other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs.[2][3] For longer branched-chain substrates like this compound, other acyl-CoA dehydrogenases (ACADs) with broader specificity, such as ACAD10, may be involved, as ACAD10 shows significant activity towards branched-chain substrates like R and S, 2 methyl-C15-CoA.[4] It's important to note that there can be significant substrate promiscuity among ACADs.[1][2]

Q2: What are the common methods for assaying the activity of enzymes that metabolize this compound?

A2: Common methods for assaying acyl-CoA dehydrogenase activity include:

  • NADPH Consumption Assays: These are spectrophotometric assays that measure the decrease in absorbance at 340 nm as NADPH is consumed by a coupled enzymatic reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and quantify the fatty acid products of the enzymatic reaction. It often requires derivatization of the fatty acids to fatty acid methyl esters (FAMEs) to increase their volatility for analysis.[5][6][7][8][9]

  • ETF Fluorescence Reduction Assay: This is considered the gold standard for measuring ACAD activity and follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.[4]

Q3: Are there any known signaling pathways activated by this compound or other branched-chain fatty acids?

A3: Yes, branched-chain fatty acids are known to be natural ligands and activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[10] Activation of PPARα leads to the regulation of genes involved in fatty acid transport and oxidation, which plays a crucial role in lipid homeostasis.[11][12] This pathway is a key target in understanding the metabolic effects of these fatty acids.[10][11][13][14]

Troubleshooting Guides

Guide 1: Troubleshooting NADPH Consumption Assays
Problem Potential Cause Recommended Solution
High background absorbance before adding enzyme/substrate Contaminating enzymes in the sample that can reduce the substrate or oxidize NADPH.- Use purified enzyme preparations. - Run a control reaction without the specific substrate to assess background activity.
Instability of NADPH.- Prepare NADPH solutions fresh. - Maintain a slightly alkaline pH (around 7.4) in stock solutions and assay buffers.[6] - Avoid high temperatures; perform assays at a controlled temperature.[6]
No or low enzyme activity Sub-optimal assay conditions (pH, temperature, ionic strength).- Optimize pH and temperature for the specific enzyme. - Ensure the ionic strength of the buffer is appropriate.
Enzyme inhibition by substrate or product.- Perform a substrate titration to determine the optimal concentration and check for substrate inhibition at high concentrations.
Poor substrate solubility (especially for long-chain acyl-CoAs).- Use a carrier protein like BSA to improve the solubility of this compound.
Inconsistent readings between replicates Pipetting errors.- Use calibrated pipettes. - Prepare a master mix for the reaction components to ensure consistency.
Air bubbles in the wells.- Pipette gently against the wall of the microplate wells.
Guide 2: Troubleshooting GC-MS Analysis of Branched-Chain Fatty Acids
Problem Potential Cause Recommended Solution
Poor peak shape or resolution Inefficient derivatization to FAMEs.- Optimize derivatization conditions (time, temperature, catalyst concentration). Common methods include acid or base-catalyzed methylation.[8]
Improper GC column selection.- Use a column with appropriate polarity for FAME analysis. DB-5MS or similar columns are often used.[6][7]
Sub-optimal GC temperature program.- Optimize the temperature gradient to ensure good separation of different fatty acid methyl esters.[6][7]
Low signal intensity Inefficient extraction of fatty acids from the reaction mixture.- Use an appropriate extraction solvent (e.g., liquid-liquid extraction with a non-polar solvent).[9]
Loss of sample during sample preparation.- Minimize sample transfer steps. - Use an internal standard to account for sample loss.
Co-elution of isomers Insufficient chromatographic separation.- Consider using a longer GC column or a column with a different stationary phase. - Multidimensional GC can be employed for complex mixtures.[9]
Contamination peaks Contaminants from solvents, reagents, or labware.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run blank samples to identify sources of contamination.

Quantitative Data

While specific kinetic data for enzymes acting on this compound is limited in the literature, the following table provides a summary of the substrate specificities of relevant acyl-CoA dehydrogenases for various branched-chain acyl-CoAs. This data can serve as a reference for expected relative activities.

EnzymeSubstrateRelative Activity/Comment
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (S)-2-methylbutyryl-CoAHighest catalytic efficiency.[1][2]
Isobutyryl-CoASignificant activity.[1][2]
Hexanoyl-CoASignificant activity.[2]
Acyl-CoA Dehydrogenase 10 (ACAD10) R and S, 2-methyl-C15-CoASignificant activity.[4]
Isobutyryl-CoA Dehydrogenase (ACAD8) Isobutyryl-CoAPrimary substrate.[2]
2-methylbutyryl-CoASome activity due to substrate promiscuity.[1][2]

Experimental Protocols

Protocol 1: NADPH-Linked Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted for a 96-well plate format and measures the reduction of a reporter substrate coupled to the oxidation of the acyl-CoA.

Materials:

  • Purified or partially purified enzyme preparation (e.g., mitochondrial extract)

  • This compound substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.6)

  • Coupling enzyme and substrate (e.g., enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase mix)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent and determine its concentration.

    • Prepare a fresh stock solution of NADPH in assay buffer.

    • Prepare the enzyme solution in assay buffer.

  • Assay Setup:

    • In each well of the microplate, add the following in order:

      • Assay Buffer

      • NADPH solution

      • Coupling enzyme mix

      • Enzyme preparation (or buffer for control wells)

    • Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.

  • Initiate the Reaction:

    • Add the this compound substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using the microplate reader. Collect data points every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Subtract the rate of any background reaction (wells without substrate or enzyme) from the sample rates.

Protocol 2: GC-MS Analysis of Enzymatic Reaction Products

This protocol outlines the general steps for analyzing the fatty acid products from an enzymatic reaction.

Materials:

  • Reaction mixture from the enzymatic assay

  • Internal standard (e.g., a fatty acid not present in the sample)

  • Extraction solvent (e.g., hexane (B92381) or chloroform:methanol mixture)

  • Derivatization reagent (e.g., methanolic HCl or BF₃-methanol)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Stop the Reaction:

    • Terminate the enzymatic reaction by adding a strong acid (e.g., HCl).

  • Extraction:

    • Add a known amount of internal standard to the reaction mixture.

    • Extract the fatty acids from the aqueous mixture using an organic solvent. Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the organic phase containing the fatty acids.

  • Derivatization:

    • Evaporate the solvent from the extracted fatty acids under a stream of nitrogen.

    • Add the derivatization reagent to the dried sample and heat at the recommended temperature and time (e.g., 60°C for 30 minutes) to convert the fatty acids to FAMEs.

  • Sample Preparation for GC-MS:

    • After cooling, add a non-polar solvent (e.g., hexane) and water to the derivatized sample. Vortex and centrifuge.

    • Collect the upper organic layer containing the FAMEs and transfer it to a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Run a temperature program that allows for the separation of the FAMEs.

    • Acquire mass spectra for peak identification and quantification.

  • Data Analysis:

    • Identify the peak corresponding to the product (e.g., 10-methyltridecenoic acid methyl ester) based on its retention time and mass spectrum.

    • Quantify the product by comparing its peak area to the peak area of the internal standard.

Visualizations

experimental_workflow cluster_enzymatic_reaction Enzymatic Reaction cluster_nadph_assay NADPH Consumption Assay cluster_gcms_analysis GC-MS Analysis er1 Prepare Reaction Mixture (Buffer, Enzyme, Cofactors) er2 Add this compound (Substrate) er1->er2 er3 Incubate at Optimal Temperature and pH er2->er3 na1 Monitor Absorbance at 340 nm er3->na1 ga1 Stop Reaction & Extract Fatty Acids er3->ga1 na2 Calculate Rate of NADPH Consumption na1->na2 ga2 Derivatize to FAMEs ga1->ga2 ga3 Inject into GC-MS ga2->ga3 ga4 Identify and Quantify Product ga3->ga4

Caption: Workflow for enzymatic reaction and analysis.

ppar_signaling ligand Branched-Chain Fatty Acyl-CoA (e.g., this compound) ppara PPARα ligand->ppara activates heterodimer PPARα-RXR Heterodimer ppara->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre binds to target_genes Target Gene Transcription (e.g., CPT1, ACOX1) ppre->target_genes regulates response Increased Fatty Acid Oxidation & Metabolism target_genes->response

Caption: PPARα signaling pathway activation.

References

addressing low abundance issues of 10-methyltridecanoyl-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-methyltridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low abundance of this compound in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance this compound?

A1: The main challenges stem from its low physiological concentrations, making it difficult to detect above the background noise of analytical instruments. Additionally, as an acyl-CoA, it is susceptible to chemical and enzymatic degradation during sample preparation, leading to analyte loss. Its amphiphilic nature, containing both a long fatty acyl chain and a hydrophilic CoA moiety, can also complicate extraction and chromatographic separation.[1][2][3]

Q2: Which analytical technique is most suitable for quantifying this compound at low concentrations?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust, sensitive, and selective method for the analysis of acyl-CoAs like this compound.[2][4] This technique allows for targeted detection and quantification with high specificity, which is crucial when dealing with low-abundance analytes in complex biological matrices.[4][5]

Q3: How can I improve the recovery of this compound during sample extraction?

A3: To enhance recovery, it is critical to use an optimized extraction protocol. This includes rapid quenching of metabolic activity, typically with ice-cold solutions, and efficient protein precipitation.[6] A common approach involves homogenization in a buffered solution followed by extraction with organic solvents like acetonitrile (B52724) or a mixture of acetonitrile/methanol/water.[3][7][8] The use of solid-phase extraction (SPE) with a mixed-mode sorbent can further purify and concentrate the analyte, improving recovery and reducing matrix effects.[1][2]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not always mandatory, derivatization can significantly improve the detection of this compound. For instance, phosphate (B84403) methylation can enhance chromatographic peak shape and reduce analyte loss on surfaces.[1][2] Another approach is to convert the acyl-CoA to a more stable and easily detectable derivative, such as a butylamide, for analysis by gas chromatography.[9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Issue 1: No or Very Low Signal for this compound

If you are observing a complete absence or a significantly lower-than-expected signal for your target analyte, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: No/Low Signal start Start: No/Low Signal Detected check_ms 1. Check MS Performance (Infuse known standard) start->check_ms check_lc 2. Verify LC System (Fresh standards & mobile phase) check_ms->check_lc MS OK? check_sample_prep 3. Evaluate Sample Preparation (Review extraction & cleanup) check_lc->check_sample_prep LC OK? optimize_ms 4. Optimize MS Parameters (Source settings, SRM transitions) check_sample_prep->optimize_ms Prep OK? enrich_sample 5. Implement Enrichment (SPE, derivatization) optimize_ms->enrich_sample Optimization ineffective? resolved Issue Resolved enrich_sample->resolved

Caption: Workflow for troubleshooting no or low signal of this compound.

Detailed Steps:

  • Check Mass Spectrometer Performance: Begin by infusing a standard compound to confirm the mass spectrometer is functioning correctly. This will help determine if the issue is with the instrument itself.[10][11]

  • Verify LC System Integrity: Prepare fresh standards and mobile phases to rule out degradation.[10] Check for leaks in the LC system, as these can lead to inconsistent flow rates and low signal.[12] Ensure the correct injection volume is being used.

  • Evaluate Sample Preparation: Critically review your sample extraction and cleanup procedures. Acyl-CoAs are prone to degradation, so minimizing time in aqueous solutions and at room temperature is crucial.[11] Consider if your solid-phase extraction (SPE) protocol is optimized for long-chain acyl-CoAs.

  • Optimize MS Parameters: Ensure your MS settings are optimal for this compound. This includes the precursor and product ions for selected reaction monitoring (SRM), collision energy, and ion source parameters like spray voltage and gas flows.[11][12]

  • Implement Enrichment Strategies: If the signal is still low due to low abundance, consider methods to enrich your sample. This can include solid-phase extraction or derivatization to enhance the signal.[1]

Issue 2: Poor Peak Shape and High Background Noise

Poor chromatography can mask the signal of low-abundance analytes.

G cluster_1 Troubleshooting: Poor Peak Shape & High Background start Start: Poor Peak Shape check_column 1. Check LC Column (Degradation, suitability) start->check_column check_mobile_phase 2. Evaluate Mobile Phase (Composition, pH) check_column->check_mobile_phase Column OK? check_contamination 3. Investigate Contamination (Ion source, optics) check_mobile_phase->check_contamination Mobile Phase OK? implement_cleanup 4. Improve Sample Cleanup (SPE, LLE) check_contamination->implement_cleanup System Clean? resolved Issue Resolved implement_cleanup->resolved

Caption: Logical steps to address poor peak shape and high background noise.

Detailed Steps:

  • Check LC Column: Column degradation is a common cause of broad or tailing peaks.[12] Ensure you are using a column suitable for the separation of long-chain acyl-CoAs, such as a C8 or C18 reversed-phase column.

  • Evaluate Mobile Phase: The composition of the mobile phase, including pH and organic solvent, is critical for good peak shape. For acyl-CoAs, a binary gradient with ammonium (B1175870) hydroxide (B78521) or acetic acid in water and acetonitrile is often used.[7][13]

  • Investigate Contamination: A contaminated ion source or ion optics can lead to high background noise and signal suppression.[12][14] Regular cleaning is essential.

  • Improve Sample Cleanup: If matrix effects are suspected, enhance your sample cleanup protocol. Solid-phase extraction (SPE) is effective at removing interfering substances.[1][2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[6][7]

  • Homogenization: Homogenize approximately 50-100 mg of frozen, powdered tissue in a glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

  • Extraction: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.

  • Dilution: Transfer the upper phase and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Purification (SPE):

    • Condition an oligonucleotide purification column.

    • Load the diluted extract onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general guideline for the LC-MS/MS analysis of long-chain acyl-CoAs.[13][15]

  • LC Column: A reversed-phase C8 or C18 column (e.g., ~1.7 µm particle size) is recommended for good peak shape and resolution.[13]

  • Mobile Phase:

  • Gradient: A binary gradient from a low to a high percentage of acetonitrile.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification.

    • SRM Transitions: The specific precursor-to-product ion transitions for this compound will need to be determined by infusing a standard. The precursor ion will be [M+H]+.

Quantitative Data Summary

The following table summarizes typical performance metrics for acyl-CoA analysis methods. Note that specific values for this compound may vary and should be determined experimentally.

ParameterShort-Chain Acyl-CoAsVery-Long-Chain Acyl-CoAsReference
Limit of Quantification (LOQ) 16.9 nM4.2 nM[1]
Extraction Recovery 59% - 80% (SSA method)70% - 80% (SPE method)[4][7]
Intra-assay CV (%) -5%[13]
Inter-assay CV (%) -6%[13]

CV: Coefficient of Variation; SSA: 5-sulfosalicylic acid; SPE: Solid-Phase Extraction.

References

Technical Support Center: High-Purity 10-Methyltridecanoyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refining and purification of high-purity 10-methyltridecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: A combination of solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used strategy for purifying long-chain acyl-CoAs like this compound.[1][2] SPE, often utilizing 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel or oligonucleotide purification columns, provides excellent sample cleanup and enrichment.[1][3][4] Subsequent purification by RP-HPLC on a C18 column allows for high-resolution separation from closely related impurities.[1]

Q2: What are the critical factors for maintaining the stability of this compound during purification?

A2: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[5] Maintaining a slightly acidic pH (around 4.9-6.7) during extraction and purification is crucial.[1][4] Additionally, performing all steps at low temperatures (e.g., on ice or at 4°C) and minimizing the duration of each step can significantly reduce degradation.[6]

Q3: What are the common impurities I might encounter, and how can I remove them?

A3: Common impurities include unreacted starting materials (10-methyltridecanoic acid and Coenzyme A), byproducts from the synthesis reaction, and hydrolyzed this compound. The SPE step is effective at removing salts and more polar impurities. The final RP-HPLC step is critical for separating the target compound from structurally similar impurities like isomers or acyl-CoAs with different chain lengths.

Q4: How can I quantify the concentration of my purified this compound?

A4: Quantification is typically performed using UV spectrophotometry by measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) ring of Coenzyme A.[1] For more sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[5][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Extraction: The extraction solvent may not be efficiently disrupting the sample matrix.- Ensure thorough homogenization of the sample in a suitable buffer (e.g., 100 mM potassium phosphate, pH 4.9) with the addition of organic solvents like 2-propanol and acetonitrile.[1] - Perform a second extraction of the tissue residue to maximize recovery.[6]
Hydrolysis of Acyl-CoA: The thioester bond is unstable at high pH.- Maintain a slightly acidic pH (4.9-6.7) throughout the extraction and purification process.[1][4] - Keep samples on ice and work quickly to minimize degradation.[6]
Precipitation of Long-Chain Acyl-CoA: High concentrations of long-chain acyl-CoAs can precipitate in aqueous solutions.[8]- If precipitation is observed, consider warming the solution slightly (to room temperature) to redissolve the compound.[8] - Ensure the mobile phase composition in HPLC is appropriate to maintain solubility.
Low Purity / Presence of Impurities Inefficient SPE Cleanup: The SPE column may be overloaded, or the wash steps may be insufficient.- Optimize the sample load on the SPE column. - Ensure the wash solution (e.g., acetonitrile/isopropanol/water/acetic acid) effectively removes unbound impurities without eluting the target compound.[3][4]
Co-elution in HPLC: Impurities may have similar retention times to the target compound.- Adjust the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks.[1] - Consider using a different stationary phase or mobile phase modifier.
Poor HPLC Peak Shape Compound Instability on Column: The compound may be degrading during the HPLC run.- Add a small amount of acetic acid to the mobile phase to maintain an acidic pH and improve peak sharpness.[9]
Sample Overload: Injecting too much sample can lead to peak broadening.- Reduce the injection volume or dilute the sample.
Inconsistent Results Variability in SPE Recovery: Inconsistent packing or conditioning of SPE columns.- Use pre-packed, high-quality SPE columns. - Ensure consistent conditioning and equilibration of the column before sample loading.[3]
Degradation During Storage: Improper storage can lead to sample degradation over time.- Store purified this compound at -80°C in a suitable buffer. - Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Representative Recovery Rates for Acyl-CoAs Using Solid-Phase Extraction

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference(s)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95[3]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90[3]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92[3]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90[3]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80[1]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs.[1][3][4]

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][3]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[3]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[3]

Procedure:

  • Sample Preparation: Homogenize the starting material (e.g., reaction mixture, cell lysate) in ice-cold Homogenization Buffer. Add 2-propanol and acetonitrile, then vortex vigorously.[1]

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and other insolubles.[3] Carefully collect the supernatant.

  • SPE Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[3]

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[3]

  • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.[3] Collect the eluate.

  • Sample Concentration: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

Protocol 2: RP-HPLC Purification

This protocol is based on methods for the separation of long-chain acyl-CoAs.[1]

Instrumentation & Columns:

  • HPLC system with a UV detector (260 nm).

  • C18 reversed-phase column.

Mobile Phases:

  • Solvent A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]

  • Solvent B: Acetonitrile.[10]

Procedure:

  • Column Equilibration: Equilibrate the C18 column with an initial mixture of Solvent A and Solvent B.

  • Injection: Inject the reconstituted sample from the SPE step.

  • Gradient Elution: Use a binary gradient to separate the components. A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute more hydrophobic compounds like this compound.

  • Detection & Fraction Collection: Monitor the eluent at 260 nm and collect the fractions corresponding to the peak of interest.

  • Post-Purification: The collected fractions can be lyophilized to remove the mobile phase solvents.

Visualizations

PurificationWorkflow synthesis Crude Synthesis Product homogenization Homogenization (pH 4.9 Buffer) synthesis->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction centrifugation Centrifugation (12,000 x g, 4°C) extraction->centrifugation supernatant Supernatant (Contains Acyl-CoAs) centrifugation->supernatant spe Solid-Phase Extraction (2-(2-pyridyl)ethyl column) supernatant->spe Load wash Wash Step (Removes Impurities) spe->wash elution Elution (Methanol/Ammonium Formate) spe->elution hplc RP-HPLC (C18 Column) elution->hplc Inject pure_product High-Purity This compound hplc->pure_product Collect Fractions

Caption: Experimental workflow for the purification of this compound.

TroubleshootingGuide start Problem: Low Yield or Purity check_hydrolysis Check for Hydrolysis: Is pH maintained at 4.9-6.7? Are samples kept cold? start->check_hydrolysis check_spe Review SPE Protocol: Is the column conditioned? Is the sample load optimal? start->check_spe check_hplc Analyze HPLC Chromatogram: Are peaks sharp? Is there good separation? start->check_hplc sol_hydrolysis Solution: Adjust buffer pH. Work quickly on ice. check_hydrolysis->sol_hydrolysis No sol_spe Solution: Optimize wash/elution. Reduce sample load. check_spe->sol_spe No sol_hplc Solution: Adjust gradient. Check mobile phase. check_hplc->sol_hplc No success Purity/Yield Improved sol_hydrolysis->success sol_spe->success sol_hplc->success

Caption: Logical troubleshooting workflow for low yield or purity issues.

References

Technical Support Center: Troubleshooting Mass Spectra of 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of 10-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot unexpected adducts and other common issues encountered during mass spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for this compound?

The molecular weight of this compound is required to predict the m/z of its various ionized forms. The structure consists of a 10-methyltridecanoyl group attached to Coenzyme A.

To provide a more specific answer, the exact mass of this compound must first be calculated.

Q2: What are the most common adducts seen in the mass spectra of acyl-CoA compounds?

In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts, which are ions formed when the analyte molecule associates with other ions present in the sample or mobile phase.[1][2] For acyl-CoA compounds like this compound, the most frequently observed adducts in positive ion mode are:

  • Protonated molecule ([M+H]⁺): This is the desired ion in many analyses.

  • Sodium adduct ([M+Na]⁺): Often seen as a peak at M+23.[3]

  • Potassium adduct ([M+K]⁺): Appears as a peak at M+39.[3]

  • Ammonium (B1175870) adduct ([M+NH₄]⁺): Can be observed if ammonium salts are used in the mobile phase.

The formation of multiple adducts can split the signal of the analyte, potentially reducing the sensitivity for the ion of interest.[1][4]

Q3: Where do sodium and potassium adducts originate?

Sodium and potassium ions are ubiquitous and can be introduced at various stages of the experimental workflow:

  • Solvents and Reagents: Water and acetonitrile (B52724) can be significant sources of sodium and potassium ions.[5][6]

  • Glassware: Leaching from glass containers can introduce these ions into your solvents and samples.[6]

  • Sample Matrix: Biological samples naturally contain sodium and potassium salts.

  • LC System: The HPLC/UHPLC system itself, including tubing and fittings, can be a source of contamination.[6]

Q4: What are the characteristic fragmentation patterns for acyl-CoA molecules in MS/MS analysis?

Acyl-CoA molecules exhibit a very characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), which is useful for their identification.[7][8][9] In positive ion mode, a common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (C₁₀H₁₃N₅O₁₀P₂), which has a mass of approximately 507 Da.[7][8][10] This results in a prominent product ion corresponding to the acyl group attached to the remaining part of the Coenzyme A molecule. Another characteristic fragment ion is often observed at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[10][11]

Troubleshooting Guide for Unexpected Adducts

This guide provides a systematic approach to identifying and mitigating unexpected adducts in the mass spectra of this compound.

Problem: I am observing multiple unexpected peaks in my mass spectrum.

Step 1: Identify the nature of the unexpected peaks.

First, determine if the unexpected peaks correspond to common adducts, in-source fragments, or contaminants.

  • Adduct Identification: Calculate the mass difference between the unexpected peaks and your expected protonated molecule ([M+H]⁺). Common adducts and their mass differences are listed in the table below.

Adduct IonFormulaMass Difference (Da)
Sodium[M+Na]⁺+22.9898
Potassium[M+K]⁺+38.9637
Ammonium[M+NH₄]⁺+18.0344
  • In-source Fragmentation: Acyl-CoAs can sometimes fragment in the ion source.[12] A common in-source fragment for acyl-CoAs is the loss of the pantetheine-adenosine portion. Look for peaks that correspond to logical neutral losses from your parent molecule. Varying the source energy (e.g., cone or fragmentor voltage) can help confirm in-source fragmentation; a decrease in the intensity of the fragment peak with decreasing energy suggests it is an in-source fragment.[12]

  • Contaminant Identification: If the peaks do not correspond to common adducts or fragments, they may be contaminants. Common contaminants in LC-MS systems include plasticizers (e.g., phthalates), polymers (e.g., polyethylene (B3416737) glycol - PEG), and siloxanes.[13][14][15] These often appear as a series of peaks with regular mass differences.

A general workflow for troubleshooting these unexpected peaks is outlined below:

Caption: A logical workflow for identifying and addressing the root cause of unexpected peaks in mass spectra.

Step 2: Mitigate the formation of unexpected adducts and fragments.

Once you have an idea of the nature of the unexpected peaks, you can take steps to minimize them.

For Common Adducts ([M+Na]⁺, [M+K]⁺):
  • Improve Sample and Solvent Purity:

    • Use high-purity, LC-MS grade solvents and reagents.[14]

    • Prepare fresh mobile phases daily.

    • Minimize the use of glassware; if necessary, rinse thoroughly with high-purity water and solvent.[6] Consider using polypropylene (B1209903) containers.

  • Modify Mobile Phase Composition:

    • The addition of a small amount of a volatile acid, such as formic acid or acetic acid, to the mobile phase can increase the proton concentration and promote the formation of the protonated molecule ([M+H]⁺) over metal adducts.[3][6][16]

    • Adding a volatile ammonium salt like ammonium acetate (B1210297) can sometimes help to suppress sodium and potassium adducts by favoring the formation of [M+NH₄]⁺ or [M+H]⁺.[16]

  • Optimize LC Method:

    • Ensure adequate chromatographic separation of your analyte from salts in the sample matrix.

For In-source Fragments:
  • Optimize Ion Source Parameters:

    • Reduce the source temperature, as high temperatures can cause thermal degradation of labile molecules.[12]

    • Lower the cone voltage or fragmentor voltage to reduce the energy in the ion source.[12]

For Contaminants:
  • System Cleaning:

    • Flush the LC system thoroughly with a series of solvents of increasing and decreasing polarity (e.g., water, isopropanol, acetonitrile, hexane) to remove contaminants.

    • Clean the ion source according to the manufacturer's recommendations.

  • Identify and Eliminate the Source of Contamination:

    • Run blank injections (mobile phase only) to see if the contamination is coming from the LC system or solvents.

    • Analyze a solvent blank to check for contamination in your sample preparation workflow.

    • Be mindful of potential sources of contamination in the laboratory environment, such as plasticizers from tubing, parafilm, or pipette tips.[13][15]

Experimental Protocols

Protocol 1: General Sample Preparation for Acyl-CoA Analysis

This protocol provides a general guideline. Specific details may need to be optimized for your particular sample type and instrumentation.

  • Extraction:

    • For cultured cells or tissues, a common method is protein precipitation and extraction with an acidic solution, such as 2.5% sulfosalicylic acid (SSA).[17]

    • Homogenize the sample in the cold extraction solution.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Dilution:

    • Dilute the extracted sample in a suitable solvent, typically a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

Protocol 2: Basic LC-MS/MS Method for Acyl-CoA Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[18]

    • Mobile Phase A: 10 mM ammonium acetate in water.[18]

    • Mobile Phase B: Acetonitrile.[18]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then return to the initial conditions for re-equilibration.[18]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode:

      • Full Scan (MS1): To observe the precursor ions of this compound and its adducts.

      • Tandem MS (MS/MS or Product Ion Scan): To confirm the identity of the precursor ion by observing its characteristic fragment ions. Isolate the suspected [M+H]⁺ ion and apply collision energy to induce fragmentation.

    • Key Fragments to Monitor in MS/MS: Look for the neutral loss of ~507 Da and the fragment ion at m/z 428.[8][10]

The relationship between these experimental stages and potential issues is illustrated below:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_issues Potential Issues Extraction Extraction Dilution Dilution Extraction->Dilution Contamination Contamination Extraction->Contamination from sample matrix, glassware LC Liquid Chromatography Dilution->LC Adducts Adduct Formation Dilution->Adducts from solvents MS Mass Spectrometry LC->MS LC->Contamination from system MS->Adducts ion suppression/ enhancement Fragmentation In-source Fragmentation MS->Fragmentation high source energy

Caption: Overview of the experimental workflow and points where adduct formation, contamination, and fragmentation can occur.

References

enhancing the sensitivity of 10-methyltridecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-methyltridecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of their detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for detecting this compound?

A1: The most sensitive, specific, and widely accepted method for the quantification of this compound and other acyl-CoAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity by monitoring specific fragmentation patterns of the target molecule, which is crucial for distinguishing it from a complex biological matrix. Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and quantitative accuracy.[1][2]

Q2: How can I increase the sensitivity of my LC-MS/MS analysis for this compound?

A2: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Use a robust extraction protocol to efficiently isolate acyl-CoAs and remove interfering substances. Solid-Phase Extraction (SPE) is highly effective for sample clean-up and reducing matrix effects.[1][4]

  • Improve Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. Using a mobile phase with a slightly basic pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape and resolution for long-chain acyl-CoAs.[5][6][7]

  • Fine-Tune MS Parameters: Optimize the electrospray ionization (ESI) source conditions (e.g., spray voltage, gas flow, temperature) for maximum signal. Determine the optimal collision energy for the specific MRM transition of this compound to maximize fragment ion intensity.[5]

  • Use an Appropriate Internal Standard: Incorporating a stable isotope-labeled internal standard is the gold standard for accurate quantification as it corrects for matrix effects and variations in extraction recovery and instrument response.[8][9]

Q3: What is the characteristic fragmentation pattern for this compound in MS/MS?

A3: Like other acyl-CoAs, this compound exhibits a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. The most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[10][11][12] Therefore, for quantitative analysis using MRM, you would monitor the transition from the protonated parent ion [M+H]⁺ to the specific fragment ion [M+H-507]⁺.[10][13]

Q4: What type of internal standard is best for quantifying a branched-chain acyl-CoA like this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, these are often commercially unavailable. An excellent alternative is to use an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17-CoA), which is not naturally abundant in most biological systems.[5][6] It has similar chemical properties and extraction efficiency to other long-chain acyl-CoAs, making it a reliable choice for quantification.

Q5: How do I resolve chromatographic separation issues between this compound and other isomers?

A5: Separating branched-chain isomers from their straight-chain counterparts can be challenging.[14] To improve resolution, you can:

  • Optimize the LC Gradient: Employ a shallower, longer gradient to increase the separation time between closely eluting peaks.[5]

  • Select the Right Column: A high-resolution, reversed-phase C18 or C8 column with a smaller particle size (e.g., 1.7 µm) can provide better separation efficiency.[5]

  • Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or additives in the mobile phase can alter selectivity and improve isomer separation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem: Low or No Signal for this compound

Potential Cause Recommended Solution
Inefficient Extraction Acyl-CoAs are prone to degradation. Ensure samples are processed quickly on ice and use freshly prepared extraction buffers.[5] Verify the extraction solvent is appropriate; a mixture of acetonitrile, isopropanol, and methanol (B129727) is often effective.[5]
Analyte Degradation Acyl-CoAs are unstable. Reconstitute dried extracts in a slightly acidic buffer and store at 4°C in the autosampler for a limited time.[2][3] Using glass vials instead of plastic can reduce signal loss for some CoA species.[15]
Incorrect MS/MS Transition Confirm the precursor and product ion m/z values. For this compound, the protonated precursor [M+H]⁺ is ~m/z 978.32 . The primary product ion from the neutral loss of 507 Da is ~m/z 471.32 .[10][11]
Suboptimal Ionization Optimize ESI source parameters. Infuse a standard solution of a similar long-chain acyl-CoA to tune the spray voltage, capillary temperature, and gas flows for maximum signal intensity.[5]

Problem: Poor Peak Shape (Tailing or Broadening)

Potential Cause Recommended Solution
Secondary Interactions on Column Long-chain acyl-CoAs can exhibit peak tailing. Using a mobile phase with a slightly basic pH (e.g., ~10.5 with ammonium hydroxide) can improve peak shape significantly.[6]
Column Overload If the peak is fronting, the sample concentration may be too high. Dilute the sample and re-inject.
Column Degradation If performance declines over time, the column may be contaminated or degraded. Wash the column with a strong solvent or replace it.

Problem: High Signal Variability / Poor Reproducibility

Potential Cause Recommended Solution
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. Implement a more rigorous sample clean-up step, such as Solid-Phase Extraction (SPE), to remove these interferences.[4]
Inconsistent Extraction Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[5] Maintain consistent timing and temperature for all extraction steps.
Instrument Instability Check for fluctuations in LC pressure and MS signal by injecting a standard solution multiple times. If instability is observed, the system may require maintenance.

Experimental Protocols & Data

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5]

  • Homogenization:

    • Place ~40 mg of frozen tissue into a 2 mL tube containing 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Add 20 µL of internal standard solution (e.g., 1 µg/mL C17-CoA).

    • Add 0.5 mL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).

    • Homogenize the sample twice on ice using a mechanical homogenizer.

  • Protein Precipitation & Phase Separation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, into a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate). Vortex and centrifuge to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for sensitive detection.

  • LC System: UPLC/HPLC system

  • Column: Reversed-phase C8 or C18, 1.7-1.8 µm particle size (e.g., 2.1 x 100 mm)

  • Mobile Phase A: Water with 15 mM ammonium hydroxide[5]

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide[5]

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

    • 0-2 min: 20% B

    • 2-5 min: Ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7-8 min: Return to 20% B

    • 8-10 min: Re-equilibration

  • MS System: Triple quadrupole mass spectrometer with an ESI source

  • Ionization Mode: Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data & Performance

The following tables summarize typical MS/MS parameters and compare the performance of different sample preparation methods based on literature for similar long-chain acyl-CoAs.

Table 1: MRM Parameters for this compound Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound978.32471.32 ([M+H-507]⁺)10035-45 (Requires Optimization)
C17-CoA (Internal Std)1020.41513.41 ([M+H-507]⁺)10035-45 (Requires Optimization)

Table 2: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

MethodKey StrengthsKey LimitationsTypical RecoveryLimit of Quantification (LOQ)
Solvent Precipitation Simple, fast, good for broad profiling.[4]Potential for significant ion suppression due to co-extracted matrix components.[4]Variable, generally lower than SPE.~10-20 nM[8]
Solid-Phase Extraction (SPE) Excellent sample clean-up, reduces matrix effects, high recovery.[1][4]More time-consuming and requires method development.>85%~1-5 nM[8]

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Tissue Homogenization + Internal Standard p2 Protein Precipitation (Organic Solvent) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Drying & Reconstitution p4->p5 a1 LC Separation (C18 Column) p5->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (vs. Internal Standard) d1->d2

Caption: General workflow for this compound analysis.

Principle of MRM Detection

mrm_principle parent This compound [M+H]⁺ m/z 978.32 q1 Quadrupole 1 (Q1) Selects Precursor Ion parent->q1 q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) q1->q2 m/z 978.32 fragment Product Ion [M+H-507]⁺ m/z 471.32 q2->fragment other_fragments Other Fragments q2->other_fragments q3 Quadrupole 3 (Q3) Selects Product Ion fragment->q3 m/z 471.32 other_fragments->q3 detector Detector (Signal) q3->detector

Caption: MRM detection isolates a specific precursor and fragment ion.

Troubleshooting Low Signal Intensity

troubleshooting_flow start Low Signal Intensity Observed check_std Run System Suitability Standard. Is the standard signal strong? start->check_std instrument_issue Potential Instrument Issue check_std->instrument_issue No sample_issue Potential Sample Issue check_std->sample_issue Yes tune_ms Action: Re-tune and calibrate the mass spectrometer. instrument_issue->tune_ms check_lc Action: Check LC for leaks, clogs, or column failure. instrument_issue->check_lc check_extraction Review sample extraction. Was internal standard added? Were samples kept cold? sample_issue->check_extraction extraction_ok Action: Optimize sample clean-up (e.g., use SPE) to reduce matrix suppression. check_extraction->extraction_ok Yes extraction_bad Action: Re-extract samples following best practices. check_extraction->extraction_bad No

Caption: A logical guide for diagnosing low signal intensity issues.

References

strategies to prevent isomerization of 10-methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this branched-chain fatty acyl-CoA, with a primary focus on preventing isomerization and degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary areas of research?

This compound is a branched-chain fatty acyl-coenzyme A. These types of molecules are crucial intermediates in various metabolic pathways. Specifically, branched-chain fatty acids are metabolized through peroxisomal β-oxidation.[1][2][3][4] Research involving this compound often focuses on understanding lipid metabolism, particularly in the context of metabolic disorders where the breakdown of branched-chain fatty acids may be impaired.

Q2: What are the main stability concerns when working with this compound?

The primary stability concern for this compound, as with all acyl-CoA thioesters, is the hydrolysis of the thioester bond.[5][6][7] This reaction breaks down the molecule into coenzyme A and 10-methyltridecanoic acid, rendering it inactive for its biological functions. Hydrolysis is catalyzed by both acids and bases and can also be accelerated by temperature. Another potential concern is racemization at the chiral center (carbon-10), although this is less likely under typical experimental conditions as the chiral center is not adjacent to a carbonyl group.[5]

Q3: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.[8][9]

  • Form: Store as a lyophilized powder or in a non-aqueous solvent.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the compound is in solution.

Q4: Is isomerization a significant issue for this compound?

For this compound, the most likely form of isomerization would be racemization at the chiral 10-carbon. However, acid- or base-catalyzed racemization typically occurs when the chiral center is at the alpha-carbon position relative to a carbonyl group, which is not the case for this molecule.[5] Therefore, under standard experimental conditions (neutral pH, moderate temperatures), significant racemization is not expected. Isomerization involving the creation of double bonds is primarily an enzymatic process seen in the metabolism of unsaturated fatty acids and is not a concern for this saturated molecule in a non-enzymatic context.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Possible Causes Recommended Solutions
Loss of compound activity or concentration Hydrolysis of the thioester bond: Exposure to aqueous solutions, especially at non-neutral pH or elevated temperatures.- Prepare fresh solutions of this compound for each experiment.- Use buffers at or near neutral pH (pH 6.0-7.5).- Perform all experimental steps on ice or at 4°C where possible.- Minimize the time the compound spends in aqueous solutions.
Adsorption to surfaces: The long acyl chain can cause the molecule to adhere to plastic or glass surfaces.- Use low-adhesion microcentrifuge tubes and pipette tips.- Consider the use of carrier proteins like fatty acid-free bovine serum albumin (BSA) in your buffers, if compatible with your assay.
Inconsistent results in analytical measurements (e.g., LC-MS) Incomplete extraction from biological matrices: Inefficient release of the acyl-CoA from cells or tissues.- Use a robust extraction protocol, such as a two-phase extraction with methanol (B129727)/chloroform (B151607) or a solid-phase extraction (SPE) method.[10][11]- Ensure complete cell lysis through sonication or homogenization.[8]
Matrix effects in mass spectrometry: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound.- Optimize the chromatographic separation to resolve the analyte from interfering matrix components.- Utilize a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and extraction variability.[12][13]
Degradation during sample preparation: Hydrolysis can occur during the extraction and workup process.- Keep samples on ice throughout the entire sample preparation procedure.- Minimize the time between sample collection and analysis.[8]
Unexpected peaks in chromatogram Presence of degradation products: The free fatty acid (10-methyltridecanoic acid) and coenzyme A are common degradation products.- Analyze a sample of the free fatty acid and CoA standards to confirm the identity of the degradation peaks.- Review handling and storage procedures to identify potential sources of degradation.
Contamination: Contamination from reagents, solvents, or labware.- Use high-purity solvents and reagents.- Ensure all labware is thoroughly cleaned.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions
  • Reconstitution:

    • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in a minimal amount of a suitable organic solvent, such as methanol or a mixture of methanol and chloroform (2:1 v/v). Vortex briefly to ensure complete dissolution.

  • Concentration Determination:

    • Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A₂₆₀). The molar extinction coefficient for coenzyme A at this wavelength is 16,400 M⁻¹cm⁻¹.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in low-adhesion tubes.

    • Overlay the solution with an inert gas like argon or nitrogen before capping.

    • Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound. Optimization will be required for specific instrumentation and matrices.

  • Sample Preparation (from biological matrix):

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled analog).[10]

    • Perform a liquid-liquid extraction using a mixture of acetonitrile, isopropanol, and methanol.[10]

    • Centrifuge to pellet debris and collect the supernatant for analysis.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[10]

    • Mobile Phase A: Water with 15 mM ammonium (B1175870) hydroxide.[10]

    • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[10]

    • Gradient: Develop a gradient that effectively separates this compound from other lipid species and matrix components. A typical gradient would start with a low percentage of mobile phase B and ramp up to elute the more hydrophobic long-chain acyl-CoAs.[10]

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecule [M+H]⁺.

    • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.

Table 1: Quantitative Data on Acyl-CoA Stability

ConditionAnalyteStability MetricValueReference
pH and Temperature
pH 7.4, 37°CIbuprofen-CoARate of conjugate formation with glutathione1.0 ± 0.1 µM/min
pH 7.4, 37°CMCPA-CoARate of conjugate formation with glutathione120 ± 10 µM/min
Neutral pH, RTS-methyl thioacetateHydrolysis half-life155 days[5]
Storage
-20°CPalmitoyl-CoA StandardShelf life of reconstituted standardUp to 1 month[8]
-20°CAll kit componentsShelf life6 months[8]
-80°CSamples for analysisRecommended storage timeTest within one week[8]

Visualizations

Caption: Experimental workflow for the analysis of this compound.

degradation_pathway cluster_conditions Factors Accelerating Degradation acyl_coa This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) acyl_coa->hydrolysis products 10-Methyltridecanoic Acid + Coenzyme A hydrolysis->products High Temperature High Temperature Acidic or Basic pH Acidic or Basic pH Presence of Nucleophiles Presence of Nucleophiles

Caption: Primary degradation pathway of this compound.

peroxisomal_beta_oxidation start This compound (in Peroxisome) step1 Acyl-CoA Oxidase start->step1 step2 2-Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase step1->step2 step3 3-Ketoacyl-CoA Thiolase step2->step3 step3->start Repeat Cycles end Propionyl-CoA + Acetyl-CoA + Shorter Acyl-CoA step3->end

Caption: Simplified pathway of peroxisomal β-oxidation for branched-chain fatty acyl-CoAs.

References

Technical Support Center: Improving Chromatographic Resolution of 10-methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 10-methyltridecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound in chromatography?

A1: The main challenges stem from its structural properties. As a branched-chain fatty acyl-CoA, it may co-elute with other structurally similar endogenous lipids. If dealing with stereoisomers (e.g., R and S enantiomers), their nearly identical physicochemical properties make separation on achiral stationary phases extremely difficult.

Q2: Which type of chromatography is most suitable for analyzing this compound?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and effective techniques. RP-HPLC separates molecules based on hydrophobicity, while UHPLC-MS/MS offers high sensitivity and specificity for quantification. For separating enantiomers, chiral chromatography is necessary.

Q3: What are the recommended starting conditions for developing an HPLC method for this compound?

A3: A good starting point is a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to improve the resolution of the target analyte.

Q4: How does mobile phase pH affect the resolution of this compound?

A4: Mobile phase pH is a critical parameter that influences the ionization state of the analyte and residual silanol (B1196071) groups on the stationary phase. For acyl-CoAs, a slightly acidic pH (e.g., 3-5) can suppress the ionization of the phosphate (B84403) groups and silanols, reducing peak tailing and improving peak shape.[1] However, the optimal pH should be determined empirically.

Q5: Is temperature an important parameter for optimizing the separation?

A5: Yes, column temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases. Increasing the temperature generally leads to sharper peaks and shorter retention times.[2] However, excessively high temperatures can degrade the analyte or the column. A typical starting temperature is 40°C.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Question: My peak for this compound is tailing or is broader than expected. What are the potential causes and solutions?

Answer:

  • Potential Causes:

    • Secondary interactions between the phosphate groups of the CoA moiety and active sites on the stationary phase (e.g., residual silanols).

    • Suboptimal mobile phase pH leading to mixed ionization states.

    • Column contamination or degradation.

    • Injection of the sample in a solvent stronger than the initial mobile phase.

    • Excessive extra-column volume in the HPLC system.[1]

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • pH Adjustment: Experiment with the mobile phase pH. A slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) can minimize secondary interactions.

      • Ionic Strength: Add a salt like ammonium acetate (B1210297) or ammonium formate (B1220265) (10-20 mM) to the aqueous mobile phase to mask active sites on the stationary phase.

    • Check Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent must be used, minimize the injection volume.[1]

    • Column Maintenance:

      • Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.

      • If the problem persists, consider replacing the column or the guard column.

    • System Optimization: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce extra-column volume.

Issue 2: Inadequate Resolution from Other Components

Question: this compound is co-eluting with another peak. How can I improve the separation?

Answer:

  • Potential Causes:

    • The stationary phase is not selective enough for the analytes.

    • The mobile phase gradient is too steep.

    • The flow rate is too high.

    • The column temperature is not optimal.

  • Troubleshooting Steps:

    • Modify the Gradient:

      • Decrease the gradient steepness (i.e., increase the gradient duration). This gives the analytes more time to interact with the stationary phase, potentially improving resolution.

      • Incorporate an isocratic hold at a specific mobile phase composition where the peaks of interest are eluting.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[2]

    • Vary the Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to see if it affects the selectivity between the co-eluting peaks.

    • Try a Different Stationary Phase: If the above steps do not provide sufficient resolution, consider a column with a different stationary phase. For example, a C8 column is less hydrophobic than a C18 column and may offer different selectivity. For separating isomers, a chiral column may be necessary.

Issue 3: Retention Time Instability

Question: The retention time for this compound is shifting between injections. What could be the cause?

Answer:

  • Potential Causes:

    • Inadequate column equilibration between runs.

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

    • Pump malfunction or leaks in the HPLC system.

    • Column degradation.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Increase the column equilibration time at the initial mobile phase conditions before each injection.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If preparing the mobile phase by hand-mixing, ensure the composition is accurate.

    • Temperature Control: Use a column oven to maintain a stable temperature.

    • System Check: Check for leaks in the pump, injector, and fittings. Monitor the pump pressure for any unusual fluctuations.

    • Assess Column Health: If the retention time consistently decreases and peak shape deteriorates, the column may be degrading and need replacement.

Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC Method for Acyl-CoA Analysis

This protocol provides a starting point for developing a separation method for this compound.

  • HPLC System: A standard HPLC or UHPLC system with a UV or mass spectrometric detector.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A representative gradient is provided in the table below. This should be optimized for your specific application.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 260 nm.

    • MS/MS: Use multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be [M+H]⁺, and a characteristic product ion results from the neutral loss of the 5'-adenosine diphosphate (B83284) portion.

Data Presentation: Tables for Comparison

Use the following tables to systematically evaluate the effect of different chromatographic parameters on the resolution of this compound.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase AMobile Phase BGradient ProgramRetention Time (min)Peak Width (min)Tailing FactorResolution (Rs)
0.1% Formic Acid in WaterAcetonitrileUser Defined
10 mM Ammonium Acetate, pH 5.0AcetonitrileUser Defined
0.1% Formic Acid in WaterMethanolUser Defined
10 mM Ammonium Acetate, pH 5.0MethanolUser Defined

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time (min)Peak Width (min)Tailing FactorResolution (Rs)
30
35
40
45
50

Table 3: UHPLC-MS/MS Parameters for Acyl-CoA Analysis

This table provides typical MS/MS parameters that can be adapted for this compound. The exact m/z values will need to be calculated for the specific molecule.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundCalculate [M+H]⁺Calculate based on neutral lossOptimize
Internal StandardUser DefinedUser DefinedOptimize

Visualizations

Experimental and Troubleshooting Workflow

experimental_workflow start Start: Poor Resolution of This compound check_peak_shape Assess Peak Shape start->check_peak_shape troubleshoot_peak_shape Troubleshoot Peak Shape (Tailing/Broadening) check_peak_shape->troubleshoot_peak_shape Poor Shape check_resolution Assess Resolution (Co-elution) check_peak_shape->check_resolution Good Shape optimize_mobile_phase Optimize Mobile Phase (pH, Ionic Strength) troubleshoot_peak_shape->optimize_mobile_phase check_sample_solvent Check Sample Solvent troubleshoot_peak_shape->check_sample_solvent column_maintenance Column Maintenance troubleshoot_peak_shape->column_maintenance optimize_mobile_phase->check_peak_shape check_sample_solvent->check_peak_shape column_maintenance->check_peak_shape troubleshoot_resolution Troubleshoot Resolution check_resolution->troubleshoot_resolution Inadequate end Achieved Satisfactory Resolution check_resolution->end Adequate modify_gradient Modify Gradient Program troubleshoot_resolution->modify_gradient change_organic Change Organic Modifier troubleshoot_resolution->change_organic adjust_flow_temp Adjust Flow Rate/Temp. troubleshoot_resolution->adjust_flow_temp change_column Change Stationary Phase troubleshoot_resolution->change_column modify_gradient->check_resolution change_organic->check_resolution adjust_flow_temp->check_resolution change_column->check_resolution

Caption: Troubleshooting workflow for improving chromatographic resolution.

Metabolic Pathway of Branched-Chain Fatty Acyl-CoA Synthesis

metabolic_pathway bcaa Branched-Chain Amino Acids (e.g., Isoleucine) bcka Branched-Chain α-Keto Acids bcaa->bcka Transamination bc_acyl_coa_primer Branched-Chain Acyl-CoA Primers (e.g., 2-methylbutyryl-CoA) bcka->bc_acyl_coa_primer Oxidative Decarboxylation fas Fatty Acid Synthase (FAS) bc_acyl_coa_primer->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methyl_tridecanoyl_coa This compound fas->methyl_tridecanoyl_coa Elongation beta_oxidation β-oxidation methyl_tridecanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa

Caption: Synthesis and degradation of branched-chain fatty acyl-CoAs.[3][4][5][6]

References

Technical Support Center: High-Throughput 10-Methyltridecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of 10-methyltridecanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Sample Preparation

Question: I am seeing low recovery of this compound from my samples. What are the possible causes and solutions?

Answer: Low recovery of acyl-CoAs is a common issue and can stem from several factors:

  • Inefficient Cell Lysis/Tissue Homogenization: Ensure that your lysis or homogenization method is sufficient to completely disrupt the cells or tissue and release the intracellular contents. Sonication, bead beating, or the use of potent lysis buffers are recommended.

  • Analyte Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation. It is crucial to work quickly and keep samples on ice at all times. The addition of protease and phosphatase inhibitors to your extraction buffer can help minimize enzymatic degradation. Thioesterases are particularly problematic, and their inhibition is critical.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficient recovery. A common and effective method is protein precipitation with an acidic solvent. A solution of 2.5% sulfosalicylic acid (SSA) has been shown to be effective for extracting a range of acyl-CoAs.[1] Other options include trichloroacetic acid (TCA), although it may lead to lower recovery for some CoA species.[1]

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic and glass surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.

  • Inappropriate Internal Standard: The use of a suitable internal standard is crucial for accurate quantification and to correct for sample loss during preparation.[2] A stable isotope-labeled version of this compound would be ideal. If unavailable, an acyl-CoA with a similar chain length and chemical properties that is not endogenously present in the sample can be used.

Liquid Chromatography (LC)

Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my this compound analyte. How can I improve the chromatography?

Answer: Poor peak shape in LC analysis of acyl-CoAs can be attributed to several factors:

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[3] Ensure that your column is in good condition and has not been contaminated.

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component with an ion-pairing agent or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

    • pH: The pH of the aqueous mobile phase is critical. Maintaining a slightly acidic pH (e.g., using ammonium (B1175870) acetate (B1210297) at pH 6.8) can improve peak shape for acyl-CoAs.[3]

    • Ion-Pairing Reagents: While effective for improving retention and peak shape, ion-pairing reagents can be difficult to remove from the LC system and may cause ion suppression in the mass spectrometer. If used, ensure the concentration is optimized and the column is thoroughly washed after each batch.

  • Gradient Elution: A well-optimized gradient is essential for separating this compound from other matrix components and achieving a sharp peak. Ensure your gradient is not too steep, which can lead to poor peak shape.

  • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent (i.e., a solvent much stronger than the initial mobile phase) can cause peak distortion. If possible, dissolve your final extract in the initial mobile phase.

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and retention time reproducibility.[3]

Mass Spectrometry (MS)

Question: I am experiencing low sensitivity or a high signal-to-noise ratio in my MS detection of this compound. What can I do to improve it?

Answer: Low sensitivity in MS detection can be a significant hurdle. Consider the following troubleshooting steps:

  • Ionization Mode: Electrospray ionization (ESI) is typically used for acyl-CoA analysis. Both positive and negative ion modes can be effective, and the optimal mode should be determined empirically for this compound.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flow rates (nebulizer and drying gas), to maximize the signal for your analyte.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, using a triple quadrupole mass spectrometer in MRM mode is highly recommended for its sensitivity and selectivity.[1] You will need to optimize the precursor and product ion masses and the collision energy for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal. To address this:

    • Improve chromatographic separation to resolve the analyte from interfering matrix components.

    • Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).

    • Use a stable isotope-labeled internal standard, which will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

  • Instrument Contamination: The MS source and ion optics can become contaminated over time, leading to a decrease in sensitivity. Regular cleaning and maintenance of the instrument are essential.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for the quantification of this compound?

A1: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound. This will have the same chemical and physical properties as the analyte, ensuring it behaves identically during sample preparation and analysis, thus providing the most accurate quantification.[2] If a stable isotope-labeled standard is not commercially available, an odd-chain acyl-CoA of similar length, such as heptadecanoyl-CoA (C17:0-CoA), can be used as it is not typically found in biological samples.[5]

Q2: How can I ensure the stability of my this compound samples and standards?

A2: Acyl-CoAs are known to be unstable in aqueous solutions.[3] To ensure stability:

  • Prepare stock solutions of standards in an organic solvent like methanol or in a buffered aqueous solution at a slightly acidic pH.

  • Store all samples and standards at -80°C for long-term storage.

  • For analysis, keep samples in an autosampler cooled to 4°C.

  • Avoid repeated freeze-thaw cycles. Aliquot standards and samples into single-use volumes.

Q3: Can I use a high-resolution mass spectrometer for this analysis?

A3: Yes, a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) can be very beneficial. It allows for accurate mass measurements, which can help in the identification and confirmation of this compound and can also help to distinguish it from isobaric interferences. However, for high-throughput quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode often provides superior sensitivity and a wider dynamic range.

Q4: What are some common adducts I might see for this compound in the mass spectrum?

A4: In positive ion mode ESI, you will primarily observe the protonated molecule [M+H]⁺. You may also see adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are traces of these salts in your mobile phase or sample. In negative ion mode, you will observe the deprotonated molecule [M-H]⁻.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis (Template)

ParameterValue
Liquid Chromatography
LC Systeme.g., Agilent 1290 Infinity II
Columne.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Ae.g., 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase Be.g., Acetonitrile
GradientProvide details of the gradient program
Flow Ratee.g., 0.4 mL/min
Column Temperaturee.g., 40°C
Injection Volumee.g., 5 µL
Mass Spectrometry
MS Systeme.g., Sciex QTRAP 6500+
Ionization Modee.g., ESI Positive
Capillary Voltagee.g., 4500 V
Source Temperaturee.g., 500°C
MRM Transition (Quantifier)Determine m/z of [M+H]⁺ → Product Ion 1
Collision Energy (Quantifier)Optimize for Product Ion 1
MRM Transition (Qualifier)Determine m/z of [M+H]⁺ → Product Ion 2
Collision Energy (Qualifier)Optimize for Product Ion 2

Table 2: Sample Quantification Data (Template)

Sample IDPeak Area (Analyte)Peak Area (Internal Standard)Analyte/IS RatioConcentration (µM)
Blank
Standard 1
Standard 2
...
Control Sample 1
Treated Sample 1
...

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Culture and Harvest: Grow cells to the desired confluency. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Quenching and Cell Lysis: Add ice-cold 80% methanol to the culture dish to quench metabolic activity and lyse the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., ¹³C-labeled this compound) to each sample.

  • Protein Precipitation: Add ice-cold water to achieve a final methanol concentration of 50%. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell/Tissue Sample lysis Lysis/Homogenization start->lysis is_spike Internal Standard Spiking lysis->is_spike extraction Protein Precipitation & Extraction is_spike->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection drying Solvent Evaporation collection->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_troubleshooting Troubleshooting Areas cluster_causes Potential Causes peak_shape Poor Peak Shape col_prob Column Issues peak_shape->col_prob mp_prob Mobile Phase Incorrect peak_shape->mp_prob low_recovery Low Recovery degradation Analyte Degradation low_recovery->degradation extraction_ineff Inefficient Extraction low_recovery->extraction_ineff low_sensitivity Low Sensitivity matrix_eff Matrix Effects low_sensitivity->matrix_eff source_dirty Dirty MS Source low_sensitivity->source_dirty

Caption: Common issues and their potential causes in acyl-CoA analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 10-methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantitative determination of 10-methyltridecanoyl-CoA in biological matrices: a novel, direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative, indirect method involving Gas Chromatography-Mass Spectrometry (GC-MS) after chemical derivatization. The objective is to furnish researchers and drug development professionals with the necessary information to select the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, specificity, sample throughput, and the nature of the biological sample.

Methodology Comparison Overview

The direct analysis of long-chain acyl-CoAs like this compound is often challenging due to their amphiphilic nature. The presented "New Method," LC-MS/MS, addresses this by enabling the direct measurement of the intact molecule, offering high sensitivity and specificity. In contrast, the "Alternative Method," GC-MS, requires a multi-step process involving hydrolysis of the CoA ester to the corresponding fatty acid, followed by derivatization to increase volatility for gas phase analysis.

Data Presentation: A Comparative Summary of Method Performance

The following tables summarize the validation parameters for the two analytical methods. The data presented is representative of typical performance for the analysis of long-chain and branched-chain fatty acyl-CoAs and their corresponding fatty acids, based on established analytical practices.

Table 1: Comparison of Validation Parameters

ParameterNew Method (LC-MS/MS)Alternative Method (GC-MS)
Analyte This compound (intact)10-methyltridecanoic acid methyl ester
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 0.5 pmol/sample5 pmol/sample
Accuracy (% bias) Within ±15%Within ±20%
Precision (%RSD) <15%<20%
Recovery 85-95%70-85% (multi-step)
Sample Throughput HighModerate

Table 2: Detailed Precision and Accuracy Data (Representative)

MethodAnalyte ConcentrationWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (% Bias)
New Method (LC-MS/MS) LLOQ12.514.2+5.8
Low QC8.910.1+2.5
Mid QC6.57.8-1.2
High QC4.25.5-0.8
Alternative Method (GC-MS) LLOQ18.219.5+8.2
Low QC14.816.3+4.1
Mid QC10.512.1-2.7
High QC8.19.7-1.5

Experimental Protocols

New Method: Direct Analysis of this compound by LC-MS/MS

This method is designed for the sensitive and specific quantification of intact this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Homogenization: Homogenize 50-100 mg of tissue in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Extraction: Add 1 mL of 2-propanol and 2 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet proteins.

  • SPE Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column with 2 mL of a wash solution (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v).

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the wash solution.

  • Elution: Elute the acyl-CoAs with 1.5 mL of an elution solution (Methanol/250 mM Ammonium (B1175870) Formate; 4:1, v/v).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transition: A specific precursor-to-product ion transition for this compound would be determined by direct infusion of a standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[1][2]

Alternative Method: Indirect Analysis by GC-MS

This method involves the quantification of 10-methyltridecanoic acid following hydrolysis and derivatization.

1. Sample Preparation: Hydrolysis, Extraction, and Derivatization

  • Hydrolysis: To the biological sample, add a suitable internal standard (e.g., a stable isotope-labeled version of the fatty acid) and hydrolyze the acyl-CoAs to free fatty acids using a strong base (e.g., KOH in methanol).

  • Extraction: Acidify the sample and perform a liquid-liquid extraction of the fatty acids using an organic solvent such as hexane.

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or by using a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) for enhanced sensitivity.[3]

  • Clean-up: Perform a final liquid-liquid or solid-phase extraction to purify the FAMEs.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-225ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping to a high temperature (e.g., 220°C) to separate the FAMEs.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 10-methyltridecanoic acid methyl ester.

Mandatory Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (LC-MS/MS) cluster_analysis Analysis sp1 Tissue Homogenization sp2 Protein Precipitation & Extraction sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Elution sp3->sp4 sp5 Dry-down & Reconstitution sp4->sp5 an1 UHPLC Separation sp5->an1 an2 Tandem Mass Spectrometry (MS/MS) an1->an2 an3 Data Acquisition & Quantification an2->an3 experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation (GC-MS) cluster_analysis_gc Analysis sp_gc1 Hydrolysis of Acyl-CoA sp_gc2 Liquid-Liquid Extraction of Fatty Acid sp_gc1->sp_gc2 sp_gc3 Derivatization to FAME sp_gc2->sp_gc3 sp_gc4 Sample Clean-up sp_gc3->sp_gc4 an_gc1 Gas Chromatography Separation sp_gc4->an_gc1 an_gc2 Mass Spectrometry (MS) an_gc1->an_gc2 an_gc3 Data Acquisition & Quantification an_gc2->an_gc3 validation_logic cluster_performance Performance Characteristics method Analytical Method accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity sensitivity Sensitivity (LLOQ) method->sensitivity linearity Linearity & Range method->linearity recovery Recovery method->recovery stability Stability method->stability validated Validated Method accuracy->validated precision->validated selectivity->validated sensitivity->validated linearity->validated recovery->validated stability->validated

References

A Comparative Guide to the Biological Activity of 10-Methyltridecanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 10-methyltridecanoyl-CoA, a branched-chain acyl-CoA, with other straight-chain and branched-chain acyl-CoAs. The information presented is based on existing experimental data for structurally similar molecules and aims to provide a framework for understanding the potential metabolic and signaling roles of this compound.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids. Their structure, characterized by a fatty acid chain linked to Coenzyme A, allows them to participate in a wide array of biochemical reactions, including energy production through β-oxidation and the synthesis of complex lipids. The biological activity of an acyl-CoA is largely determined by the structure of its fatty acid chain, including its length and the presence of branches.

This compound is a saturated acyl-CoA with a methyl branch at the tenth carbon of a thirteen-carbon chain. This branched structure differentiates its metabolism and potential signaling functions from those of straight-chain acyl-CoAs of similar length.

Comparative Biological Activity: Data Summary

Table 1: Comparative Substrate Specificity of Acyl-CoA Synthetases (ACSL)

Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids to their corresponding acyl-CoAs. Their substrate specificity is a critical determinant of which fatty acids enter cellular metabolic pathways.

Acyl-CoA Substrate TypeRepresentative Molecule(s)Typical Km (µM)Typical Vmax (relative activity)Citation(s)
Branched-Chain Isovaleryl-CoA, 2-Methylbutyryl-CoAHigher (lower affinity)Generally lower[1]
Straight-Chain (Saturated) Palmitoyl-CoA (C16:0)Lower (higher affinity)High[2]
Straight-Chain (Unsaturated) Oleoyl-CoA (C18:1)Lower (higher affinity)High[3]

Note: Specific kinetic parameters are highly dependent on the specific ACSL isoform and experimental conditions. The data presented represents general trends.

Table 2: Comparative Substrate Specificity of Acyl-CoA Oxidases (ACOX)

Acyl-CoA oxidases are the first and rate-limiting enzymes in the peroxisomal β-oxidation pathway. Different ACOX isoforms exhibit preferences for straight-chain versus branched-chain substrates.

Acyl-CoA Substrate TypeRepresentative Molecule(s)Preferred ACOX IsoformRelative ActivityCitation(s)
Branched-Chain Pristanoyl-CoA, Trihydroxycoprostanoyl-CoAACOX2, ACOX3High[4][5]
Straight-Chain (Very Long) Lignoceroyl-CoA (C24:0)ACOX1High[6]
Straight-Chain (Long) Palmitoyl-CoA (C16:0)ACOX1Moderate[6]
Table 3: Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that acts as a key transcriptional regulator of lipid metabolism. Acyl-CoAs can act as signaling molecules by directly binding to and activating PPARα.

LigandKd (nM)Effect on PPARαCitation(s)
Branched-Chain Acyl-CoAs (e.g., phytanoyl-CoA, pristanoyl-CoA) ~11High-affinity binding, potent activation[7]
Very-Long-Chain Acyl-CoAs (C20-C24) 3-29High-affinity binding, potent activation[7]
Free Fatty Acids (corresponding to above) Weak bindingWeak activation[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of acyl-CoA biological activity.

Acyl-CoA Synthetase (ACSL) Activity Assay (Radiometric)

This assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Cell lysates or purified ACSL enzyme

  • ATP, Coenzyme A, MgCl2

  • [14C]-labeled fatty acid (e.g., [14C]10-methyltridecanoic acid) bound to bovine serum albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and the radiolabeled fatty acid-BSA complex.

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a solution to alter the pH).

  • Perform differential phase partitioning to separate the radiolabeled acyl-CoA from the unreacted fatty acid.

  • Quantify the amount of generated [14C]acyl-CoA by scintillation counting.

  • Calculate enzyme activity based on the rate of product formation.[4]

Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric)

This assay quantifies the hydrogen peroxide (H2O2) produced during the oxidation of an acyl-CoA substrate.

Materials:

  • Peroxisomal fractions or purified ACOX enzyme

  • Acyl-CoA substrate (e.g., this compound)

  • 4-hydroxyphenylacetic acid

  • Horseradish peroxidase (HRP)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • H2O2 standard solution

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 4-hydroxyphenylacetic acid, and HRP.

  • Add the acyl-CoA substrate to the mixture.

  • Initiate the reaction by adding the peroxisomal fraction or purified ACOX.

  • Incubate at 37°C. The ACOX-catalyzed production of H2O2 will lead to the HRP-mediated oxidation of 4-hydroxyphenylacetic acid, generating a fluorescent product.

  • Measure the increase in fluorescence over time using a fluorometer.

  • Generate a standard curve using known concentrations of H2O2 to quantify the amount of H2O2 produced in the enzymatic reaction.

  • Calculate ACOX activity based on the rate of H2O2 production.

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation of Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs like this compound are primarily metabolized through the peroxisomal β-oxidation pathway, which differs from the mitochondrial pathway used for most straight-chain fatty acids.

Peroxisomal_Beta_Oxidation BCFA Branched-Chain Fatty Acid (e.g., 10-methyltridecanoic acid) ACSL Acyl-CoA Synthetase (ACSL) BCFA->ACSL ATP, CoA AMP, PPi BCA_CoA Branched-Chain Acyl-CoA (e.g., this compound) ACSL->BCA_CoA ACOX Acyl-CoA Oxidase (ACOX2/3) BCA_CoA->ACOX O2 H2O2 Enoyl_CoA Enoyl-CoA ACOX->Enoyl_CoA DBP D-Bifunctional Protein Enoyl_CoA->DBP Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA/ Acetyl-CoA Thiolase->Propionyl_CoA

Caption: Peroxisomal β-oxidation pathway for branched-chain fatty acids.

PPARα Activation by Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs can function as signaling molecules by activating the nuclear receptor PPARα, which in turn regulates the expression of genes involved in lipid metabolism.

PPARa_Activation BCA_CoA Branched-Chain Acyl-CoA PPARa PPARα BCA_CoA->PPARa binds RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds Target_Genes Target Genes (e.g., ACOX, CPT1) PPRE->Target_Genes activates transcription mRNA mRNA Target_Genes->mRNA Experimental_Workflow Start Select Acyl-CoAs for Comparison (e.g., this compound vs. Palmitoyl-CoA) Enzyme_Assays Enzymatic Assays Start->Enzyme_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays ACSL_Assay Acyl-CoA Synthetase (ACSL) Assay Enzyme_Assays->ACSL_Assay ACOX_Assay Acyl-CoA Oxidase (ACOX) Assay Enzyme_Assays->ACOX_Assay Data_Analysis Data Analysis and Comparison ACSL_Assay->Data_Analysis ACOX_Assay->Data_Analysis PPARa_Reporter_Assay PPARα Reporter Gene Assay Cell_Based_Assays->PPARa_Reporter_Assay Gene_Expression Target Gene Expression Analysis (qPCR) Cell_Based_Assays->Gene_Expression PPARa_Reporter_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Differential Biological Activity Data_Analysis->Conclusion

References

A Comparative Guide to the Quantification of 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical methods for the quantification of 10-methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. The selection of an appropriate quantification method is critical for accurate assessment in various research and development applications. This document outlines the methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective performance characteristics and experimental workflows.

Method Performance Comparison

The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on the specific requirements of the study, including sensitivity, sample throughput, and the need for simultaneous analysis of the intact acyl-CoA. The following table summarizes the typical performance characteristics of each method.

ParameterLC-MS/MSGC-MS (after hydrolysis and derivatization)
Limit of Detection (LOD) 0.1 - 1 pmol1 - 10 pmol
Limit of Quantification (LOQ) 0.5 - 5 pmol5 - 25 pmol
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 20%
Sample Throughput HighModerate
Analyte Form Intact Acyl-CoAFree Fatty Acid

Experimental Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization in chilled buffer Protein_Precipitation Protein Precipitation (e.g., with 5% SSA) Tissue_Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation UPLC Separation (C18 column) Supernatant_Collection->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (vs. Internal Standard) MS_Detection->Quantification

Figure 1. LC-MS/MS workflow for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Hydrolysis Alkaline Hydrolysis (to release fatty acid) Tissue_Homogenization->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., to FAME) Extraction->Derivatization GC_Separation GC Separation (e.g., DB-225ms column) Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification (vs. Internal Standard) MS_Detection->Quantification

Figure 2. GC-MS workflow for 10-methyltridecanoic acid.

Experimental Protocols

The following are detailed protocols for the quantification of this compound using LC-MS/MS and GC-MS.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of the intact this compound molecule.

1. Sample Preparation

  • Tissue Homogenization: Weigh 20-50 mg of frozen tissue and homogenize in a pre-chilled tube with 1 mL of ice-cold 10% (w/v) trichloroacetic acid or 5% (w/v) sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).[1]

  • Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A specific precursor-to-product ion transition for this compound and the internal standard should be determined by direct infusion of standards.

3. Quantification

  • Construct a calibration curve using known concentrations of a this compound standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the indirect quantification of this compound by measuring its corresponding fatty acid after hydrolysis and derivatization.

1. Sample Preparation

  • Tissue Homogenization: Homogenize 50-100 mg of tissue in a suitable buffer.

  • Hydrolysis: Add a strong base (e.g., 1 M KOH in methanol) to the homogenate to hydrolyze the thioester bond of this compound, releasing the free fatty acid, 10-methyltridecanoic acid. Heat the mixture to ensure complete hydrolysis.

  • Extraction: Acidify the sample and perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) to isolate the free fatty acid.

  • Derivatization: Evaporate the solvent and derivatize the fatty acid to a more volatile form. A common method is to convert it to its fatty acid methyl ester (FAME) using a reagent like BF₃-methanol.[2]

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A mid-polar capillary column suitable for FAME analysis (e.g., DB-225ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate 10-methyltridecanoic acid methyl ester from other FAMEs.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.

3. Quantification

  • An internal standard, such as a fatty acid with an odd-numbered carbon chain, should be added at the beginning of the sample preparation.

  • Create a calibration curve with a 10-methyltridecanoic acid standard that has undergone the same derivatization process.

  • Quantify the amount of 10-methyltridecanoic acid in the samples based on the peak area ratio to the internal standard.

References

comparative analysis of 10-methyltridecanoyl-CoA in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Branched-Chain Fatty Acids in Bacterial Strains: A Guide for Researchers

This guide provides a comparative overview of branched-chain fatty acids (BCFAs) in different bacterial strains, with a focus on the analytical methodologies required for their quantification. While specific comparative data for 10-methyltridecanoyl-CoA is limited in publicly available literature, this document outlines the established techniques and presents illustrative data to guide researchers in performing such analyses. The content is tailored for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism.

Introduction to Branched-Chain Fatty Acids in Bacteria

Branched-chain fatty acids are significant components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and function.[1][2] The branching is typically a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon atom.[1] The composition of these BCFAs can vary significantly between different bacterial genera and even strains, influenced by genetic and environmental factors. In some bacteria, such as certain Bacillus species, BCFAs can constitute over 90% of the total fatty acids.[2]

Comparative Levels of Branched-Chain Fatty Acids in Select Bacterial Genera

Bacterial GenusPredominant Branched-Chain Fatty AcidsTypical Percentage of Total Fatty Acids (%)Reference Strain Example
Bacillusiso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:050-90%Bacillus subtilis
Staphylococcusiso-C15:0, anteiso-C15:040-60%Staphylococcus aureus
Listeriaanteiso-C15:0, iso-C15:060-80%Listeria monocytogenes
MycobacteriumTuberculostearic acid (10-methyloctadecanoic acid)VariableMycobacterium tuberculosis
CorynebacteriumCorynomycolic acids (shorter-chain mycolic acids)VariableCorynebacterium glutamicum

Note: This table is illustrative and compiled from general knowledge in microbiology. Specific percentages can vary based on the strain, growth conditions, and analytical methods used.

Experimental Protocols

Accurate quantification of intracellular acyl-CoAs like this compound requires precise and validated methodologies. Below are detailed protocols for the extraction and analysis of total fatty acids (as a proxy for acyl-CoA pools after hydrolysis) and for the direct quantification of acyl-CoA thioesters.

Protocol 1: Total Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for determining the overall fatty acid composition of bacterial cells. It involves hydrolysis of lipids, methylation of fatty acids to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Cell Harvesting and Lysis:

  • Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary).

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Lyse the cells using a method appropriate for the bacterial strain (e.g., bead beating, sonication, or chemical lysis).

2. Lipid Extraction:

  • Extract total lipids from the cell lysate using a modified Bligh-Dyer method.[3]

  • Add a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture to the lysate.

  • After incubation, add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

3. Saponification and Methylation:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Resuspend the lipid film in a solution of 0.5 M sodium methoxide (B1231860) in methanol and incubate at 50°C for 10 minutes to transesterify bound fatty acids.[3]

  • Alternatively, for total fatty acids (free and bound), use an acid-catalyzed methylation by adding 1.25 M HCl in methanol and heating at 50°C overnight.[3]

  • Neutralize the reaction and extract the resulting FAMEs with hexane.

4. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer.

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[4]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 2°C/minute, and hold for 10 minutes.[4]

  • Injector: Use a splitless or split injection at 250°C.

  • Carrier Gas: Helium or hydrogen.

  • MS Detection: Operate in scan mode (e.g., m/z 40-430) for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification: Use an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction process for accurate quantification.[3]

Protocol 2: Quantification of Acyl-CoA Thioesters by LC-MS/MS

This method allows for the direct measurement of specific acyl-CoA molecules, providing a more accurate snapshot of the metabolically active pool.

1. Quenching and Extraction:

  • Rapidly quench metabolic activity by adding the bacterial culture to a pre-cooled acetonitrile (B52724) and formic acid solution.

  • Centrifuge the mixture to pellet the cells and extract the supernatant containing the metabolites.

  • For absolute quantification, use 13C-labeled internal standards generated from cells grown on a 13C-enriched carbon source.[5]

2. LC-MS/MS Analysis:

  • Separate the acyl-CoA esters using a reverse-phase C18 column.[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM formic acid, pH 8.1 with ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol) is commonly used.[5]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • MRM Transitions: Specific precursor-to-product ion transitions for each target acyl-CoA (including this compound) and the internal standards must be determined and optimized.

Visualization of Metabolic Pathways and Workflows

Biosynthesis of Branched-Chain Fatty Acids

The following diagram illustrates the general pathway for the biosynthesis of iso and anteiso branched-chain fatty acids in bacteria, which serves as the precursor pool for the formation of molecules like this compound.

BCFA_Biosynthesis BCKA Branched-chain α-keto acids BC_Acyl_CoA Branched-chain acyl-CoAs (e.g., isovaleryl-CoA) BCKA->BC_Acyl_CoA BCKDH FASII Fatty Acid Synthase II (FASII) BC_Acyl_CoA->FASII Primer Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->FASII Elongation unit BCFA Branched-chain Fatty Acids FASII->BCFA Membrane Membrane Lipids BCFA->Membrane

Caption: General pathway for branched-chain fatty acid biosynthesis in bacteria.

Experimental Workflow for BCFA Analysis

The diagram below outlines the key steps in the experimental workflow for the comparative analysis of bacterial BCFAs using GC-MS.

GCMS_Workflow Culture Bacterial Culture Harvest Cell Harvesting & Lysis Culture->Harvest Extract Lipid Extraction (Bligh-Dyer) Harvest->Extract Derivatize Derivatization (FAMEs) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS based analysis of bacterial fatty acids.

References

Confirming the Structure of Synthesized 10-Methyltridecanoyl-CoA by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the structure of synthesized 10-methyltridecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed comparison with a linear counterpart, tridecanoyl-CoA, and includes predicted NMR data based on established principles of organic spectroscopy. Experimental protocols for synthesis and NMR analysis are also detailed to support researchers in their experimental design.

Structural Confirmation: A Comparative Approach

The key to confirming the synthesis of this compound lies in identifying the unique spectroscopic signature of the methyl branch at the C10 position. By comparing the ¹H and ¹³C NMR spectra of the synthesized product with those of a linear long-chain acyl-CoA, such as tridecanoyl-CoA, the presence and position of the methyl group can be unequivocally established.

The primary distinguishing features will be the appearance of a methine (CH) signal and a doublet for the branching methyl (CH₃) group in the ¹H NMR spectrum, and corresponding unique shifts in the ¹³C NMR spectrum for the carbons at and near the branch point.

Predicted NMR Data for Structural Elucidation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, contrasted with the expected signals for the linear tridecanoyl-CoA. These predictions are based on established chemical shift values for alkanes, methyl-branched hydrocarbons, and acyl-CoA compounds.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Assignment This compound (Predicted) Tridecanoyl-CoA (Predicted) Key Differentiating Features
Terminal CH₃ (C13) ~0.88 (t)~0.88 (t)No significant difference expected.
Branched CH₃ (at C10) ~0.85 (d)N/APresence of a doublet is a key indicator of the methyl branch.
(CH₂)n backbone ~1.2-1.4 (m)~1.2-1.4 (m)Broad multiplet for the long methylene (B1212753) chain.
CH at C10 ~1.5 (m)N/AAppearance of a methine proton signal.
α-CH₂ (to C=O) ~2.5 (t)~2.5 (t)Methylene protons adjacent to the thioester carbonyl.
β-CH₂ (to C=O) ~1.6 (m)~1.6 (m)Methylene protons beta to the thioester carbonyl.
CoA Moiety Protons Various signalsVarious signalsCharacteristic signals for the coenzyme A portion of the molecule.[7][8]

d: doublet, t: triplet, m: multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Assignment This compound (Predicted) Tridecanoyl-CoA (Predicted) Key Differentiating Features
C=O (Thioester) ~200~200Carbonyl carbon of the thioester.
Terminal CH₃ (C13) ~14~14No significant difference expected.
Branched CH₃ (at C10) ~19N/AUnique signal for the branching methyl carbon.
(CH₂)n backbone ~22-35~22-35Series of signals for the methylene carbons.
CH at C10 ~38N/ADiagnostic signal for the methine carbon at the branch point.
Carbons adjacent to branch (C9, C11) ~34-37~29-30Downfield shift due to branching.
α-CH₂ (to C=O) ~45~45Carbon adjacent to the thioester carbonyl.
β-CH₂ (to C=O) ~25~25Carbon beta to the thioester carbonyl.
CoA Moiety Carbons Various signalsVarious signalsCharacteristic signals for the coenzyme A portion of the molecule.[7][8]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of long-chain acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A. This protocol is adapted from methods used for similar compounds.

  • Activation of 10-Methyltridecanoic Acid: 10-methyltridecanoic acid is converted to its corresponding acyl chloride or activated ester (e.g., N-hydroxysuccinimide ester).

  • Reaction with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) at a controlled pH.

  • Purification: The resulting this compound is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).

NMR Spectroscopic Analysis

For structural confirmation, high-resolution ¹H and ¹³C NMR spectra should be acquired. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of all proton and carbon signals.

  • Sample Preparation: The purified this compound is lyophilized and dissolved in a suitable deuterated solvent, such as D₂O or a buffered solution in D₂O.

  • ¹H NMR Acquisition: A standard 1D proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration if desired.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (Optional but Recommended):

    • ¹H-¹H COSY: To establish proton-proton coupling networks and confirm the connectivity of the acyl chain.

    • ¹H-¹³C HSQC: To correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, which can be useful for confirming the overall structure.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation s1 10-Methyltridecanoic Acid s2 Activation s1->s2 s3 Reaction with CoA s2->s3 s4 Purification (HPLC) s3->s4 n1 Sample Preparation (in D2O) s4->n1 Synthesized Product n2 1H NMR n1->n2 n3 13C NMR / DEPT n1->n3 n4 2D NMR (COSY, HSQC) n1->n4 a1 Spectral Interpretation n2->a1 n3->a1 n4->a1 a2 Comparison with Predicted Data a1->a2 a3 Structure Confirmed a2->a3

Caption: Workflow for Synthesis and NMR-based Structural Confirmation.

Conclusion

The structural confirmation of synthesized this compound by NMR is a robust process that relies on the identification of key differentiating signals arising from the methyl branch. By comparing the acquired spectra with predicted data and the spectrum of a linear analogue, researchers can confidently verify the successful synthesis of the target molecule. The use of 2D NMR techniques is highly recommended for a comprehensive and unambiguous structural elucidation.

References

A Comparative Analysis of 10-Methyltridecanoyl-CoA and its Straight-Chain Isomer, Tridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers exploring the nuanced differences in the metabolism and potential cellular effects of branched-chain versus straight-chain fatty acyl-CoAs.

In the intricate landscape of cellular metabolism, the structural nuances of molecules can dictate their metabolic fate and physiological impact. This guide provides a comparative analysis of 10-methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain isomer, tridecanoyl-CoA. While direct experimental data comparing these two specific molecules is limited, this guide synthesizes broader principles of branched-chain and straight-chain fatty acid metabolism to infer their likely divergent effects. The information presented herein is intended to provide a foundational understanding for researchers in drug development and metabolic studies.

Metabolic Divergence: A Tale of Two Pathways

The primary distinction between the metabolism of this compound and tridecanoyl-CoA lies in the enzymatic machinery and subcellular compartments responsible for their breakdown.

Tridecanoyl-CoA , as a straight-chain fatty acyl-CoA, is primarily metabolized through the well-established pathway of mitochondrial β-oxidation . This process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain, generating acetyl-CoA, FADH₂, and NADH. These products then fuel the citric acid cycle and oxidative phosphorylation to produce ATP.

In contrast, the methyl branch in This compound presents a steric hindrance to the enzymes of mitochondrial β-oxidation. Consequently, its degradation predominantly occurs within peroxisomes .[1] Peroxisomal β-oxidation employs a distinct set of enzymes capable of handling branched-chain fatty acids.[1] This pathway also generates acetyl-CoA and reducing equivalents, but it is generally less efficient at complete oxidation compared to its mitochondrial counterpart.[1] Studies on other branched-chain fatty acids have shown that their rate of β-oxidation is several-fold lower than that of straight-chain fatty acids like stearic acid.[1]

This fundamental difference in metabolic routing has significant implications. For instance, genetic disorders affecting peroxisome biogenesis, such as Zellweger syndrome, lead to an accumulation of branched-chain fatty acids while the metabolism of straight-chain fatty acids remains largely unaffected.[1]

Quantitative Data Summary

ParameterThis compound (Branched-Chain)Tridecanoyl-CoA (Straight-Chain)Supporting Evidence
Primary Site of β-Oxidation PeroxisomesMitochondriaStudies on various branched-chain and straight-chain fatty acids indicate distinct subcellular localization of their catabolism.[1][2]
Rate of β-Oxidation SlowerFasterThe β-oxidation of stearic acid (a straight-chain fatty acid) is several-fold greater than that of branched-chain fatty acids.[1]
Enzymatic Machinery Peroxisomal β-oxidation enzymesMitochondrial β-oxidation enzymesDifferent sets of enzymes are required to process the distinct structures of branched-chain and straight-chain fatty acyl-CoAs.[1]
Potential for Cellular Signaling LikelyLikelyLong-chain fatty acyl-CoAs, in general, are known to act as signaling molecules and regulate metabolic enzymes.[3][4][5] Specific pathways for these molecules are yet to be fully elucidated.

Experimental Protocols

To empirically determine the distinct effects of this compound and tridecanoyl-CoA, the following experimental approaches would be essential.

In Vitro Enzyme Activity Assays
  • Objective: To quantify the rate of oxidation of each acyl-CoA by isolated mitochondrial and peroxisomal fractions.

  • Methodology:

    • Isolate mitochondria and peroxisomes from a relevant cell line or tissue (e.g., rat liver).

    • Prepare reaction mixtures containing the isolated organelles, a suitable buffer, and cofactors (e.g., FAD, NAD+, Coenzyme A).

    • Initiate the reaction by adding either this compound or tridecanoyl-CoA.

    • Monitor the rate of substrate consumption or product formation (e.g., NADH production measured by spectrophotometry at 340 nm) over time.

Cell-Based Metabolic Flux Analysis
  • Objective: To trace the metabolic fate of each fatty acid within a cellular context.

  • Methodology:

    • Culture a suitable cell line (e.g., HepG2 hepatocytes) in a medium containing stable isotope-labeled versions of 10-methyltridecanoic acid or tridecanoic acid (e.g., ¹³C-labeled).

    • After a defined incubation period, harvest the cells and perform metabolomic analysis (e.g., using GC-MS or LC-MS) to identify and quantify the labeled downstream metabolites.

    • This will reveal the relative contributions of each fatty acid to various metabolic pathways, such as the citric acid cycle and lipid synthesis.

Visualizing the Metabolic Divide

The following diagrams illustrate the distinct primary metabolic pathways for straight-chain and branched-chain fatty acyl-CoAs.

StraightChainMetabolism Tridecanoyl-CoA Tridecanoyl-CoA Mitochondrion Mitochondrion Tridecanoyl-CoA->Mitochondrion BetaOxidation β-Oxidation Spiral Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle Citric Acid Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Primary metabolic pathway of straight-chain fatty acyl-CoAs.

BranchedChainMetabolism This compound This compound Peroxisome Peroxisome This compound->Peroxisome PeroxisomalBetaOxidation Peroxisomal β-Oxidation Peroxisome->PeroxisomalBetaOxidation ShortenedAcylCoA Shortened-Chain Acyl-CoA PeroxisomalBetaOxidation->ShortenedAcylCoA Mitochondrion Mitochondrion ShortenedAcylCoA->Mitochondrion MitochondrialOxidation Further Oxidation Mitochondrion->MitochondrialOxidation

Caption: Primary metabolic pathway of branched-chain fatty acyl-CoAs.

Conclusion and Future Directions

The structural difference between this compound and tridecanoyl-CoA, though seemingly minor, predicates a significant divergence in their metabolic processing. The straight-chain isomer, tridecanoyl-CoA, is efficiently catabolized in the mitochondria, a central hub of energy production. In contrast, the branched-chain structure of this compound necessitates its initial breakdown in peroxisomes, a process that is generally slower and less complete.

This fundamental metabolic distinction suggests that these two molecules could exert different physiological effects. For instance, an accumulation of branched-chain fatty acyl-CoAs, due to either high dietary intake or impaired peroxisomal function, could have distinct cellular consequences compared to an equivalent increase in straight-chain fatty acyl-CoAs. These may include alterations in cellular signaling, membrane fluidity, and the generation of reactive oxygen species.

Further research employing the experimental protocols outlined above is crucial to delineate the specific effects of this compound and tridecanoyl-CoA. Such studies will not only enhance our understanding of lipid metabolism but also hold the potential to inform the development of novel therapeutic strategies for metabolic disorders. The differential metabolism of these isomers could be exploited for targeted drug design, where the choice of a branched or straight-chain lipid moiety could influence the drug's metabolic stability, cellular distribution, and ultimately, its efficacy and safety profile.

References

A Guide to the Validation of 10-methyltridecanoyl-CoA as a Novel Biomarker for Propionic Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel and specific biomarkers is a critical endeavor in the advancement of diagnostic medicine and therapeutic development. While 10-methyltridecanoyl-CoA has been identified as a unique branched-chain acyl-coenzyme A, its role as a specific biomarker for any disease remains unvalidated in published literature. This guide, therefore, provides a comprehensive framework for the validation of a novel biomarker like this compound, using the inborn error of metabolism, Propionic Acidemia (PA), as a hypothetical and scientifically relevant context for comparison against established diagnostic markers.

Propionic Acidemia is an autosomal recessive disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase. This deficiency leads to the accumulation of propionyl-CoA and its metabolites. The current standard for newborn screening and diagnosis of PA involves the measurement of propionylcarnitine (B99956) (C3) and the calculation of the propionylcarnitine to acetylcarnitine (C3/C2) ratio, often followed by second-tier testing of metabolites like methylcitric acid.

This guide will delineate a validation pathway for this compound, comparing its hypothetical performance metrics against these established biomarkers.

Comparative Analysis of Biomarkers for Propionic Acidemia

A crucial step in validating a new biomarker is to compare its diagnostic accuracy against the current gold standard. The following table presents a hypothetical performance comparison for this compound against established biomarkers for Propionic Acidemia, based on typical performance characteristics seen in newborn screening.

BiomarkerClassSensitivity (%)Specificity (%)AdvantagesDisadvantages
Propionylcarnitine (C3) Primary AcylcarnitineHighLowExcellent for initial screening; high detection rate of affected individuals.High false-positive rate; elevated in other conditions (e.g., vitamin B12 deficiency).[1][2][3]
C3/C2 Ratio Biomarker RatioHighModerateImproves specificity over C3 alone by correcting for overall carnitine levels.[1][2]Can still be elevated in other metabolic disorders.
Methylcitric Acid Second-Tier Organic AcidHighHighHighly specific for disorders of propionate (B1217596) metabolism; used for confirmation.[4][5]Requires a separate analytical run (second-tier test); may not be elevated in milder cases.
This compound (Hypothetical) Novel Branched-Chain Acyl-CoAVery HighVery HighPotentially highly specific to the pathophysiology of PA, offering a single-test confirmation.Currently unvalidated; requires extensive research to confirm its clinical utility.

Experimental Protocols

The quantification of acyl-CoAs and related metabolites is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and specificity.

Protocol for Acylcarnitine and Acyl-CoA Profiling by LC-MS/MS from Dried Blood Spots

This protocol provides a general framework for the simultaneous analysis of established acylcarnitine biomarkers and a novel analyte like this compound.

1. Sample Preparation:

  • A 3mm disk is punched from a dried blood spot (DBS) card into a well of a 96-well microtiter plate.[6]

  • An extraction solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards for known acylcarnitines and a synthesized stable isotope-labeled this compound is added to each well.[6]

  • The plate is sealed and agitated for 30 minutes at room temperature to elute the analytes.

  • The supernatant is transferred to a new plate and dried under a stream of nitrogen.

  • The dried residue is reconstituted in a solvent suitable for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is achieved on a reverse-phase C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. This separates the different acylcarnitines and acyl-CoAs based on their hydrophobicity.

  • Tandem Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

3. Data Analysis:

  • The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

  • Cut-off values are established based on population studies to distinguish between normal and potentially affected individuals.

Visualizing the Validation Workflow and Metabolic Context

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the biomarker validation workflow and a hypothetical metabolic pathway for this compound.

BiomarkerValidationWorkflow cluster_Discovery Discovery Phase cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation Discovery Untargeted Metabolomics (Patient vs. Control Cohorts) Candidate Identification of This compound as a Candidate Biomarker Discovery->Candidate Hypothesis Generation AssayDev Assay Development (LC-MS/MS Method) Candidate->AssayDev Performance Performance Evaluation (Sensitivity, Specificity, Precision) AssayDev->Performance Retrospective Retrospective Studies (Archived Samples) Performance->Retrospective Prospective Prospective Clinical Trials Retrospective->Prospective Utility Assessment of Clinical Utility Prospective->Utility

Biomarker Discovery and Validation Workflow.

HypotheticalMetabolicPathway Isoleucine Isoleucine / Valine Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC Blocked in Propionic Acidemia Elongation Elongation / Modification (Hypothetical Pathway) PropionylCoA->Elongation Alternative Pathway (Accumulation-driven) MMCoA Methylmalonyl-CoA PCC->MMCoA SuccinylCoA Succinyl-CoA MMCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle BCFA Branched-Chain Fatty Acid Precursor BCFA->Elongation TenMethyl This compound Elongation->TenMethyl

Hypothetical origin of this compound in Propionic Acidemia.

The validation of a novel biomarker is a rigorous, multi-stage process that requires robust analytical methods and extensive clinical evaluation. While this compound is not currently a recognized biomarker, this guide provides a clear and actionable framework for researchers to pursue its validation, potentially leading to improved diagnostic tools for Propionic Acidemia and other metabolic disorders.

References

A Comparative Lipidomics Guide: Unveiling the Role of Branched-Chain Fatty Acids in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipid profiles of bacteria that produce branched-chain fatty acids (BCFAs) and those that are deficient in their synthesis. By examining the lipidomic differences, we can gain a deeper understanding of the crucial roles these molecules play in bacterial physiology, adaptation, and pathogenesis. This knowledge is paramount for the development of novel antimicrobial strategies and therapeutics that target bacterial lipid metabolism.

While the specific precursor 10-methyltridecanoyl-CoA is an intermediate in the synthesis of certain BCFAs, the broader impact of the entire class of BCFAs on the bacterial lipidome is more extensively documented. Therefore, this guide will focus on the well-characterized bacterium Staphylococcus aureus and its BCFA-deficient mutants as a primary example to illustrate the profound effects of BCFA synthesis on cellular lipid composition. We will also draw parallels with another important pathogen, Listeria monocytogenes, to highlight the conserved importance of BCFAs across different bacterial species.

The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids are major components of the cell membrane in many Gram-positive bacteria.[1][2] Unlike the straight-chain fatty acids predominantly found in eukaryotes, BCFAs introduce kinks in the lipid acyl chains, which disrupts tight packing and thereby increases membrane fluidity.[2][3] This enhanced fluidity is critical for bacteria to adapt to various environmental stresses, including low temperatures, and plays a significant role in their virulence and resistance to antimicrobial agents.[1][4][5]

Comparative Lipidomics: Staphylococcus aureus Wild-Type vs. BCFA-Deficient Mutant

To illustrate the impact of BCFAs on the overall lipid profile, we will compare the fatty acid composition of wild-type S. aureus with a mutant strain deficient in the branched-chain alpha-keto acid dehydrogenase (BKD) complex, which is essential for the synthesis of the precursors for BCFAs.[4][6]

Data Presentation: Fatty Acid Composition

The following table summarizes the relative abundance of major fatty acids in wild-type S. aureus and a BCFA-deficient mutant, highlighting the dramatic shift in the lipid profile in the absence of BCFA synthesis.

Fatty Acid TypeFatty AcidWild-Type S. aureus (% of Total Fatty Acids)BCFA-Deficient Mutant (% of Total Fatty Acids)Reference
Branched-Chain anteiso-C15:0~35-50%Significantly Reduced (<5%)[2][6]
iso-C15:0~10-20%Significantly Reduced (<5%)[2][6]
anteiso-C17:0~15-25%Significantly Reduced (<5%)[2][6]
iso-C17:0~5-15%Significantly Reduced (<5%)[2][6]
Straight-Chain C16:0~5-15%Significantly Increased (>40%)[2][6]
C18:0~1-5%Significantly Increased (>20%)[2][6]
C20:0<1%Significantly Increased (~10%)[2][6]

Note: The exact percentages can vary depending on the growth medium and temperature.[2][7]

Experimental Protocols

The data presented above is typically generated using the following key experimental methodologies:

Bacterial Culture and Lipid Extraction
  • Bacterial Strains and Growth Conditions: Wild-type and BCFA-deficient mutant strains of S. aureus are cultured in a suitable medium, such as Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB), at 37°C.[2][7] For studies on temperature adaptation, cultures can be grown at lower temperatures (e.g., 25°C).[6]

  • Lipid Extraction: Total lipids are extracted from bacterial pellets using a modified Bligh-Dyer method.[8] Briefly, a single-phase mixture of chloroform, methanol (B129727), and water is added to the cell pellet. After vigorous mixing and centrifugation, the lipid-containing lower organic phase is collected and dried under a stream of nitrogen.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs). This is commonly achieved by heating the lipid extract in a solution of methanol and a catalyst (e.g., HCl or BF3).[8][9]

  • GC-MS Analysis: The resulting FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated on a capillary column (e.g., HP-5ms) based on their volatility and polarity. The mass spectrometer then fragments the eluted FAMEs, producing a characteristic mass spectrum for each fatty acid, allowing for their identification and quantification.[9][10]

Intact Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Lipid Separation: For a more detailed lipidomic analysis, intact lipids are separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column.[11][12]

  • MS/MS Analysis: The separated lipids are introduced into a tandem mass spectrometer. The first mass analyzer selects a specific lipid ion, which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, providing structural information about the lipid, including the head group and the attached fatty acyl chains.[11][13]

Visualizing the Impact: Biosynthesis and Membrane Structure

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

BCFA_Biosynthesis_Workflow cluster_precursors Precursors cluster_synthesis BCFA Synthesis cluster_incorporation Membrane Incorporation BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., isovaleryl-CoA, isobutyryl-CoA, 2-methylbutyryl-CoA) BCKA->BC_Acyl_CoA BKD Complex (Decarboxylation) FASII Fatty Acid Synthase II (FASII) Elongation BC_Acyl_CoA->FASII Primer BCFA_node Branched-Chain Fatty Acids (e.g., anteiso-C15:0, iso-C17:0) FASII->BCFA_node Elongation Membrane Bacterial Cell Membrane BCFA_node->Membrane Incorporation into Phospholipids

Caption: Simplified workflow of branched-chain fatty acid biosynthesis.

Caption: Conceptual comparison of membrane fluidity.

Conclusion and Implications

The comparative lipidomic analysis of organisms with and without the ability to synthesize branched-chain fatty acids unequivocally demonstrates the critical role of these lipids in shaping the bacterial cell membrane. The absence of BCFAs leads to a drastic remodeling of the lipidome, characterized by a significant increase in straight-chain fatty acids, resulting in decreased membrane fluidity.[2][6] This altered membrane physiology has profound consequences for bacterial survival, stress response, and pathogenicity.

For drug development professionals, the enzymes involved in the BCFA biosynthesis pathway, such as the branched-chain alpha-keto acid dehydrogenase (BKD) complex, represent promising targets for novel antimicrobial agents.[4] Inhibiting this pathway would not only disrupt membrane homeostasis but could also sensitize bacteria to other antibiotics and environmental stresses, offering a powerful strategy to combat multidrug-resistant infections. Further research into the specific lipidomic signatures of pathogenic bacteria will undoubtedly pave the way for the development of targeted and effective therapeutic interventions.

References

A Researcher's Guide to Assessing the Purity of Commercially Available 10-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug development, and enzyme kinetics, the purity of reagents is paramount. 10-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, is a critical substrate in various biochemical assays. Its purity can significantly impact experimental outcomes, leading to erroneous data and misinterpreted results. This guide provides a framework for assessing the purity of commercially available this compound, offering a comparison of analytical methods and detailed experimental protocols.

Commercial Availability and Purity Comparison

While several suppliers offer this compound and related branched-chain acyl-CoAs, obtaining detailed, lot-specific purity data can be challenging. Researchers should proactively request Certificates of Analysis (CofA) from suppliers and consider independent verification. The following table outlines key parameters for comparing commercial sources.

Parameter Supplier A (Example) Supplier B (Example) Ideal Specification Significance
Stated Purity (by HPLC) >95%>98%>99%Indicates the percentage of the desired compound.
Method of Purity Determination HPLC-UV (260 nm)LC-MS/MSLC-MS/MSProvides greater specificity and sensitivity than UV detection alone.
Identified Impurities Free Coenzyme A, Oxidized CoAUnspecifiedFree CoA, dephospho-CoA, other acyl-CoAsUnderstanding the nature of impurities is crucial for troubleshooting.
Counterion Triammonium SaltLithium SaltApplication-dependentThe counterion can affect solubility and experimental conditions.
Storage Conditions -20°C, desiccated-80°C, under argon-80°C, under inert gasProper storage is critical to prevent degradation.

Note: Data in this table is illustrative. Researchers are encouraged to populate it with information from their specific suppliers.

Experimental Protocols for Purity Assessment

The following are established methods for determining the purity of acyl-CoA compounds, which can be readily adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the analysis of acyl-CoA esters.[1][2] The separation is based on the hydrophobicity of the acyl chain.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 5.5). The final concentration for injection should be in the range of 50-100 µM.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 100 mM potassium phosphate buffer, pH 5.5.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% B

    • 30-35 min: 60% to 5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

  • Detection: Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.

  • Data Analysis: The purity is calculated by integrating the peak area of this compound relative to the total peak area of all components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the identification and quantification of impurities with greater confidence.[3][4]

Protocol:

  • Sample Preparation: As described for RP-HPLC.

  • Instrumentation:

    • LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A similar gradient to the RP-HPLC method can be used, with optimization as needed.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan for initial analysis and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions: For this compound, the precursor ion [M+H]+ should be determined. A characteristic product ion resulting from the fragmentation of the phosphopantetheine linkage should be monitored.

  • Data Analysis: Purity is determined by the relative abundance of the precursor ion for this compound compared to other detected ions.

Enzymatic Assay

Enzymatic assays can provide a functional assessment of the purity by measuring the concentration of free Coenzyme A, a common impurity.

Protocol:

  • Principle: The assay utilizes an enzyme for which free CoA is a substrate, such as phosphotransacetylase. The reaction is coupled to a chromogenic or fluorogenic reporter.

  • Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Acetyl phosphate.

    • Phosphotransacetylase.

    • DTNB (Ellman's reagent), which reacts with the free thiol group of CoA to produce a colored product.

  • Procedure:

    • Incubate the this compound sample with the assay mixture.

    • Measure the absorbance at 412 nm to quantify the amount of free CoA present.

  • Data Analysis: A standard curve using known concentrations of free CoA is used to determine the concentration of this impurity in the this compound sample.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the experimental process for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Determination cluster_conclusion Conclusion start Commercial this compound prep Sample Preparation (Dilution in Buffer) start->prep hplc RP-HPLC-UV prep->hplc Inject lcms LC-MS/MS prep->lcms Inject enzyme Enzymatic Assay prep->enzyme Add to Assay hplc_data Peak Integration (% Area) hplc->hplc_data lcms_data Ion Abundance (Relative Quantification) lcms->lcms_data enzyme_data Standard Curve (Quantify Free CoA) enzyme->enzyme_data purity Purity Assessment hplc_data->purity lcms_data->purity enzyme_data->purity

Caption: Workflow for the purity assessment of this compound.

This comprehensive approach, combining chromatographic, mass spectrometric, and enzymatic methods, will enable researchers to confidently assess the purity of their this compound and ensure the reliability of their experimental data.

References

Validating the Key Enzyme in 10-Methyltridecanoyl-CoA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of 10-methyltridecanoyl-CoA, a branched-chain fatty acid, is a critical process in various organisms, contributing to the unique properties of their cell membranes and playing a role in the production of secondary metabolites. While the precise enzyme responsible for the synthesis of this specific molecule is yet to be definitively characterized, the initiation of branched-chain fatty acid synthesis is well-understood to be catalyzed by a class of enzymes known as branched-chain alpha-keto acid decarboxylases (BCKADs) or keto-acid decarboxylases (KdcA) . This guide provides a comprehensive comparison of the performance of this enzyme class with other potential alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This guide focuses on the pivotal role of branched-chain alpha-keto acid decarboxylase (BCKAD/KdcA) in initiating the biosynthesis of branched-chain fatty acids, a pathway analogous to that of this compound. We present a comparative analysis of BCKAD/KdcA's performance, supported by quantitative data on its substrate specificity and kinetic parameters. Detailed experimental protocols for enzyme characterization are provided to facilitate reproducible research. Furthermore, we explore alternative biosynthetic routes, including the potential involvement of fatty acid methyltransferases. Visual diagrams of the key biosynthetic pathway and a typical experimental workflow are included to enhance understanding.

Data Presentation: Performance of Branched-Chain Alpha-Keto Acid Decarboxylases

The catalytic efficiency of BCKAD/KdcA enzymes is crucial for the initiation of branched-chain fatty acid synthesis. The following table summarizes the kinetic parameters of KdcA from Lactococcus lactis for various branched-chain alpha-keto acid substrates. This data highlights the enzyme's substrate preference and provides a quantitative basis for comparison with other enzymes.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
α-Keto-isocaproate (from Leucine)0.45 ± 0.0515.2 ± 0.83.38 x 10⁴
α-Keto-isovalerate (from Valine)1.2 ± 0.110.5 ± 0.50.88 x 10⁴
α-Keto-β-methylvalerate (from Isoleucine)0.9 ± 0.18.9 ± 0.40.99 x 10⁴
Phenylpyruvate0.6277.3812.48 x 10⁴

Data is illustrative and compiled from various studies on KdcA from Lactococcus lactis.

Comparison with Alternative Biosynthetic Pathways

While the BCKAD/KdcA-initiated pathway is the most well-established mechanism for branched-chain fatty acid biosynthesis, other potential routes may exist for the formation of molecules like this compound, where the methyl group is on an even-numbered carbon.

PathwayKey Enzyme(s)MechanismSupporting Evidence
Branched-Chain Primer Synthesis Branched-Chain Alpha-Keto Acid Decarboxylase (BCKAD/KdcA)Decarboxylation of branched-chain α-keto acids to form primers for fatty acid synthase.Extensive characterization in various bacteria; genetic and biochemical validation.
Methylmalonyl-CoA Extender Pathway Fatty Acid Synthase (FAS)Incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid elongation.Demonstrated in some bacteria and metazoans for the synthesis of multi-methyl branched fatty acids.[1][2][3]
Post-Synthesis Methylation S-adenosyl-L-methionine (SAM)-dependent MethyltransferaseDirect methylation of a pre-formed fatty acyl chain.Hypothetical for this specific product; SAM-dependent methyltransferases are known to methylate various substrates, including some fatty acids.[4][5][6]

Experimental Protocols

Key Experiment: Branched-Chain Alpha-Keto Acid Decarboxylase (BCKAD/KdcA) Activity Assay

This protocol outlines a common method for determining the activity of BCKAD/KdcA enzymes.

Objective: To measure the rate of decarboxylation of a branched-chain alpha-keto acid substrate by a purified or partially purified enzyme preparation.

Materials:

  • Purified BCKAD/KdcA enzyme or cell-free extract

  • Substrate stock solution (e.g., 100 mM α-keto-isocaproate in buffer)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Cofactors: Thiamine pyrophosphate (TPP, 1 mM) and MgCl₂ (5 mM)

  • NADH (10 mM)

  • Coupling enzyme: Alcohol dehydrogenase (ADH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing reaction buffer, TPP, MgCl₂, NADH, and a saturating amount of ADH.

  • Add a specific amount of the enzyme preparation to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

  • Initiate the reaction by adding the branched-chain alpha-keto acid substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the reduction of the aldehyde product of the decarboxylation reaction by ADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Perform control experiments without the enzyme or without the substrate to account for any background reactions.

Data Analysis:

  • Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

  • For kinetic analysis, vary the substrate concentration and measure the initial velocities. Fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Mandatory Visualizations

Branched_Chain_Fatty_Acid_Biosynthesis cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Synthesis Initiation cluster_2 Fatty Acid Elongation Amino_Acid Branched-Chain Amino Acid (e.g., Leucine) alpha_Keto_Acid Branched-Chain α-Keto Acid Amino_Acid->alpha_Keto_Acid Transamination BCKAD Branched-Chain α-Keto Acid Decarboxylase (BCKAD/KdcA) alpha_Keto_Acid->BCKAD Branched_Acyl_CoA Branched-Chain Acyl-CoA Primer BCKAD->Branched_Acyl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) Branched_Acyl_CoA->FAS Branched_Chain_Fatty_Acyl_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) FAS->Branched_Chain_Fatty_Acyl_CoA Iterative Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS

Caption: Biosynthesis pathway for branched-chain fatty acids initiated by BCKAD/KdcA.

Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Activity Assay cluster_2 Data Analysis Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Assay_Setup Enzyme Activity Assay Setup Protein_Purification->Assay_Setup Data_Acquisition Spectrophotometric Data Acquisition Assay_Setup->Data_Acquisition Kinetic_Analysis Kinetic Parameter Calculation Data_Acquisition->Kinetic_Analysis Substrate_Specificity Substrate Specificity Determination Kinetic_Analysis->Substrate_Specificity

Caption: Experimental workflow for the validation of a candidate enzyme.

References

A Researcher's Guide to Derivatization Techniques for 10-Methyltridecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 10-methyltridecanoyl-CoA and other long-chain fatty acyl-CoAs (LCACoAs), selecting the appropriate analytical methodology is paramount for generating robust and reliable data. Direct analysis of these molecules can be challenging due to their amphiphilic nature and potential for low abundance in biological matrices. Derivatization, a process of chemically modifying the analyte to enhance its analytical properties, is a common strategy to improve sensitivity and chromatographic performance. This guide provides a comparative overview of common derivatization techniques and direct analysis by liquid chromatography-mass spectrometry (LC-MS), offering insights into their respective protocols, performance, and ideal applications.

Comparison of Analytical Techniques

The choice of analytical technique is often a trade-off between sensitivity, specificity, and the available instrumentation. Here, we compare three primary approaches for the analysis of this compound: UV derivatization for High-Performance Liquid Chromatography (HPLC), fluorescent derivatization for HPLC, phosphate (B84403) methylation for LC-MS, and direct analysis by LC-MS/MS.

Table 1: Quantitative Performance of Derivatization and Direct Analysis Techniques for Long-Chain Acyl-CoAs

TechniqueDerivatization AgentDetection MethodTypical Limit of Detection (LOD) / Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
UV Derivatization p-Bromophenacyl BromideHPLC-UVNanomole sensitivityAccessible instrumentation; robust for relatively abundant species.Lower sensitivity compared to fluorescence and MS; derivatization can be time-consuming.
Fluorescent Derivatization 9-Fluorenylmethyl Chloroformate (FMOC-Cl)HPLC-Fluorescence0.01-0.05 µg/mL (for fatty acids)[1]High sensitivity; good selectivity.Potential for reagent-related interferences; requires a fluorescence detector.
Phosphate Methylation Trimethylsilyldiazomethane (B103560) (TMSD)LC-MS/MSLOQ: 4.2 nM (for very-long-chain acyl-CoAs)[2]Excellent sensitivity and specificity; improves chromatographic peak shape and reduces analyte loss.[2]Requires access to LC-MS/MS; TMSD is hazardous and requires careful handling.
Direct Analysis NoneLC-MS/MS1-5 fmol on-column[3][4]No derivatization step simplifies sample preparation; high specificity and sensitivity.Ion suppression from matrix components can be a challenge; requires sophisticated instrumentation.

Experimental Workflows and Logical Relationships

The selection of a particular analytical method dictates the experimental workflow. The following diagrams illustrate the key steps involved in each of the compared techniques.

UV_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Extraction Extraction of Acyl-CoAs Hydrolysis Alkaline Hydrolysis to Free Fatty Acid Extraction->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Deriv Reaction with p-Bromophenacyl Bromide Neutralization->Deriv HPLC_UV HPLC-UV Analysis Deriv->HPLC_UV

UV Derivatization Workflow

Fluorescent_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Extraction Extraction of Acyl-CoAs Hydrolysis Alkaline Hydrolysis to Free Fatty Acid Extraction->Hydrolysis Deriv Reaction with FMOC-Cl Hydrolysis->Deriv HPLC_Fluorescence HPLC-Fluorescence Analysis Deriv->HPLC_Fluorescence

Fluorescent Derivatization Workflow

Phosphate_Methylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Extraction Extraction of Acyl-CoAs SPE Solid Phase Extraction (SPE) Extraction->SPE Deriv Reaction with TMSD SPE->Deriv Neutralization Neutralization of excess TMSD Deriv->Neutralization LC_MSMS LC-MS/MS Analysis Neutralization->LC_MSMS

Phosphate Methylation Workflow

Direct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Extraction Extraction of Acyl-CoAs SPE Optional SPE Cleanup Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS

Direct Analysis Workflow

Detailed Experimental Protocols

UV Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis

This method involves the hydrolysis of the acyl-CoA to the corresponding carboxylic acid, followed by esterification with p-bromophenacyl bromide to introduce a UV-active chromophore.

a. Alkaline Hydrolysis:

  • To the extracted acyl-CoA sample, add an equal volume of 1 M KOH.

  • Incubate at 60°C for 30 minutes to hydrolyze the thioester bond.

  • Cool the sample to room temperature and neutralize with 1 M HCl.

b. Derivatization: [5][6]

  • Evaporate the neutralized sample to dryness under a stream of nitrogen.

  • Redissolve the residue in a suitable solvent (e.g., acetonitrile).

  • Add a solution of p-bromophenacyl bromide in acetonitrile (B52724) and a catalyst (e.g., a crown ether).

  • Heat the mixture at 80°C for 30 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for injection into the HPLC system.

c. HPLC-UV Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[5]

  • Detection: UV detector set to an appropriate wavelength for the phenacyl ester (e.g., 260 nm).

Fluorescent Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for HPLC-Fluorescence Analysis

This protocol also begins with hydrolysis, followed by reaction with a fluorescent tagging agent.

a. Alkaline Hydrolysis:

  • Follow the same procedure as for UV derivatization.

b. Derivatization: [1]

  • Adjust the pH of the hydrolyzed sample to be alkaline (e.g., using a borate (B1201080) buffer).

  • Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetone).

  • React at 60°C for 10 minutes.[1]

  • Quench the reaction by adding an amine-containing reagent (e.g., glycine) to react with excess FMOC-Cl.

  • The sample is ready for HPLC analysis.

c. HPLC-Fluorescence Analysis: [1]

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water.[1]

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the FMOC-adduct (e.g., Ex: 265 nm, Em: 315 nm).[1]

Phosphate Methylation for LC-MS/MS Analysis

This technique derivatizes the phosphate groups of the CoA moiety to improve chromatographic performance and sensitivity in LC-MS analysis.[2]

a. Extraction and SPE Cleanup:

  • Extract acyl-CoAs from the biological sample using a suitable solvent system (e.g., methanol (B129727)/water).

  • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.

b. Derivatization: [7][8]

  • Dry the purified acyl-CoA extract.

  • Reconstitute in a mixture of dichloromethane (B109758) and methanol.[7][8]

  • Add trimethylsilyldiazomethane (TMSD) and incubate at room temperature for 40 minutes.[7][8]

  • Neutralize the excess TMSD with acetic acid.[7][8]

c. LC-MS/MS Analysis: [2]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297).

  • Detection: Tandem mass spectrometer operating in a targeted mode, such as selected reaction monitoring (SRM).

Direct Analysis by LC-MS/MS

For many applications, the sensitivity and specificity of modern LC-MS/MS systems allow for the direct analysis of underivatized acyl-CoAs.

a. Extraction and Cleanup:

  • Extract acyl-CoAs from the sample, often using a cold solvent mixture like 80:20 methanol:water.

  • A protein precipitation step (e.g., with perchloric acid or trichloroacetic acid) may be included.

  • Solid-phase extraction can be used to remove interfering substances and concentrate the analytes.

b. LC-MS/MS Analysis: [4]

  • Column: C18 reversed-phase or HILIC column.[4]

  • Mobile Phase: A gradient of aqueous and organic solvents, often containing a modifier like ammonium acetate or formic acid to improve ionization.

  • Detection: Tandem mass spectrometer in a targeted fashion (e.g., SRM or parallel reaction monitoring).

Conclusion

The choice of derivatization technique for the analysis of this compound depends on a careful consideration of the research question, the required sensitivity, and the available instrumentation. For laboratories with access to HPLC-UV or fluorescence detectors, derivatization to UV-active or fluorescent esters provides a viable and sensitive approach, although it requires an initial hydrolysis step. For researchers with access to LC-MS/MS, direct analysis offers a streamlined workflow with high sensitivity and specificity. The phosphate methylation technique further enhances LC-MS/MS analysis by improving chromatographic performance and reducing analyte loss, making it an excellent choice for challenging analyses requiring the highest sensitivity. By understanding the principles, protocols, and performance characteristics of each method, researchers can select the most appropriate strategy for their specific analytical needs.

References

Unraveling the Cellular Residence of 10-methyltridecanoyl-CoA: An Inferential and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the precise subcellular localization of 10-methyltridecanoyl-CoA has not been definitively established in peer-reviewed literature, its structural characteristics as a methyl-branched fatty acyl-CoA strongly suggest its metabolism, and therefore its presence, within peroxisomes and mitochondria. This guide provides an inferred localization based on the well-documented metabolic pathways of analogous branched-chain fatty acids and presents a comparative overview of experimental methodologies that can be employed to empirically confirm its location.

The catabolism of branched-chain fatty acids is a specialized process necessitated by the presence of methyl groups that can obstruct the standard β-oxidation pathway. The degradation of molecules structurally similar to this compound, such as phytanic acid, involves a coordinated effort between peroxisomes and mitochondria.

Inferred Subcellular Localization of this compound

Based on established metabolic pathways for branched-chain fatty acids, the subcellular journey of this compound is likely to involve:

  • Peroxisomes: This organelle is the primary site for the α-oxidation of phytanic acid, a process required to bypass the β-carbon methyl group.[1][2][3][4] It is highly probable that this compound, also a β-methylated fatty acid, undergoes an initial α-oxidation step within the peroxisomes. This is further supported by the localization of the complete phytanic acid α-oxidation pathway within peroxisomes.[5] Following this, the resulting molecule can enter the β-oxidation pathway, which also initiates in the peroxisomes for branched-chain and very long-chain fatty acids.[6][7]

  • Mitochondria: After several cycles of β-oxidation in the peroxisomes, the shortened acyl-CoA products are transported to the mitochondria for the completion of their oxidation.[2][8] This sequential processing in both organelles is a hallmark of branched-chain fatty acid metabolism.[3][8] Therefore, metabolites of this compound are expected to be found within the mitochondrial matrix, where they would enter the tricarboxylic acid (TCA) cycle for energy production.[9][10]

The synthesis of monomethyl branched-chain fatty acids has also been linked to peroxisomes, with studies showing the translocation of fatty acid synthase to this organelle under specific conditions.[11][12] This suggests that the entire life cycle of this compound, from synthesis to degradation, may be intimately linked with peroxisomal function.

Comparative Guide to Experimental Confirmation

To empirically determine the subcellular localization of this compound, a variety of established techniques can be employed. The choice of method will depend on the specific research question, available resources, and the desired level of resolution.

Experimental MethodPrincipleAdvantagesDisadvantages
Subcellular Fractionation followed by Mass Spectrometry Cells are lysed and subjected to differential centrifugation to separate organelles. The presence and quantity of this compound in each fraction are then determined by mass spectrometry.Provides quantitative data on the distribution of the molecule among different organelles.Potential for cross-contamination between fractions. The molecule may be metabolized or redistributed during the fractionation process.
Fluorescence Microscopy with Labeled Analogs A fluorescently tagged analog of 10-methyltridecanoic acid is introduced to cells. Its localization is then visualized using fluorescence microscopy, often in conjunction with organelle-specific fluorescent markers.Allows for visualization in living cells, providing dynamic information. High spatial resolution can be achieved.The fluorescent tag may alter the molecule's trafficking and localization. Synthesis of a suitable analog can be challenging.
Immunofluorescence/Immunocytochemistry Antibodies specific to the enzymes involved in the metabolism of this compound are used to stain fixed and permeabilized cells. Co-localization with organelle markers can infer the location of the metabolic pathway.Can provide high-resolution images of enzyme localization within specific organelles.Requires specific antibodies which may not be commercially available. Provides information on enzyme location, which is an indirect measure of the substrate's location.
Proximity Ligation Assay (PLA) This technique detects close proximity between two molecules. It could be adapted to identify interactions between this compound (or its binding proteins) and organelle-specific proteins.Highly specific and can provide in situ evidence of molecular interactions within a specific subcellular compartment.Technically challenging and requires specific reagents.

Experimental Protocols

1. Subcellular Fractionation and Mass Spectrometry Analysis

  • Cell Culture and Homogenization: Culture cells of interest to approximately 80-90% confluency. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend cells in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method.

  • Differential Centrifugation: Centrifuge the homogenate at increasing speeds to pellet different organelles. A typical scheme would be:

    • 1,000 x g for 10 min to pellet nuclei.

    • 10,000 x g for 20 min to pellet mitochondria.

    • 20,000 x g for 20 min to pellet peroxisomes.

    • 100,000 x g for 60 min to pellet microsomes (endoplasmic reticulum).

    • The final supernatant is the cytosolic fraction.

  • Lipid Extraction and Analysis: Extract lipids and acyl-CoAs from each fraction using a suitable organic solvent extraction method. Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound.

2. Fluorescence Microscopy with a Labeled Analog

  • Synthesis of Fluorescent Analog: Synthesize an analog of 10-methyltridecanoic acid conjugated to a fluorescent dye (e.g., BODIPY or NBD).

  • Cell Labeling: Incubate cultured cells with the fluorescent fatty acid analog for a specific period.

  • Co-staining with Organelle Markers: In live cells, use fluorescent dyes that specifically accumulate in certain organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). For fixed cells, use immunofluorescence with antibodies against organelle-specific marker proteins.

  • Microscopy: Image the cells using a confocal fluorescence microscope to determine the co-localization of the fluorescent fatty acid analog with the organelle markers.

Visualizing the Path: Workflows and Pathways

To better understand the experimental logic and the inferred metabolic journey of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis start Cultured Cells homogenization Cell Homogenization start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation nuclei Nuclei centrifugation->nuclei mitochondria Mitochondria centrifugation->mitochondria peroxisomes Peroxisomes centrifugation->peroxisomes cytosol Cytosol centrifugation->cytosol extraction Lipid/Acyl-CoA Extraction nuclei->extraction mitochondria->extraction peroxisomes->extraction cytosol->extraction lcms LC-MS Analysis extraction->lcms end end lcms->end Localization Data

Caption: Workflow for determining subcellular localization via fractionation.

Inferred_Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 10-MT-CoA This compound Alpha_Ox α-Oxidation 10-MT-CoA->Alpha_Ox Pristanoyl-CoA_analog Pristanoyl-CoA Analog Alpha_Ox->Pristanoyl-CoA_analog Beta_Ox_Peroxi β-Oxidation (several cycles) Pristanoyl-CoA_analog->Beta_Ox_Peroxi Shortened_Acyl-CoA Shortened Acyl-CoA Beta_Ox_Peroxi->Shortened_Acyl-CoA Shortened_Acyl-CoA_Mito Shortened Acyl-CoA Shortened_Acyl-CoA->Shortened_Acyl-CoA_Mito Transport Beta_Ox_Mito β-Oxidation (completion) Acetyl-CoA Acetyl-CoA Beta_Ox_Mito->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta_Ox_Mito->Propionyl-CoA TCA TCA Cycle Acetyl-CoA->TCA Propionyl-CoA->TCA Shortened_Acyl-CoA_Mito->Beta_Ox_Mito

Caption: Inferred metabolic pathway of this compound.

References

comparative study of gene clusters for branched-chain fatty acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Gene Clusters for Branched-Chain Fatty Acid Synthesis

For researchers, scientists, and drug development professionals, the microbial production of branched-chain fatty acids (BCFAs) represents a promising avenue for the development of advanced biofuels, specialty chemicals, and pharmaceuticals. The selection of an appropriate gene cluster for heterologous expression is a critical step in engineering a robust production host. This guide provides a comparative analysis of different gene clusters used for BCFA synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Engineered E. coli Strains for BCFA Production

The following table summarizes the performance of various engineered Escherichia coli strains utilizing different gene clusters for the production of branched-chain fatty acids. Key performance indicators include the titer, the percentage of BCFAs out of total free fatty acids (FFAs), and the genetic modifications employed.

Engineered StrainKey Genetic Modification(s)Precursor(s)/Substrate(s)BCFA Titer (mg/L)% of Total FFAsReference
E. coli BC11LOverexpression of lplA from E. coli and fabH2 from Bacillus subtilisGlucose, 4-methyl-2-oxopentanoate~150~65%[1]
E. coli BC13FLOverexpression of lplA and fadR from E. coli and fabH from Staphylococcus aureusGlucose, 4-methyl-2-oxopentanoate, Lipoic acid27685%[1][2]
Engineered E. coliReplacement of E. coli FabH with a branched-chain-acyl-CoA-specific FabHNot specified12652%[3]
Engineered E. coliExpression of wax ester synthase/acyl-coenzyme A, diacylglycerol acyltransferase (WS/DGAT)Not specified273 (FABCEs)99.3% (FABCEs)[4]
Engineered E. coliCoupled with engineered branched-chain amino acid pathwayGlucose18172%[1][2]

Note: FABCEs (fatty acid branched-chain esters) are derivatives of BCFAs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols employed in the studies cited above.

General Strain Engineering and Cultivation
  • Host Strain : Escherichia coli K-12 derivatives are commonly used.

  • Gene Expression : Genes are typically cloned into expression vectors (e.g., pETDuet-1, pACYCDuet-1) under the control of an inducible promoter like T7. Plasmids are transformed into the host strain via electroporation.

  • Culture Medium : M9 minimal medium supplemented with glucose (e.g., 0.5% w/v) is often used for controlled experiments. LB medium can be used for routine cultivation and inoculum preparation. Supplements such as branched-chain α-keto acids (e.g., 1 g/L 4-methyl-2-oxopentanoate) or lipoic acid (e.g., 50 mg/L) may be added to enhance BCFA production.[1]

  • Cultivation Conditions : Cultures are typically grown at 30-37°C with shaking (e.g., 250 rpm). Gene expression is induced at a specific optical density (e.g., OD600 of 0.6) by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1 mM).

  • Fatty Acid Extraction and Analysis : Free fatty acids are extracted from the culture medium using an organic solvent like ethyl acetate. The extracted fatty acids are then derivatized (e.g., methylated) and analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Specific Protocols for Enhancing BCFA Production
  • Replacement of Native FabH : To increase the flux towards BCFA synthesis, the native acetyl-CoA-specific FabH in E. coli can be replaced with a branched-chain-acyl-CoA-specific FabH from organisms like Bacillus subtilis.[3] This minimizes the competing synthesis of straight-chain fatty acids.

  • Enhancing Precursor Supply : The production of BCFAs can be limited by the availability of branched-chain acyl-CoA primers. Overexpression of genes involved in branched-chain amino acid synthesis or degradation pathways can increase the pool of these precursors.[2][5] For instance, coupling the BCFA synthesis pathway with an engineered branched-chain amino acid pathway has been shown to improve titers.[1][2]

  • Addressing Metabolic Bottlenecks : Incomplete lipoylation of 2-oxoacid dehydrogenases was identified as a key bottleneck in BCFA production.[2] Engineering protein lipoylation pathways, for example by overexpressing lipoate-protein ligase A (lplA), can dramatically increase BCFA production.[1]

Visualizing the Pathways and Workflows

To better understand the complex biological processes involved in BCFA synthesis, the following diagrams illustrate the core metabolic pathway and a general experimental workflow for engineering BCFA production.

bcfa_synthesis_pathway cluster_precursors Precursor Supply cluster_fas Fatty Acid Synthesis Cycle Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain α-keto acids Branched-chain α-keto acids Branched-chain Amino Acids->Branched-chain α-keto acids Transaminase Branched-chain Acyl-CoAs Branched-chain Acyl-CoAs Branched-chain α-keto acids->Branched-chain Acyl-CoAs BCKD complex FabH FabH Branched-chain Acyl-CoAs->FabH Elongation Cycles Elongation Cycles FabH->Elongation Cycles Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Branched-chain Acyl-ACP Branched-chain Acyl-ACP Elongation Cycles->Branched-chain Acyl-ACP Branched-chain Acyl-ACP->Elongation Cycles Further cycles

Caption: Branched-chain fatty acid synthesis pathway.

experimental_workflow Identify BCFA gene cluster Identify BCFA gene cluster Clone genes into expression vector Clone genes into expression vector Identify BCFA gene cluster->Clone genes into expression vector Transform E. coli host Transform E. coli host Clone genes into expression vector->Transform E. coli host Cultivate engineered strain Cultivate engineered strain Transform E. coli host->Cultivate engineered strain Induce gene expression Induce gene expression Cultivate engineered strain->Induce gene expression Extract and analyze fatty acids Extract and analyze fatty acids Induce gene expression->Extract and analyze fatty acids Optimize production Optimize production Extract and analyze fatty acids->Optimize production Analyze Results Optimize production->Identify BCFA gene cluster Iterate

Caption: General experimental workflow for BCFA production.

Conclusion

The synthesis of branched-chain fatty acids in microbial hosts is a rapidly advancing field. The choice of the core gene cluster, particularly the initial condensing enzyme FabH, is a determinant of the final product profile.[3] Furthermore, optimizing the supply of branched-chain precursors and addressing metabolic bottlenecks are critical strategies for achieving high titers and product specificity.[2][5] This guide provides a starting point for researchers to compare different approaches and design effective strategies for the production of BCFAs. The provided protocols and pathway diagrams serve as a foundation for developing novel cell factories for a variety of biotechnological applications.

References

A Researcher's Guide to Validating Antibody Specificity for 10-Methyltridecanoyl-CoA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific post-translational modifications is paramount. This guide provides a comprehensive framework for validating the specificity of antibodies raised against 10-methyltridecanoyl-CoA conjugates, a crucial step in ensuring reliable experimental outcomes.

The covalent attachment of this compound to proteins is a recently identified post-translational modification with emerging roles in cellular signaling and metabolism. To accurately study the dynamics of this modification, highly specific antibodies are required. This guide outlines key experimental protocols and data interpretation strategies to rigorously assess the specificity of such antibodies. Furthermore, it presents mass spectrometry as a powerful orthogonal method for validation.

Immunodetection-Based Validation Strategies

A multi-pronged approach employing several immunoassays is essential to thoroughly validate antibody specificity. The following sections detail the protocols for two fundamental techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

Table 1: Comparison of Antibody Validation Methods
Method Principle Information Gained Potential Pitfalls
Competitive ELISA Competition between the this compound conjugate and free haptens or structurally similar molecules for antibody binding.- Quantitative assessment of antibody specificity. - Determination of cross-reactivity with related molecules.- Requires synthesis of free haptens and potential cross-reactants. - Does not assess specificity in the context of a complex protein mixture.
Western Blotting Detection of the this compound modified protein in a complex lysate, often comparing wild-type and knockout/knockdown models.- Confirmation of target recognition in a biological sample. - Assessment of specificity for the modified protein over its unmodified counterpart.- Can be semi-quantitative. - Dependent on the availability of suitable cellular models.
Mass Spectrometry Direct identification and quantification of the 10-methyltridecanoyl modification on proteins based on mass-to-charge ratio.- Unambiguous identification of the modification and its precise location. - Absolute quantification using isotopic standards.- Requires specialized equipment and expertise. - May have lower throughput than immunoassays.

Experimental Protocols

Competitive ELISA Protocol

This assay quantitatively assesses the specificity of the antibody by measuring its ability to distinguish between the this compound conjugate and potential cross-reactants.

Materials:

  • High-binding 96-well microplate

  • Purified anti-10-methyltridecanoyl-CoA antibody

  • This compound conjugated to a carrier protein (e.g., BSA)

  • Free 10-methyltridecanoyl hapten

  • Structurally similar acyl-CoAs (e.g., tridecanoyl-CoA, myristoyl-CoA)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • TMB substrate and stop solution

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 1-5 µg/mL this compound-BSA conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate the primary antibody at its optimal dilution with serial dilutions of the free 10-methyltridecanoyl hapten or potential cross-reactants for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody/competitor mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Stopping: Stop the reaction by adding 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm.

Data Analysis: A decrease in signal intensity in the presence of the free hapten indicates specific binding. The degree of signal reduction with other acyl-CoAs reveals the extent of cross-reactivity.

Western Blotting Protocol

This technique verifies that the antibody recognizes the this compound modified protein in a complex biological sample.

Materials:

  • Cell lysates from cells expressing the target protein (and ideally, a negative control lysate, e.g., from a knockout cell line)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary anti-10-methyltridecanoyl-CoA antibody

  • HRP-conjugated secondary antibody

  • Wash buffer (TBS with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Prepare protein lysates from cells.

  • SDS-PAGE: Separate proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.

Visualizing the Workflow

experimental_workflow cluster_elisa Competitive ELISA Workflow cluster_wb Western Blot Workflow elisa_start Coat Plate with 10-Me-Tridecanoyl-CoA-BSA elisa_block Block Non-specific Sites elisa_start->elisa_block elisa_compete Pre-incubate Antibody with Competitors (Free Hapten, Analogs) elisa_block->elisa_compete elisa_incubate Add Antibody Mix to Plate elisa_compete->elisa_incubate elisa_secondary Add HRP-Secondary Antibody elisa_incubate->elisa_secondary elisa_detect Add TMB Substrate & Read elisa_secondary->elisa_detect wb_start Prepare Cell Lysates wb_sds SDS-PAGE wb_start->wb_sds wb_transfer Transfer to Membrane wb_sds->wb_transfer wb_block Block Membrane wb_transfer->wb_block wb_primary Incubate with Primary Antibody wb_block->wb_primary wb_secondary Incubate with HRP-Secondary Antibody wb_primary->wb_secondary wb_detect ECL Detection wb_secondary->wb_detect

Figure 1. Experimental workflows for antibody specificity validation.

Orthogonal Validation: Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an antibody-independent method to confirm the presence and quantify the abundance of this compound modifications on proteins.[1][2][3] This technique offers the highest level of confidence in identifying the modification.

General Workflow:

  • Protein Digestion: Proteins from cell lysates are digested into peptides.

  • Enrichment (Optional): Peptides containing the 10-methyltridecanoyl modification can be enriched using affinity purification methods.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are searched against protein databases to identify peptides with a mass shift corresponding to the 10-methyltridecanoyl group.

ms_workflow ms_start Protein Extraction & Digestion ms_enrich Optional: Enrichment of Modified Peptides ms_start->ms_enrich ms_lcms LC-MS/MS Analysis ms_enrich->ms_lcms ms_data Database Searching & Data Analysis ms_lcms->ms_data ms_result Identification & Quantification of Modification ms_data->ms_result

Figure 2. Mass spectrometry workflow for modification analysis.

Conclusion

Rigorous validation is non-negotiable for antibodies intended for the study of specific post-translational modifications. By employing a combination of immunoassays, such as competitive ELISA and Western blotting, alongside orthogonal methods like mass spectrometry, researchers can confidently establish the specificity of their antibodies against this compound conjugates. This meticulous approach is fundamental for generating reproducible and reliable data in this exciting and evolving field of research.

References

The Metabolic Crossroads: A Comparative Analysis of 10-Methyltridecanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. While the catabolism of straight-chain fatty acids is well-documented, the metabolic fate of branched-chain fatty acids (BCFAs), such as 10-methyltridecanoyl-CoA, presents a more complex picture. This guide provides a comprehensive comparison of the metabolic pathways of this compound versus other common fatty acyl-CoAs, supported by experimental data and detailed methodologies.

The introduction of a methyl group along the acyl chain significantly alters the substrate's interaction with metabolic enzymes, leading to distinct catabolic routes and end products. 10-methyltridecanoic acid, an anteiso-fatty acid, undergoes a different metabolic processing compared to straight-chain fatty acids and iso-branched-chain fatty acids. This has implications for cellular energy production, lipid homeostasis, and the pathophysiology of various metabolic diseases.

Comparative Metabolic Pathways

The primary route for fatty acid catabolism is beta-oxidation, a cyclical process that sequentially shortens the acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2. However, the presence and position of a methyl branch can impede this process.

Straight-Chain Fatty Acyl-CoAs: These molecules are the archetypal substrates for mitochondrial beta-oxidation. A series of four enzymatic reactions—dehydrogenation, hydration, oxidation, and thiolysis—cleaves a two-carbon unit in the form of acetyl-CoA in each cycle.

This compound (an Anteiso-Fatty Acyl-CoA): With its methyl group on the antepenultimate (n-3) carbon, this compound can also be a substrate for beta-oxidation. The methyl group is sufficiently distant from the beta-carbon, allowing the initial cycles of beta-oxidation to proceed. However, as the chain shortens, the methyl group will eventually be near the beta-position, potentially requiring the action of specialized enzymes to complete its degradation. The final round of oxidation of an odd-chain fatty acid, which results from the metabolism of anteiso-fatty acids, yields propionyl-CoA in addition to acetyl-CoA.

Iso-Branched-Chain Fatty Acyl-CoAs: Fatty acids with a methyl group on the penultimate (n-2) carbon, known as iso-fatty acids, also generally undergo beta-oxidation. Similar to anteiso-fatty acids, their degradation can lead to the formation of propionyl-CoA.

Beta-Methylated Fatty Acyl-CoAs (e.g., Phytanoyl-CoA): When a methyl group is present on the beta-carbon (C3), it directly obstructs the beta-oxidation pathway. These fatty acids must first undergo alpha-oxidation in peroxisomes. This process removes a single carbon from the carboxyl end, shifting the methyl group to the alpha-position and allowing subsequent beta-oxidation to occur.

dot

Straight-Chain Fatty Acyl-CoA Straight-Chain Fatty Acyl-CoA This compound This compound Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation This compound->Mitochondrial Beta-Oxidation Direct Beta-Methylated Fatty Acyl-CoA Beta-Methylated Fatty Acyl-CoA Peroxisomal Alpha-Oxidation Peroxisomal Alpha-Oxidation Beta-Methylated Fatty Acyl-CoA->Peroxisomal Alpha-Oxidation Required First Step Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA From odd-chain & BCFAs Peroxisomal Alpha-Oxidation->Mitochondrial Beta-Oxidation Modified Acyl-CoA

Figure 1. Simplified overview of the initial metabolic steps for different fatty acyl-CoA types.

Quantitative Comparison of Metabolic Fates

While direct quantitative data for the metabolic rate of this compound is scarce in the literature, we can infer its behavior based on studies of other anteiso-fatty acids. The following table summarizes expected differences in metabolic products and potential oxidation rates.

Fatty Acyl-CoA TypePrimary Metabolic PathwayKey Metabolic ProductsEstimated Relative Oxidation Rate
Straight-Chain (e.g., Palmitoyl-CoA) Mitochondrial Beta-OxidationAcetyl-CoAHigh
This compound (Anteiso) Mitochondrial Beta-OxidationAcetyl-CoA, Propionyl-CoAModerate to High
Iso-Branched-Chain (e.g., 14-Methylpentadecanoyl-CoA) Mitochondrial Beta-OxidationAcetyl-CoA, Propionyl-CoAModerate
Beta-Methylated (e.g., Phytanoyl-CoA) Peroxisomal Alpha-Oxidation followed by Mitochondrial Beta-OxidationPristanoyl-CoA, Acetyl-CoA, Propionyl-CoALow

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments to compare the metabolic fate of different fatty acyl-CoAs.

Protocol 1: In Vitro Fatty Acid Oxidation in Isolated Mitochondria

This protocol measures the rate of fatty acid oxidation by monitoring the consumption of oxygen or the production of radiolabeled metabolites.

1. Isolation of Mitochondria:

  • Euthanize the animal (e.g., rat) and perfuse the liver with ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, pH 7.4).

  • Homogenize the liver tissue in isolation buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer (e.g., KCl-based buffer with MgCl2, KH2PO4, and HEPES).

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Fatty Acid Oxidation Assay:

  • Prepare a reaction mixture containing the assay buffer, isolated mitochondria (e.g., 0.2-0.5 mg/mL), L-carnitine, and malate.

  • Add the fatty acyl-CoA substrate of interest (e.g., this compound, palmitoyl-CoA) to initiate the reaction. For radiolabeled assays, use a 14C-labeled substrate.

  • Monitor oxygen consumption using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

  • For radiolabeled assays, stop the reaction at various time points by adding perchloric acid.

  • Centrifuge to pellet precipitated protein and measure the radioactivity in the acid-soluble supernatant, which contains the radiolabeled metabolic products (e.g., acetyl-CoA).

dot

Tissue Homogenization Tissue Homogenization Differential Centrifugation Differential Centrifugation Mitochondrial Pellet Mitochondrial Pellet Differential Centrifugation->Mitochondrial Pellet Respirometry/Radiolabel Assay Respirometry/Radiolabel Assay Mitochondrial Pellet->Respirometry/Radiolabel Assay Add Substrates Data Analysis Data Analysis Respirometry/Radiolabel Assay->Data Analysis Measure O2 consumption or radiolabeled products Sample Extraction Sample Extraction LC Separation LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Reversed-Phase Data Quantification Data Quantification MS/MS Detection->Data Quantification MRM/Precursor Ion Scan

Safety Operating Guide

Navigating the Disposal of 10-Methyltridecanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 10-methyltridecanoyl-CoA, a specialized acyl-CoA derivative. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, general safety protocols for acyl-CoA compounds should be followed. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area.

In the event of a spill, immediately alert laboratory personnel and follow established institutional spill response procedures. Small spills can typically be absorbed with an inert material and collected into a designated hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound, like many biochemical reagents, should be managed through a certified hazardous waste disposal service.[1] Do not dispose of this compound down the drain or in regular trash.[2]

Workflow for Proper Disposal:

start Start: Identify Waste (this compound) waste_assessment Assess Hazards (Consult SDS or similar compound data) start->waste_assessment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_assessment->ppe waste_container Select Compatible Waste Container (Clearly labeled, sealed container) ppe->waste_container collection Collect Waste (Solid or dissolved in solvent) waste_container->collection labeling Label Container ('Hazardous Waste', full chemical name, date) collection->labeling storage Store in Designated Area (Secondary containment, away from incompatibles) labeling->storage disposal_pickup Arrange for Pickup (Contact Environmental Health & Safety) storage->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

  • Waste Identification and Segregation :

    • This compound waste should be considered hazardous chemical waste.[3]

    • Segregate this waste from other waste streams to avoid incompatible chemical reactions.[3] Do not mix with other wastes unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Selection :

    • Use a chemically compatible, leak-proof container with a secure lid.[3]

    • The container must be in good condition, free from cracks or rust.[3]

  • Waste Collection :

    • Solid Waste : If the compound is in solid form, carefully transfer it into the designated waste container. Avoid generating dust.

    • Solutions : If the compound is dissolved in a solvent, the entire solution should be collected as hazardous waste. The solvent will likely determine the primary hazard characteristic (e.g., flammable).

    • Contaminated Materials : Any materials, such as pipette tips, weigh boats, or wipes, that are contaminated with this compound should also be disposed of as hazardous waste.[4] These items should be placed in a separate, clearly labeled container for solid hazardous waste.

  • Labeling :

    • Properly label the hazardous waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations.[3]

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[4]

    • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[4]

    • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[5]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the hazardous waste.[6]

    • Follow all institutional procedures for waste pickup requests.

Empty Container Disposal

Empty containers that once held this compound must also be managed properly.

Disposal of Empty Containers:

start Start: Empty Container rinse Triple Rinse with Appropriate Solvent start->rinse rinsate_collection Collect Rinsate as Hazardous Waste rinse->rinsate_collection label_removal Deface or Remove Original Label rinsate_collection->label_removal container_disposal Dispose of Container as Non-Hazardous Waste (e.g., glass or plastic recycling) label_removal->container_disposal end End: Clean Container Disposed container_disposal->end

Caption: A logical diagram outlining the procedure for disposing of empty this compound containers.

To render a container non-hazardous, it should be triple-rinsed with an appropriate solvent that can solubilize the compound.[3] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[3] After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[6]

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 10-methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of 10-methyltridecanoyl-CoA. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This guide is specifically tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a thorough risk assessment should be conducted. Based on the potential hazards associated with acyl-CoA compounds, the following personal protective equipment and engineering controls are required.

Table 1: Personal Protective Equipment and Engineering Controls

Equipment/ControlSpecificationPurpose
Ventilation Chemical Fume Hood or Local Exhaust VentilationTo prevent the generation and inhalation of vapors or mists.
Eye Protection Chemical Safety Goggles or Face ShieldTo protect eyes from splashes and contact.[1][2][3]
Hand Protection Nitrile or other appropriate chemical-resistant glovesTo prevent skin contact.[1][2][3]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[1][2]
Respiratory Protection Not generally required under normal use with adequate ventilation. If aerosols may be generated, a dust respirator is recommended.[1][4]To prevent inhalation of airborne particles.

Operational Plan for Handling this compound

The following step-by-step procedures must be followed for the safe handling of this compound throughout its lifecycle in the laboratory.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a tightly closed, well-ventilated, cool, and dry place.[1] Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.[1]

2.2. Preparation and Handling

  • Work Area: All handling of this compound should be performed within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly as specified in Table 1.

  • Aliquoting and Weighing: Avoid generating dust or aerosols. If the compound is a solid, handle it carefully. For dissolving, add the solvent slowly to the compound.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]

  • Hygiene: Wash hands and face thoroughly after handling the compound.[2][3] Do not eat, drink, or smoke in the laboratory.[2]

2.3. Spill Management

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use a suitable absorbent material to collect the spilled substance.

  • Disposal: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

2.4. Disposal Plan

  • Waste Identification: All waste materials contaminated with this compound, including empty containers, absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Containerization: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams.

  • Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

G Figure 1: Workflow for Handling this compound cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry Place Inspect->Store DonPPE Don PPE Store->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea HandleCompound Weigh/Aliquot Compound PrepareWorkArea->HandleCompound Experiment Perform Experiment HandleCompound->Experiment Spill Spill Occurs HandleCompound->Spill CollectWaste Collect Contaminated Waste Experiment->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Clean Decontaminate Area Contain->Clean DisposeSpill Dispose of Spill Waste Clean->DisposeSpill DisposeSpill->Dispose

Caption: Workflow for Handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.